molecular formula C17H20N2OS B023261 Promethazine sulfoxide CAS No. 7640-51-9

Promethazine sulfoxide

Cat. No.: B023261
CAS No.: 7640-51-9
M. Wt: 300.4 g/mol
InChI Key: OWTCLFIFAFHQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promethazine sulfoxide is a member of phenothiazines.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCLFIFAFHQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997774
Record name 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7640-51-9
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7640-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promethazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROMETHAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44A4PX06U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Primary Metabolic Pathway of Promethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, undergoes extensive hepatic metabolism, which is critical to its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the primary metabolic pathways of promethazine, focusing on the enzymatic reactions, resultant metabolites, and the analytical methodologies used for their characterization. Furthermore, this guide delves into the key signaling pathways modulated by promethazine, offering insights into its diverse pharmacological effects.

Introduction

Promethazine (N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine) is a versatile therapeutic agent with antihistaminic, sedative, antiemetic, and anticholinergic properties. Its clinical efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. The primary site of promethazine metabolism is the liver, where it is subject to extensive first-pass biotransformation, resulting in a relatively low oral bioavailability of approximately 25%.[1][2] Understanding the intricacies of its metabolic pathways is paramount for optimizing its therapeutic use and for the development of novel phenothiazine derivatives.

Primary Metabolic Pathways

The metabolism of promethazine is predominantly hepatic and involves three major Phase I reactions: sulfoxidation, N-demethylation, and ring hydroxylation.[3][4] The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoform, plays a principal role in catalyzing these transformations.[3][5]

Sulfoxidation

The most prominent metabolic pathway for promethazine is sulfoxidation of the phenothiazine ring, leading to the formation of promethazine sulfoxide (B87167).[2][6] This metabolite is considered to be largely inactive.[5]

N-Demethylation

Another significant pathway is the removal of a methyl group from the tertiary amine side chain, a process known as N-demethylation. This reaction yields N-desmethylpromethazine.[2][6]

Ring Hydroxylation

Hydroxylation of the phenothiazine ring is also a key metabolic route.[3][4] Studies have indicated that this hydroxylation reaction exhibits a low Michaelis-Menten constant (Km) in human liver microsomes, suggesting a high affinity of the enzyme for the substrate in this particular pathway.[3]

The interplay of these pathways results in a complex metabolic profile. The primary metabolites, promethazine sulfoxide and N-desmethylpromethazine, are the predominant forms excreted in the urine.[2][6]

Quantitative Analysis of Promethazine Metabolism

The quantitative contribution of each metabolic pathway to the overall elimination of promethazine has been investigated. The following table summarizes the urinary excretion of promethazine and its major metabolites following intravenous administration.

CompoundPercentage of Administered Dose Excreted in UrineReference
Unchanged Promethazine0.64%[3]
Desmethylpromethazine0.02 - 2.02%[3]
This compound10%[3]

Note: Specific enzyme kinetic parameters (Km and Vmax) for the individual metabolic reactions of promethazine by CYP2D6 are not extensively detailed in the reviewed literature.

Experimental Protocols

The study of promethazine metabolism relies on various in vitro and analytical techniques. Below are representative protocols for an in vitro metabolism assay and the subsequent analysis of metabolites by High-Performance Liquid Chromatography (HPLC).

In Vitro Metabolism of Promethazine using Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of promethazine in a controlled in vitro environment.

Objective: To determine the formation of promethazine metabolites by human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Promethazine hydrochloride

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of promethazine hydrochloride in an appropriate solvent (e.g., water or methanol).

  • In a microcentrifuge tube, combine the following in order: phosphate buffer, human liver microsomes, and the promethazine stock solution to achieve the desired final substrate concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture vigorously to precipitate the proteins.

  • Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for HPLC analysis.

HPLC Analysis of Promethazine and its Metabolites

This protocol outlines a general method for the separation and quantification of promethazine and its primary metabolites.

Objective: To analyze the metabolites of promethazine from the in vitro assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[7][8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM NaH2PO4, pH 2.5) and an organic solvent (e.g., acetonitrile).[7][8] A typical mobile phase composition could be 35% acetonitrile in 20 mM sodium phosphate buffer at pH 2.5.[7][8]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[7][8]

  • Detection: UV detection at a wavelength of 254 nm is suitable for phenothiazine compounds.[9]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the supernatant from the in vitro metabolism assay into the HPLC system.

  • Run the chromatographic separation according to the specified method.

  • Identify and quantify the peaks corresponding to promethazine and its metabolites by comparing their retention times and spectral data with those of authentic standards.

Signaling Pathways Modulated by Promethazine

Promethazine's diverse pharmacological effects are a consequence of its interaction with multiple signaling pathways. The following diagrams illustrate the key pathways affected by this drug.

Promethazine_Metabolic_Pathway Promethazine Promethazine Sulfoxidation Sulfoxidation Promethazine->Sulfoxidation N_Demethylation N-Demethylation Promethazine->N_Demethylation Ring_Hydroxylation Ring Hydroxylation Promethazine->Ring_Hydroxylation Promethazine_Sulfoxide This compound Sulfoxidation->Promethazine_Sulfoxide N_Desmethylpromethazine N-Desmethylpromethazine N_Demethylation->N_Desmethylpromethazine Hydroxylated_Metabolites Hydroxylated Metabolites Ring_Hydroxylation->Hydroxylated_Metabolites CYP2D6 CYP2D6 CYP2D6->Sulfoxidation CYP2D6->N_Demethylation CYP2D6->Ring_Hydroxylation

Caption: Primary metabolic pathways of promethazine.

Promethazine_Signaling_Pathways cluster_dopamine Dopamine (B1211576) Receptor Signaling cluster_nmda NMDA Receptor Signaling cluster_pi3k PI3K/AKT Signaling Pathway Promethazine_D2 Promethazine D2_Receptor Dopamine D2 Receptor Promethazine_D2->D2_Receptor Antagonism Downstream_D2 Inhibition of Downstream Signaling D2_Receptor->Downstream_D2 Blocks Promethazine_NMDA Promethazine NMDA_Receptor NMDA Receptor Promethazine_NMDA->NMDA_Receptor Inhibition Ion_Channel Ion Channel Blockade NMDA_Receptor->Ion_Channel Leads to Promethazine_PI3K Promethazine PI3K PI3K Promethazine_PI3K->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Promotion of Apoptosis AKT->Apoptosis Regulates Proliferation Inhibition of Proliferation AKT->Proliferation Regulates

Caption: Key signaling pathways modulated by promethazine.

Dopamine Receptor Antagonism

Promethazine acts as a direct antagonist at mesolimbic dopamine D2 receptors in the brain.[10][11] This blockade of dopaminergic signaling is thought to contribute to its antiemetic and weak antipsychotic effects.

NMDA Receptor Inhibition

Recent studies have revealed that promethazine can inhibit N-methyl-D-aspartate (NMDA) receptors.[12] This non-competitive antagonism of NMDA receptor-mediated currents may underlie some of its sedative and analgesic properties.[12]

PI3K/AKT Pathway Modulation

Promethazine has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. By inhibiting this critical cell survival pathway, promethazine can induce apoptosis and inhibit proliferation in certain cell types, an area of active investigation in cancer research.

Conclusion

The metabolism of promethazine is a multifaceted process primarily driven by CYP2D6, leading to the formation of several metabolites, with this compound and N-desmethylpromethazine being the most significant. The extensive first-pass metabolism substantially reduces its oral bioavailability. Beyond its well-established antihistaminic and anticholinergic activities, promethazine's interaction with key signaling pathways, including dopaminergic, glutamatergic, and PI3K/AKT pathways, highlights the complexity of its pharmacological profile. A thorough understanding of these metabolic and signaling intricacies is essential for the safe and effective clinical application of promethazine and for guiding future drug discovery efforts in the phenothiazine class.

References

Promethazine Sulfoxide: A Potential Biomarker for CYP2D6 Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of a significant portion of clinically used drugs. Its high degree of genetic polymorphism leads to a wide range of metabolic capacities within the population, categorized into phenotypes from poor to ultra-rapid metabolizers. This variability has profound implications for drug efficacy and safety. Consequently, the ability to accurately phenotype individuals for CYP2D6 activity is of paramount importance in personalized medicine and drug development. Promethazine (B1679618), a first-generation antihistamine, undergoes extensive metabolism primarily mediated by CYP2D6.[1][2] One of its major metabolites, promethazine sulfoxide (B87167), is formed through an S-oxidation pathway. This document explores the scientific basis for utilizing promethazine sulfoxide as a biomarker for CYP2D6 activity, providing a comprehensive overview of the metabolic pathways, experimental protocols, and available data.

Metabolic Pathway of Promethazine

Promethazine is principally metabolized in the liver, where it is converted into several metabolites, including this compound, N-desmethylpromethazine, and hydroxylated derivatives.[1] The S-oxidation of promethazine to form this compound is a key metabolic route.[1] In vitro studies utilizing human liver microsomes have demonstrated that CYP2D6 is the primary enzyme responsible for the metabolism of promethazine.[1] The clinical relevance of this pathway is highlighted by the observation that individuals with a CYP2D6 poor metabolizer phenotype experience greater sedation for a given dose of promethazine, indicating altered pharmacokinetics.[3]

Promethazine_Metabolism Promethazine Promethazine Promethazine_Sulfoxide This compound Promethazine->Promethazine_Sulfoxide CYP2D6 (S-Oxidation) N_Desmethylpromethazine N-Desmethylpromethazine Promethazine->N_Desmethylpromethazine CYP2D6 (N-Demethylation) Hydroxylated_Metabolites Hydroxylated Metabolites Promethazine->Hydroxylated_Metabolites CYP2D6 (Hydroxylation) Other_Metabolites Other Metabolites Promethazine_Sulfoxide->Other_Metabolites Further Metabolism N_Desmethylpromethazine->Other_Metabolites Further Metabolism Hydroxylated_Metabolites->Other_Metabolites Further Metabolism

Promethazine Metabolic Pathways

Quantitative Data

A critical aspect of validating a biomarker is the establishment of a clear quantitative relationship between the biomarker's concentration and the enzymatic activity it represents. While the pivotal role of CYP2D6 in promethazine metabolism is well-established, there is a notable scarcity of published data directly correlating the metabolic ratio of this compound to promethazine with specific CYP2D6 phenotypes (Poor, Intermediate, Normal, and Ultra-rapid Metabolizers).

However, analytical methods for the quantification of promethazine and its metabolites in biological fluids have been developed and validated. These methods provide the foundation for conducting the necessary phenotyping studies.

AnalyteMatrixLLOQ (ng/mL)Analytical MethodReference
PromethazineUrine3.75HPLC[4]
This compoundUrine2.50HPLC[4]
N-DesmethylpromethazineUrine2.50HPLC[4]
PromethazinePlasma1.00LC-MS[4]
PromethazineUrine1.00LC-MS[4]

Experimental Protocols

The following sections detail generalized protocols for in vitro and in vivo studies to assess CYP2D6 activity using promethazine as a probe drug. These protocols are intended as a starting point and should be optimized for specific laboratory conditions.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the incubation of promethazine with human liver microsomes (HLMs) to determine the rate of metabolite formation.

Objective: To measure the in vitro formation of this compound from promethazine in HLMs.

Materials:

  • Human Liver Microsomes (from various genotyped donors, e.g., CYP2D6 poor and extensive metabolizers)

  • Promethazine hydrochloride

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of promethazine in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of HLMs in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and promethazine solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples for the presence and quantity of promethazine and this compound using a validated LC-MS/MS method.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Promethazine, HLMs, Buffer) Combine Combine Reagents and HLMs Reagents->Combine NADPH_Prep Prepare NADPH Regenerating System Initiate Initiate with NADPH NADPH_Prep->Initiate PreIncubate Pre-incubate at 37°C Combine->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction Incubate->Quench Process Process Sample (Centrifuge) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze

In Vitro Metabolism Workflow
In Vivo Phenotyping Study

This protocol outlines a clinical study design to determine the metabolic ratio of this compound to promethazine in human subjects with different CYP2D6 genotypes.

Objective: To determine the urinary metabolic ratio of this compound/promethazine in individuals with known CYP2D6 genotypes (e.g., poor vs. extensive metabolizers).

Study Design:

  • A single-dose, open-label study.

  • Enroll healthy volunteers with pre-determined CYP2D6 genotypes.

Procedure:

  • Subject Screening and Genotyping:

    • Screen and recruit healthy volunteers.

    • Perform CYP2D6 genotyping to identify individuals belonging to different phenotype groups.

  • Drug Administration:

    • Administer a single oral dose of promethazine hydrochloride (e.g., 25 mg).

  • Sample Collection:

    • Collect urine samples at pre-defined intervals (e.g., 0-8 hours, 8-24 hours) post-dose.

    • Record the volume of each urine collection.

  • Sample Analysis:

    • Analyze the urine samples for the concentration of promethazine and this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the urinary metabolic ratio (MR) as the molar concentration of this compound divided by the molar concentration of promethazine.

    • Compare the MR values across the different CYP2D6 phenotype groups.

in_vivo_workflow cluster_enrollment Enrollment cluster_study Study Conduct cluster_analysis Analysis Screening Subject Screening Genotyping CYP2D6 Genotyping Screening->Genotyping Dosing Administer Promethazine Genotyping->Dosing Urine_Collection Collect Urine Samples Dosing->Urine_Collection Quantification LC-MS/MS Quantification Urine_Collection->Quantification MR_Calculation Calculate Metabolic Ratio Quantification->MR_Calculation Comparison Compare Phenotype Groups MR_Calculation->Comparison

In Vivo Phenotyping Workflow

Analytical Methodology: LC-MS/MS for Promethazine and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of promethazine and this compound in biological matrices.

Sample Preparation (Urine):

  • Dilution: Dilute a known volume of urine with a suitable buffer or solvent.

  • Internal Standard Addition: Add an internal standard (e.g., a deuterated analog of promethazine) to correct for matrix effects and variations in instrument response.

  • Protein Precipitation (if necessary for plasma): For plasma samples, a protein precipitation step with a solvent like acetonitrile is typically required.

  • Centrifugation: Centrifuge the sample to pellet any precipitated proteins or particulates.

  • Transfer: Transfer the clear supernatant for injection into the LC-MS/MS system.

LC-MS/MS Parameters (General):

  • Chromatographic Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for promethazine and this compound are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Promethazine[To be determined][To be determined]
This compound[To be determined][To be determined]
Internal Standard[To be determined][To be determined]

(Note: Specific m/z values would need to be determined experimentally based on the instrument and conditions used.)

Conclusion and Future Directions

The metabolism of promethazine is predominantly mediated by CYP2D6, with this compound being a major metabolite. This metabolic pathway provides a strong rationale for investigating this compound as a biomarker for CYP2D6 activity. While the foundational knowledge is in place, further research is critically needed to establish a definitive quantitative link between the this compound to promethazine metabolic ratio and the different CYP2D6 phenotypes. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies. Successful validation of this compound as a CYP2D6 biomarker would provide a valuable tool for personalized medicine, enabling clinicians to better predict patient response to the numerous drugs metabolized by this important enzyme.

References

In Vitro Synthesis of Promethazine Sulfoxide from Promethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, undergoes extensive metabolism in vivo, with one of its major metabolites being promethazine sulfoxide (B87167). This metabolite is formed through the oxidation of the sulfur atom in the phenothiazine ring. The in vitro synthesis of promethazine sulfoxide is crucial for a variety of research applications, including the study of drug metabolism, the investigation of metabolite activity and toxicity, and the generation of analytical standards for pharmacokinetic and pharmacodynamic studies. This technical guide provides an in-depth overview of established enzymatic and chemical methods for the in vitro synthesis of this compound from its parent compound, promethazine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the replication and adaptation of these methods in a laboratory setting.

Methods of Synthesis

The in vitro conversion of promethazine to this compound can be achieved through two primary approaches: enzymatic synthesis, which mimics the biological metabolic pathways, and chemical synthesis, which employs oxidizing agents to directly modify the promethazine molecule.

Enzymatic Synthesis

Enzymatic synthesis offers a biomimetic approach to producing this compound, primarily utilizing enzymes that are involved in drug metabolism.

A highly efficient method for the synthesis of this compound involves the use of horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This reaction can achieve a quantitative yield of the sulfoxide.[1]

Experimental Protocol: HRP-Catalyzed Synthesis

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing 0.25 M acetate (B1210297) buffer (pH 5.5).

  • Addition of Reactants: To the buffer, add promethazine hydrochloride to achieve the desired concentration. A typical starting concentration to determine kinetic parameters is around the Km value (e.g., 110 µM).

  • Enzyme Addition: Add horseradish peroxidase to a final concentration of 4.5 µg/mL.

  • Initiation of Reaction: Initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

  • Monitoring the Reaction: The progress of the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength corresponding to this compound formation.

  • Termination and Analysis: The reaction can be stopped by the addition of a quenching agent or by protein precipitation (e.g., with acetonitrile (B52724) or methanol). The formation of this compound can be confirmed and quantified using High-Performance Liquid Chromatography (HPLC).

Quantitative Data: HRP-Catalyzed Promethazine Sulfoxidation

ParameterValueConditions
Michaelis-Menten Constant (Km) for Promethazine110 µM0.25 M acetate buffer, pH 5.5, 25°C
Michaelis-Menten Constant (Km) for H₂O₂111 µM0.25 M acetate buffer, pH 5.5, 25°C
Inhibition Constant (Ki) of this compound59.7 µMpH 5.5
Inhibition Constant (Ki) of Ascorbic Acid26.8 µM-
Inhibition Constant (Ki) of Glutathione41.8 µM-

Workflow for HRP-Catalyzed Synthesis of this compound

HRP_Synthesis Promethazine Promethazine Reaction_Mixture Reaction in Acetate Buffer (pH 5.5) Promethazine->Reaction_Mixture H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction_Mixture HRP Horseradish Peroxidase (HRP) HRP->Reaction_Mixture Promethazine_Sulfoxide This compound Reaction_Mixture->Promethazine_Sulfoxide Oxidation Analysis HPLC Analysis Promethazine_Sulfoxide->Analysis

Caption: Workflow of HRP-catalyzed synthesis of this compound.

In humans, the primary enzyme responsible for the S-oxidation of promethazine is the cytochrome P450 isoform CYP2D6.[2] This metabolic conversion can be replicated in vitro using human liver microsomes, which are rich in CYP enzymes.

Experimental Protocol: CYP2D6-Mediated Synthesis

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Addition of Microsomes and Substrate: Add human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and promethazine (e.g., 1-50 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.

  • Initiation of Reaction: Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactor for CYP enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

  • Analysis: Analyze the supernatant for the presence of this compound using a sensitive analytical method like LC-MS/MS.

Quantitative Data: CYP2D6-Mediated Promethazine Sulfoxidation

Workflow for CYP2D6-Mediated Synthesis of this compound

CYP2D6_Synthesis Promethazine Promethazine Incubation Incubation at 37°C in Phosphate Buffer Promethazine->Incubation HLM Human Liver Microsomes (containing CYP2D6) HLM->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Promethazine_Sulfoxide This compound Incubation->Promethazine_Sulfoxide S-oxidation Analysis LC-MS/MS Analysis Promethazine_Sulfoxide->Analysis

Caption: Workflow of CYP2D6-mediated synthesis of this compound.

Chemical Synthesis

Direct chemical oxidation provides a straightforward and often scalable method for the synthesis of this compound.

A common and effective method for the chemical synthesis of this compound is the direct oxidation of promethazine with hydrogen peroxide.

Experimental Protocol: Chemical Synthesis with Hydrogen Peroxide

  • Dissolution of Promethazine: Dissolve promethazine hydrochloride in a suitable solvent, such as a mixture of acetone (B3395972) and water.

  • Addition of Oxidizing Agent: Slowly add a solution of hydrogen peroxide (e.g., 30% w/v) to the promethazine solution while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, the reaction mixture may require neutralization. The product can be extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform). The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data: Chemical Synthesis

Yields for chemical synthesis are highly dependent on the specific reaction conditions, including the stoichiometry of the reactants, reaction time, and purification methods. Reports suggest that this method can lead to good yields of the desired sulfoxide.

Workflow for Chemical Synthesis of this compound

Chemical_Synthesis Promethazine Promethazine Reaction Reaction in Solvent Promethazine->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Workup Work-up & Purification Reaction->Workup Oxidation Promethazine_Sulfoxide This compound Workup->Promethazine_Sulfoxide Analysis Characterization (e.g., NMR, MS) Promethazine_Sulfoxide->Analysis

References

The Role of Promethazine Sulfoxide in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618), a first-generation antihistamine with sedative and antiemetic properties, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, promethazine sulfoxide (B87167) is a major circulating metabolite, and its formation is a critical aspect of promethazine's pharmacokinetic profile. Understanding the role of promethazine sulfoxide is paramount for comprehensive drug metabolism studies, offering insights into the parent drug's efficacy, potential drug-drug interactions, and overall disposition. This technical guide provides an in-depth overview of the formation, quantification, and significance of this compound in the context of drug metabolism research.

Promethazine Metabolism and the Formation of this compound

Promethazine is primarily metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine. The metabolic pathways for promethazine are diverse and include S-oxidation, N-demethylation, and ring hydroxylation. The formation of this compound occurs through the oxidation of the sulfur atom in the phenothiazine (B1677639) ring.

Key Enzyme Involvement:

The S-oxidation of promethazine is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 . This has significant implications for individuals with genetic polymorphisms in the CYP2D6 gene, who may exhibit altered metabolism of promethazine, leading to variations in drug response and potential for adverse effects.

Pharmacokinetics of Promethazine and this compound

The formation of this compound is a key event in the first-pass metabolism of orally administered promethazine. This extensive first-pass effect contributes to the relatively low oral bioavailability of promethazine, which is approximately 25%.

Table 1: Pharmacokinetic Parameters of Promethazine and this compound in Healthy Male Volunteers (n=7) after a Single 25 mg Intravenous Dose of Promethazine
ParameterPromethazineThis compound
Cmax (ng/mL) 19.3 (mean)9.04 (mean)
Tmax (hours) 4.4 (mean)6.7-8.6 (range)
AUC (ng·h/mL) 168 (mean, 0-24h)Route dependent shape
t½ (hours) 16-19 (mean)-
Clearance (L/min) 1.141 (mean, blood)-
Volume of Distribution (L) 1970 (mean, blood)-

Data compiled from Taylor et al., 1983.

Table 2: Pharmacokinetic Parameters of Promethazine after Oral Administration of a 50 mg Syrup
ParameterValue
Cmax (ng/mL) 19.3 (mean)
Tmax (hours) 4.4 (mean)
AUC₀₋₂₄ (ng·h/mL) 268 (mean)

Data from Strenkoski-Nix et al., 2000.

Experimental Protocols

Quantification of Promethazine and this compound in Human Plasma by HPLC-MS/MS

This method allows for the sensitive and specific simultaneous determination of promethazine and its major metabolite, this compound.

a. Sample Preparation:

  • To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of promethazine).

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., n-hexane or a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex the mixture and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10-20 µL.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for promethazine, this compound, and the internal standard.

In Vitro Metabolism of Promethazine using Human Liver Microsomes

This protocol is designed to investigate the metabolic fate of promethazine and identify the enzymes involved in its metabolism.

a. Incubation:

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • Promethazine (at various concentrations to determine enzyme kinetics).

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

b. Sample Analysis:

  • Centrifuge the terminated incubation mixture to pellet the protein.

  • Analyze the supernatant by HPLC-MS/MS as described in the previous protocol to identify and quantify the parent drug and its metabolites.

c. Enzyme Inhibition Studies:

  • To identify the specific CYP450 enzymes involved, incubate promethazine with human liver microsomes in the presence of known selective inhibitors of different CYP isoforms (e.g., quinidine (B1679956) for CYP2D6). A significant reduction in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that enzyme.

Visualizations

Promethazine_Metabolism_Pathway Promethazine Promethazine Promethazine_Sulfoxide This compound Promethazine->Promethazine_Sulfoxide S-Oxidation (CYP2D6) N_Demethylpromethazine N-Demethylpromethazine Promethazine->N_Demethylpromethazine N-Demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Promethazine->Hydroxylated_Metabolites Ring Hydroxylation N_Demethylpromethazine_Sulfoxide N-Demethylpromethazine Sulfoxide N_Demethylpromethazine->N_Demethylpromethazine_Sulfoxide S-Oxidation

Promethazine Metabolic Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Analytical Workflow for Metabolite Quantification

Conclusion

This compound is a pivotal metabolite in the disposition of promethazine. Its formation, primarily mediated by CYP2D6, is a key determinant of promethazine's oral bioavailability and is subject to inter-individual variability due to genetic polymorphism. The analytical methods and in vitro models described in this guide provide a framework for researchers to accurately quantify this compound and investigate the metabolic pathways of promethazine. A thorough understanding of the role of this compound is essential for the continued safe and effective use of promethazine and for the development of new drugs that may be co-administered with it.

Toxicological Profile of Promethazine Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) sulfoxide (B87167) is the primary metabolite of promethazine, a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties.[1][2][3][4] Promethazine undergoes extensive hepatic metabolism, with sulfoxidation being a major biotransformation pathway.[1] Given that metabolites can sometimes exhibit their own toxicological profiles, understanding the safety of promethazine sulfoxide is crucial for a complete risk assessment of promethazine. This technical guide synthesizes the available information on the toxicological profile of this compound, including its metabolism, potential mechanisms of toxicity, and general safety information.

Metabolism of Promethazine to this compound

Promethazine is principally metabolized in the liver by the cytochrome P450 enzyme system. The formation of this compound is primarily catalyzed by the CYP2D6 isozyme.[5] This metabolic conversion represents a significant route of elimination for promethazine.

Metabolic Conversion of Promethazine Promethazine Promethazine Promethazine_Sulfoxide This compound Promethazine->Promethazine_Sulfoxide Sulfoxidation CYP2D6 CYP2D6 (Liver) CYP2D6->Promethazine_Sulfoxide General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture 1. Culture appropriate cell line (e.g., HepG2 for hepatotoxicity) Cell_Seeding 3. Seed cells in microplates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare serial dilutions of this compound Treatment 4. Treat cells with compound dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay 6. Perform cell viability assay (e.g., MTT, LDH) Incubation->Viability_Assay Data_Acquisition 7. Measure signal (e.g., absorbance, fluorescence, luminescence) Viability_Assay->Data_Acquisition Data_Analysis 8. Calculate IC50 value Data_Acquisition->Data_Analysis Workflow for Mitochondrial Toxicity Screening cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Culture_Glucose 1a. Culture cells in glucose-rich medium Treat_Glucose 2a. Treat glucose-cultured cells with this compound Culture_Glucose->Treat_Glucose Culture_Galactose 1b. Culture cells in galactose-rich medium Treat_Galactose 2b. Treat galactose-cultured cells with this compound Culture_Galactose->Treat_Galactose Viability_Glucose 3a. Assess cell viability (e.g., MTT assay) Treat_Glucose->Viability_Glucose Viability_Galactose 3b. Assess cell viability (e.g., MTT assay) Treat_Galactose->Viability_Galactose Compare_IC50 4. Compare IC50 values between glucose and galactose conditions Viability_Glucose->Compare_IC50 Viability_Galactose->Compare_IC50 Conclusion 5. A significant decrease in IC50 in galactose medium suggests mitochondrial toxicity Compare_IC50->Conclusion

References

An In-depth Technical Guide to the Pharmacokinetics of Promethazine and Its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine, a phenothiazine (B1677639) derivative with a broad clinical profile that includes sedative, antiemetic, and anticholinergic properties.[1][2] Developed in the 1940s, it is utilized for a range of indications such as allergic reactions, motion sickness, nausea, and sedation.[1] A thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, is critical for optimizing its therapeutic use and minimizing adverse effects. This guide provides a detailed examination of the pharmacokinetics of promethazine and its primary metabolite, promethazine sulfoxide (B87167), with a focus on quantitative data and experimental methodologies.

Metabolism and Elimination

Promethazine undergoes extensive hepatic metabolism, which is the primary route of its elimination.[3][4] The disposition of promethazine is characterized by a high blood clearance of approximately 1.14 L/min and a large volume of distribution.[5][6] Consequently, less than 1% of the administered dose is excreted as the unchanged drug in the urine, indicating that its total body clearance is essentially its metabolic clearance.[5][6]

The metabolism is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being the principal isoform responsible for its transformation in human liver microsomes.[7] The major metabolites formed are promethazine sulfoxide and N-demethylpromethazine, which are then excreted in the urine.[3] this compound is considered the predominant metabolite.[1][3]

Promethazine Promethazine Liver Hepatic Metabolism (Liver) Promethazine->Liver CYP2D6 CYP2D6 Liver->CYP2D6 Metabolites Metabolites Liver->Metabolites Sulfoxide This compound (Major Metabolite) Metabolites->Sulfoxide NDemethyl N-demethylpromethazine Metabolites->NDemethyl Excretion Urinary Excretion Sulfoxide->Excretion NDemethyl->Excretion

Figure 1: Metabolic Pathway of Promethazine

Pharmacokinetic Parameters

The pharmacokinetics of promethazine are marked by high variability, particularly after oral and rectal administration.[3][8] This variability is evident in key parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[3]

Promethazine

A significant first-pass metabolism in the liver results in a low absolute bioavailability of only 25% for oral promethazine, despite the fact that over 80% of the dose is absorbed from the gastrointestinal tract.[3][4][5] The pharmacokinetic parameters for promethazine across different routes of administration are summarized below.

ParameterOral (Syrup, 50 mg)Rectal (Suppository, 50 mg)Intravenous
Bioavailability 25%[3][5]Relative: 70% to 97%[3]N/A
Cmax (ng/mL) 19.3 (mean)[3][8]9.04 (mean)[3][8]N/A
Tmax (hours) 4.4 (mean)[3][8]6.7 - 8.6 (mean range)[3][8]N/A
t1/2 (hours) 16 - 19 (mean range)[3]16 - 19 (mean range)[3]N/A
Volume of Distribution (Vd) N/AN/A1970 L[5][6]
Clearance N/AN/A1.14 L/min[5][6]

Table 1: Pharmacokinetic Parameters of Promethazine

This compound

The pharmacokinetics of this compound are consistent with a pronounced first-pass effect.[5][9] While the area under the curve (AUC) for this metabolite does not appear to be dependent on the route of administration (oral vs. intravenous), the shape of the metabolite concentration-time curve is markedly different between the two routes.[5][10] This suggests that the S-oxidation of promethazine is predominantly a hepatic event.[5] After oral administration of promethazine, 10.3% of the dose is excreted as this compound in the urine within 24 hours.[1]

ParameterOral AdministrationIntravenous Administration
AUC Not route-dependent[5]Not route-dependent[5]
Concentration-Time Curve Shape is altered compared to IV[5]Shape is altered compared to Oral[5]
Formation Consistent with pronounced first-pass effect[5][9]N/A

Table 2: Pharmacokinetic Characteristics of this compound

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies employing rigorous methodologies. A typical experimental design is an open-label, randomized, crossover study.[3][8]

Study Design and Subjects
  • Design: Studies often employ an open-label, randomized, crossover design to compare different formulations or routes of administration.[8]

  • Subjects: Healthy adult volunteers, both male and female, are typically recruited for these studies.[6][8] For instance, one key study involved 36 healthy subjects (18 men and 18 women).[3][8]

Drug Administration and Sample Collection
  • Dosing: Subjects receive standardized doses of promethazine, such as 50 mg of oral syrup or rectal suppositories of varying strengths (e.g., 12.5 mg, 25 mg, 50 mg).[3][8]

  • Washout Period: A washout period of five to nine days is typically implemented between different treatment phases in crossover studies.[8]

  • Blood Sampling: Blood samples are collected at predetermined intervals, for example, before dosing and at multiple time points up to 48 hours post-administration, to characterize the plasma concentration-time profile.[3][8]

cluster_protocol Pharmacokinetic Study Protocol A Volunteer Recruitment (e.g., Healthy Adults) B Randomized Crossover Assignment A->B C Drug Administration (e.g., Oral Syrup, IV, Suppository) B->C D Serial Blood Sampling (0-48 hours) C->D E Sample Processing (Plasma Separation) D->E F Analytical Quantification (HPLC or LC-MS/MS) E->F G Pharmacokinetic Analysis (Noncompartmental Methods) F->G H Data Interpretation G->H

Figure 2: Experimental Workflow for a Promethazine PK Study
Analytical Methods

The quantification of promethazine and its metabolites in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • HPLC Methods:

    • Detection: UV detection is commonly used, with wavelengths set at 236 nm or 251 nm.[11][12] Electrochemical detectors have also been employed.[11]

    • Columns: Various columns are utilized, including 5-µm CN columns (250 × 4.6-mm i.d.) and Capcell Pak CN columns.[11][12] For separating enantiomers, a Vancomycin Chirobiotic V column has been used.[11]

    • Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and a buffer such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate.[11][12]

    • Quantification: The limit of quantification (LOQ) for promethazine in human serum can be as low as 1 ng/mL.[12]

  • LC-MS/MS Method for Swine Tissue:

    • Extraction: Samples are extracted using 0.1% formic acid-acetonitrile and purified with acetonitrile-saturated n-hexane.[13]

    • Analysis: A Waters Symmetry C18 column is used with a mobile phase of 0.1% formic acid–water and acetonitrile.[13]

    • Detection: Positive ion scan and multiple reaction monitoring are used for detection.[13]

    • Internal Standard: Deuterated promethazine (PMZ-d6) is used as an internal standard for quantifying promethazine and monodesmethyl-promethazine.[13]

Bioavailability and First-Pass Metabolism

The oral bioavailability of promethazine is significantly limited by extensive first-pass metabolism in the liver.[3] Although gastrointestinal absorption is high (over 80%), the drug is substantially metabolized before it can reach systemic circulation.[5] This hepatic first-pass effect is the primary reason for the low oral bioavailability of 25%.[3][5]

cluster_fp First-Pass Metabolism of Oral Promethazine Oral Oral Administration GI GI Absorption (>80%) Oral->GI Portal Portal Vein GI->Portal Liver Hepatic First-Pass Metabolism Portal->Liver Systemic Systemic Circulation (Bioavailability = 25%) Liver->Systemic Reduced Drug Amount Metabolites Inactive Metabolites (e.g., Sulfoxide) Liver->Metabolites Extensive Conversion

Figure 3: First-Pass Metabolism Logical Relationship

Conclusion

The pharmacokinetics of promethazine are complex, primarily defined by extensive hepatic metabolism, high variability in absorption, and a significant first-pass effect that limits oral bioavailability. The major metabolite, this compound, is formed predominantly in the liver. Understanding these characteristics is essential for drug development professionals and researchers in optimizing dosing strategies and ensuring the safe and effective use of promethazine in clinical practice. The detailed experimental protocols and analytical methods described provide a framework for further research and development in this area.

References

An In-depth Technical Guide to the Degradation Products and Pathways of Promethazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of promethazine (B1679618), with a particular focus on its primary oxidative metabolite, promethazine sulfoxide (B87167). Understanding the degradation pathways and the resulting products is critical for ensuring the stability, safety, and efficacy of promethazine-containing pharmaceutical formulations. This document details the identified degradation products, elucidates the degradation pathways under various stress conditions, and provides detailed experimental protocols for the analysis of these compounds.

Overview of Promethazine Degradation

Promethazine, a phenothiazine (B1677639) derivative, is susceptible to degradation under various conditions, including exposure to light (photodegradation), heat (thermal degradation), and oxidizing agents. The primary site of initial degradation is the sulfur atom in the phenothiazine ring, leading to the formation of promethazine sulfoxide. However, other degradation pathways, such as N-demethylation and side-chain cleavage, also occur, resulting in a complex mixture of degradation products.

Major Degradation Products of Promethazine

Forced degradation studies have identified several key degradation products of promethazine. The chemical structures and formation pathways of these products are crucial for developing stability-indicating analytical methods and for understanding the potential toxicological implications of the degraded drug product.

Table 1: Major Degradation Products of Promethazine

Degradation ProductChemical FormulaMolecular WeightFormation Pathway(s)
This compoundC₁₇H₂₀N₂OS300.42 g/mol Oxidation, Photodegradation
N-DesmethylpromethazineC₁₆H₁₈N₂S270.39 g/mol Metabolism, Photodegradation
Promethazine N-OxideC₁₇H₂₀N₂OS300.42 g/mol Oxidation
PhenothiazineC₁₂H₉NS199.27 g/mol Side-chain cleavage
IsopromethazineC₁₇H₂₀N₂S284.42 g/mol Isomerization
This compound N-OxideC₁₇H₂₀N₂O₂S316.42 g/mol Further oxidation of this compound
N-Nitroso N-Desmethyl PromethazineC₁₆H₁₇N₃OS299.39 g/mol Nitrosation of N-Desmethylpromethazine

Degradation Pathways of Promethazine

The degradation of promethazine can proceed through several pathways, which are often influenced by the specific stress conditions applied.

Oxidative Degradation

Oxidation is a major degradation pathway for promethazine. The reaction typically involves the formation of a semiquinone free radical intermediate.[1] This radical can then be further oxidized to form this compound (Promethazine 5-oxide) and other degradation products, some of which may lack intact side chains.[1] The presence of metal ions, such as copper (II) and iron (III), can accelerate this process.[1] Further oxidation of this compound can lead to the formation of this compound N-oxide.

Photodegradation

Promethazine is sensitive to light. Photolytic degradation can lead to the formation of this compound, as well as N-desmethylpromethazine.[2] The photodegradation of promethazine hydrochloride does not follow simple first-order kinetics.[3]

Thermal Degradation

Thermal degradation of promethazine in an acidic medium has been shown to follow first-order kinetics in an oxygen-saturated environment.[1] The rate of degradation increases with increasing pH, up to a certain point.[1]

The following diagram illustrates the primary degradation pathways of promethazine.

G Degradation Pathways of Promethazine Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide Oxidation, Photodegradation N_Desmethylpromethazine N-Desmethyl- promethazine Promethazine->N_Desmethylpromethazine Photodegradation Promethazine_N_Oxide Promethazine N-Oxide Promethazine->Promethazine_N_Oxide Oxidation Phenothiazine Phenothiazine Promethazine->Phenothiazine Side-chain Cleavage Isopromethazine Isopromethazine Promethazine->Isopromethazine Isomerization Further_Degradation Further Degradation Products Promethazine_Sulfoxide->Further_Degradation

Promethazine Degradation Pathways

Quantitative Analysis of Degradation Products

The quantification of promethazine and its degradation products is essential for stability studies. High-performance liquid chromatography (HPLC) is the most common analytical technique used for this purpose. The following table summarizes the results of forced degradation studies from the literature.

Table 2: Summary of Forced Degradation Studies of Promethazine Hydrochloride

Stress ConditionReagent/ParametersDurationDegradation (%)Major Degradation Product(s)Reference
Acid Hydrolysis5.0 N HCl30 minNo degradation-[4]
Base Hydrolysis5.0 N NaOH30 minNo degradation-[4]
Oxidative30% H₂O₂15 min11.99%Impurity D (likely this compound)[4]
Thermal105°C24 hNo significant degradation-[4]
Photolytic1.2 x 10⁶ lux hours, 200 W h/m² UV-No significant degradation-[4]
Humidity40°C, 75% RH24 hNo significant degradation-[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible analysis of promethazine and its degradation products.

Forced Degradation Study Protocol

A typical forced degradation study for promethazine hydrochloride involves the following steps:

  • Preparation of Stock Solution: Dissolve 50 mg of promethazine hydrochloride in 5.0 mL of a suitable diluent.[4]

  • Acid Degradation: Add 5.0 mL of 5.0 N HCl to the stock solution and keep at room temperature for 30 minutes. Neutralize with NaOH.[4]

  • Base Degradation: Add 5.0 mL of 5.0 N NaOH to the stock solution and keep at room temperature for 30 minutes. Neutralize with HCl.[4]

  • Oxidative Degradation: Add 2.0 mL of 30% H₂O₂ to the stock solution and keep at room temperature for 15 minutes.[4]

  • Thermal Degradation: Expose the solid drug or a solution to a temperature of 105°C for 24 hours.[4]

  • Photolytic Degradation: Expose the drug substance to a near-UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

HPLC Method for Impurity Profiling

A robust HPLC method is required to separate promethazine from its various degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column Agilent Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) : Acetonitrile (80:20 v/v)
Mobile Phase B Potassium dihydrogen phosphate buffer (pH 3.0) : Acetonitrile : Methanol (10:10:80 v/v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 224 nm
Column Temperature 40°C
Gradient Program A gradient elution is typically used to achieve optimal separation.

Note: The specific gradient program would need to be optimized based on the specific instrument and column used.

The following diagram illustrates a typical experimental workflow for a forced degradation study of promethazine.

G Experimental Workflow for Promethazine Forced Degradation Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Drug Promethazine HCl Drug Substance/Product Stress Application of Stress (Acid, Base, Oxidative, Thermal, Photolytic) Drug->Stress Neutralize Neutralization/ Dilution Stress->Neutralize HPLC HPLC Separation Neutralize->HPLC Detection UV/PDA or MS Detection HPLC->Detection Quantification Peak Integration and Quantification Detection->Quantification Identify Identification of Degradation Products Quantification->Identify Mass_Balance Mass Balance Calculation Identify->Mass_Balance Report Reporting Mass_Balance->Report

Forced Degradation Workflow

Conclusion

The degradation of promethazine, and by extension this compound, is a complex process influenced by multiple factors. A thorough understanding of the degradation pathways and the resulting products is paramount for the development of stable and safe pharmaceutical formulations. The information presented in this guide, including the identification of major degradation products, elucidation of degradation pathways, and detailed analytical methodologies, serves as a valuable resource for researchers, scientists, and drug development professionals working with promethazine. The implementation of robust stability-indicating methods is essential for ensuring the quality and integrity of promethazine-containing products throughout their shelf life.

References

Stability of Promethazine Sulfoxide Under Diverse pH Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of promethazine (B1679618) sulfoxide (B87167), a primary metabolite of the antihistamine promethazine. The stability of this compound is a critical parameter in pharmaceutical development, influencing formulation strategies, storage conditions, and analytical method development. This document synthesizes available scientific literature to detail the impact of pH on the stability of promethazine sulfoxide, outlines experimental protocols for its analysis, and presents key data in a structured format.

Introduction to Promethazine and its Sulfoxide Metabolite

Promethazine is a first-generation antihistamine and antiemetic agent belonging to the phenothiazine (B1677639) class of drugs. In vivo, and under certain storage conditions, promethazine undergoes oxidative degradation to form several metabolites, with this compound being a major product. The formation of this compound is a key consideration in the stability of promethazine-containing formulations, as it represents a degradation pathway for the active pharmaceutical ingredient (API). The stability of promethazine hydrochloride, the parent drug, is generally observed to increase with decreasing pH.[1][2]

The oxidative degradation of promethazine to promethazine 5-oxide and other degradation products can occur via a semiquinone free radical intermediate.[3] This process is influenced by several factors, including pH, the presence of metal ions (like copper (II) and iron (III)), and exposure to light and oxygen.[3]

Influence of pH on the Formation and Stability of this compound

The rate of degradation of promethazine, which leads to the formation of this compound, is significantly dependent on the pH of the medium.

Degradation Kinetics of Promethazine

Studies on the thermal degradation of promethazine in an acidic medium have shown that the reaction generally follows first-order kinetics in an oxygen-saturated environment.[3] A critical finding is that an increase in pH leads to an accelerated degradation rate of promethazine, reaching a limiting value at approximately pH 5.[3] This suggests that formulations of promethazine are more stable in acidic conditions. Conversely, promethazine is liable to degradation in basic pH medium, although the extent of degradation can vary.[4][5]

Kinetic studies on the thermal degradation of promethazine hydrochloride have determined the activation energies at different pH values, further illustrating the pH-dependent nature of its stability.[6]

Table 1: Activation Energies for the Thermal Degradation of Promethazine Hydrochloride at Various pH Values

pHActivation Energy (cal/mole)
2.986601
3.945888
5.125570
Data sourced from Stavchansky et al. (1983).[6]

While direct kinetic studies on the degradation of isolated this compound across a pH range are not extensively available in the reviewed literature, its stability is inherently linked to the conditions that favor the degradation of the parent compound. The literature suggests that this compound itself can undergo further decomposition.[7]

Experimental Protocols

The analysis of promethazine and its degradation products, including this compound, is crucial for stability studies. Stability-indicating analytical methods, capable of separating the intact drug from its degradants, are essential.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is a common approach for the quantitative analysis of promethazine and this compound.

Objective: To separate and quantify promethazine hydrochloride from its degradation products, including this compound, in a given formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Chromatographic Conditions (Example):

  • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 25mM phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v). The pH of the aqueous buffer should be controlled (e.g., pH 7.0).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 249 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of promethazine hydrochloride and this compound reference standards.

    • Dissolve in the mobile phase or a suitable diluent to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing promethazine.

    • Dissolve or dilute the sample in the mobile phase or diluent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study (Stress Testing):

    • To demonstrate the stability-indicating nature of the method, forced degradation of a promethazine solution should be performed.

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat.

    • Alkaline Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and heat.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the sample solution.

    • Photolytic Degradation: Expose the sample solution to UV light.

    • Analyze the stressed samples using the HPLC method to ensure the degradation product peaks are well-resolved from the main promethazine peak.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for promethazine and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of promethazine and this compound in the samples from the calibration curve.

Visualizations

Degradation Pathway of Promethazine

G Promethazine Promethazine Radical Semiquinone Free Radical Promethazine->Radical Oxidation (O2, Metal Ions) Sulfoxide Promethazine 5-Oxide Radical->Sulfoxide Other Other Degradation Products Radical->Other

Caption: Oxidative degradation pathway of promethazine.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Promethazine Solution at Different pH Stress Apply Stress Conditions (Heat, Light, Oxidizing Agent) Prep->Stress HPLC HPLC Analysis Stress->HPLC Quant Quantify Promethazine and this compound HPLC->Quant Kinetics Determine Degradation Kinetics Quant->Kinetics

Caption: Workflow for promethazine stability testing.

pH Influence on Promethazine Degradation

G pH_low Low pH (Acidic) Stability_high Higher Stability of Promethazine pH_low->Stability_high pH_high High pH (Alkaline) Stability_low Lower Stability of Promethazine (Increased Sulfoxide Formation) pH_high->Stability_low

Caption: Relationship between pH and promethazine stability.

Conclusion

The stability of this compound is intrinsically linked to the degradation of its parent compound, promethazine. The formation of this compound is accelerated under conditions of higher pH (approaching neutral and alkaline), in the presence of oxygen, metal ions, and upon exposure to light. Consequently, to minimize the formation of this compound and ensure the stability of promethazine formulations, acidic conditions are preferable.

This guide provides a foundational understanding for researchers and drug development professionals. For definitive stability profiles, it is imperative to conduct specific forced degradation and long-term stability studies on the final drug product, utilizing validated stability-indicating analytical methods. Further research focusing directly on the degradation kinetics of isolated this compound under various pH conditions would provide a more complete picture of its stability profile.

References

Methodological & Application

Application Note: HPLC Method for Simultaneous Determination of Promethazine and Promethazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of promethazine (B1679618) (PMZ) and its primary metabolite and degradation product, promethazine sulfoxide (B87167) (PMZSO). This method is applicable for the analysis of these compounds in pharmaceutical formulations and for stability studies.

Introduction

Promethazine (PMZ) is a first-generation antihistamine and antiemetic agent.[1] It is susceptible to degradation, particularly oxidation, which leads to the formation of promethazine sulfoxide (PMZSO). Therefore, a reliable analytical method that can separate and quantify both the parent drug and its sulfoxide derivative is crucial for quality control and stability assessment of promethazine-containing products. The HPLC method described herein provides a simple, accurate, and robust solution for this analytical challenge.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated to ensure adequate separation and quantification of promethazine and this compound. The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C8 (150 mm x 4.6 mm, 3 µm particle size)[2][3]
Mobile Phase Acetonitrile : 25mM Phosphate Buffer (pH 7.0) (50:50, v/v)[2][3]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 10 µL[1]
Column Temperature 25°C[1]
Detection Wavelength 249 nm[2][3]
Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is linear, precise, accurate, and specific for the analysis of promethazine and this compound.

Validation ParameterPromethazine (PMZ)This compound (PMZSO)
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/kg[4]0.05 µg/kg[4]
Limit of Quantification (LOQ) 0.1 µg/kg[4]0.1 µg/kg[4]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%
Precision (% RSD) < 2.0%< 2.0%

Note: LOD and LOQ values are based on a highly sensitive LC-MS/MS method for tissue analysis and may be higher for standard UV detection.

Experimental Protocols

Preparation of Standard Solutions

1.1. Promethazine and this compound Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 10 mg of Promethazine HCl and this compound reference standards.

  • Transfer each to separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock standard solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

2.1. Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to 10 mg of promethazine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The filtered solution is now ready for HPLC analysis.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for promethazine and this compound.

Data Analysis
  • Identify the peaks of promethazine and this compound in the sample chromatogram by comparing their retention times with those of the standard solutions.

  • Construct a calibration curve by plotting the peak area of each analyte versus its concentration for the standard solutions.

  • Determine the concentration of promethazine and this compound in the sample solution from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Solution Preparation Injection Inject Standard & Sample Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of promethazine and this compound.

References

Application Note: Quantitative Analysis of Promethazine Sulfoxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine with sedative and antiemetic properties. Its metabolism in the liver primarily involves oxidation to form promethazine sulfoxide (B87167), a major metabolite.[1] Accurate quantification of promethazine sulfoxide in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the sensitive and selective analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method utilizes a straightforward protein precipitation for sample preparation and Multiple Reaction Monitoring (MRM) for detection, ensuring high throughput and reliable results.

Metabolic Pathway

Promethazine is metabolized in the liver, where it undergoes sulfoxidation to form this compound. This reaction is a key pathway in the biotransformation of the drug.[2]

Promethazine Promethazine CYP2D6 CYP2D6 (Liver) Promethazine->CYP2D6 Promethazine_Sulfoxide This compound CYP2D6->Promethazine_Sulfoxide Sulfoxidation

Caption: Metabolic conversion of Promethazine to this compound.

Experimental Protocols

Materials and Reagents
  • Promethazine and this compound reference standards

  • Deuterated promethazine (PMZ-d6) or Metronidazole (Internal Standard)[3][4]

  • LC-MS/MS grade acetonitrile (B52724) and methanol

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation

This protocol is adapted from a method for the analysis of promethazine and its metabolites in plasma.[3]

  • Thaw frozen human plasma samples to room temperature.

  • In a microcentrifuge tube, pipette 100 µL of human plasma.

  • Add 10 µL of the internal standard working solution (e.g., Metronidazole at 260.5 ng/mL).[3]

  • To precipitate proteins, add 300 µL of methanol.[3]

  • Vortex the mixture for 10 minutes.[3]

  • Centrifuge at 14,800 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 34°C.[3]

  • Reconstitute the residue in 100 µL of 50% methanol.[3]

  • Vortex for 10 minutes and centrifuge at 14,800 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on established methods for the analysis of promethazine and its metabolites.[3][5]

Liquid Chromatography:

ParameterValue
LC System Agilent 1290 LC or equivalent[3]
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm)[6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A suitable gradient should be optimized to separate the analyte from matrix components. A starting point could be a linear gradient from 2% to 95% Mobile Phase B over several minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL[3]

Mass Spectrometry:

ParameterValue
Mass Spectrometer Agilent 6410 Triple Quadrupole MS or equivalent[3]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V[3]
Gas Temperature 300°C[3]
Gas Flow 11 L/min[3]
Nebulizer Pressure 15 psi[3]

Data Presentation

MRM Transitions and Mass Spectrometer Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of promethazine, this compound, and a common internal standard.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Promethazine 285.186.19513
This compound 301.286.112525
Metronidazole (IS) 172.1128.110010
Method Validation Summary

A typical validation for this method would include the following parameters with acceptable limits.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995[3]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; within 20% of nominal concentration
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (RSD%) < 15% (< 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits as per regulatory guidelines
Stability Stable under various storage and handling conditions

The linear range for a similar method was reported as 0.5–200 ng/mL with an LLOQ of 0.5 ng/mL for both promethazine and this compound in rat plasma.[3]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (100 µL) IS_Addition Add Internal Standard (10 µL) Plasma->IS_Addition Precipitation Add Methanol (300 µL) IS_Addition->Precipitation Vortex_1 Vortex (10 min) Precipitation->Vortex_1 Centrifuge_1 Centrifuge (14,800 rpm, 10 min) Vortex_1->Centrifuge_1 Supernatant_Transfer_1 Transfer Supernatant Centrifuge_1->Supernatant_Transfer_1 Evaporation Evaporate to Dryness Supernatant_Transfer_1->Evaporation Reconstitution Reconstitute in 50% Methanol (100 µL) Evaporation->Reconstitution Vortex_2 Vortex (10 min) Reconstitution->Vortex_2 Centrifuge_2 Centrifuge (14,800 rpm, 10 min) Vortex_2->Centrifuge_2 Supernatant_Transfer_2 Transfer to Vial Centrifuge_2->Supernatant_Transfer_2 Injection Inject (10 µL) into LC-MS/MS Supernatant_Transfer_2->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Extraction of Promethazine Sulfoxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of promethazine (B1679618) sulfoxide (B87167), a major metabolite of promethazine, from various biological matrices. The following sections offer a comprehensive overview of established methodologies, quantitative data, and step-by-step experimental procedures to guide researchers in their analytical workflows.

Introduction

Promethazine is a first-generation antihistamine and antiemetic drug that undergoes extensive metabolism in the body. Promethazine sulfoxide is one of its primary metabolites, and its quantification in biological samples is crucial for pharmacokinetic, toxicological, and clinical studies.[1] The choice of extraction method is critical to ensure accurate and reproducible results, as the complexity of biological matrices can interfere with analysis. This document outlines common and effective techniques for the extraction of this compound, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the extraction and analysis of this compound from different biological matrices.

Table 1: Quantitative Parameters for this compound in Urine

ParameterValueMethodReference
Linearity Range2.5 - 1400 ng/mLOn-line SPE-LC[2]
LLOQ2.50 ng/mLOn-line SPE-LC[2]
Intra-assay Precision (% CV)< 11.5%On-line SPE-LC[2]
Inter-assay Precision (% CV)< 5.5%On-line SPE-LC[2][3]
Accuracy (% Bias)within +/- 11.8%On-line SPE-LC[2]

Table 2: Quantitative Parameters for this compound in Plasma/Serum

ParameterValueMatrixMethodReference
Linearity Range0.5 - 200 ng/mLRat PlasmaLC-MS/MS
LLOQ0.5 ng/mLRat PlasmaLC-MS/MS[4]
Recovery91.8%PlasmaLLE with Chloroform (B151607)

Table 3: Quantitative Parameters for this compound in Swine Edible Tissues

ParameterValueMatrixMethodReference
LOD0.05 µg/kgMuscle, Liver, Kidney, FatLC-MS/MS[5]
LOQ0.1 µg/kgMuscle, Liver, Kidney, FatLC-MS/MS[5]
Linearity Range0.1 - 50 µg/kgMuscle, Liver, Kidney, FatLC-MS/MS[5]
Average Recovery77% - 111%Muscle, Liver, Kidney, FatLC-MS/MS[5]
Precision (% Fluctuation)1.8% - 11%Muscle, Liver, Kidney, FatLC-MS/MS[5]

Experimental Protocols

This section provides detailed protocols for the extraction of this compound from various biological matrices.

Protocol 1: On-Line Solid-Phase Extraction (SPE) from Urine

This method is suitable for the automated and high-throughput analysis of promethazine and its metabolites in urine samples.[2][3]

Materials:

  • Urine sample

  • SPE extraction column (e.g., Oasis HLB)

  • Flushing solutions (e.g., gradient elution)

  • Elution solvent (mobile phase of greater solvent strength)

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • On-Line SPE:

    • Inject a specific volume of the pre-treated urine sample into the LC system.

    • The sample is loaded onto the SPE extraction column.

    • Wash the extraction column with a flushing solution (e.g., a gradient of aqueous and organic solvents) to remove matrix interferences.

    • Elute the analytes of interest, including this compound, from the SPE column onto the analytical column using a stronger mobile phase.

  • LC-MS/MS Analysis: Perform chromatographic separation and detection using a validated LC-MS/MS method.

OnLine_SPE_Workflow urine Urine Sample centrifuge Centrifugation urine->centrifuge injection LC Injection centrifuge->injection spe_column SPE Column Loading injection->spe_column wash Wash to Remove Interferences spe_column->wash elute Elution to Analytical Column wash->elute analysis LC-MS/MS Analysis elute->analysis

On-Line SPE Workflow for Urine Samples
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

This protocol describes a manual LLE method for the extraction of this compound from plasma samples.

Materials:

  • Plasma sample (0.2 mL)

  • Chloroform

  • Internal standard (e.g., trifluoperazine)

  • Methanol

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • HPLC system with UV or electrochemical detection

Procedure:

  • Sample Preparation: To a 0.2 mL plasma sample, add a known amount of internal standard.

  • Extraction:

    • Add an appropriate volume of chloroform to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the organic layer (chloroform) to a clean tube.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a small volume (e.g., 50 µL) of methanol.

  • Analysis: Inject an aliquot of the reconstituted solution into the HPLC system for analysis.

LLE_Workflow plasma Plasma Sample + Internal Standard add_chloroform Add Chloroform plasma->add_chloroform vortex Vortex Mix add_chloroform->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute analysis HPLC Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow for Plasma
Protocol 3: Extraction from Swine Edible Tissues

This method is designed for the extraction of this compound from various tissue matrices for LC-MS/MS analysis.[5]

Materials:

  • Tissue sample (muscle, liver, kidney, or fat)

  • Homogenizer

  • 0.1% Formic acid in acetonitrile (B52724) (Extraction solvent)

  • Acetonitrile-saturated n-hexane (Purification solvent)

  • Rotary evaporator

  • Re-dissolving solution (0.1% formic acid in water:acetonitrile, 80:20, v/v)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the tissue sample.

  • Extraction:

    • Extract the homogenized tissue with 0.1% formic acid in acetonitrile.

    • Centrifuge the sample and collect the supernatant.

  • Purification:

    • Add acetonitrile-saturated n-hexane to the supernatant for purification (liquid-liquid partitioning).

    • Vortex and centrifuge to separate the layers.

    • Collect the acetonitrile layer.

  • Concentration: Concentrate the extract using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).

  • Analysis: Analyze the sample using an LC-MS/MS system.

Tissue_Extraction_Workflow tissue Tissue Sample homogenize Homogenize tissue->homogenize extract Extract with 0.1% Formic Acid in Acetonitrile homogenize->extract purify Purify with Acetonitrile-Saturated n-Hexane extract->purify concentrate Concentrate (Rotary Evaporation) purify->concentrate redissolve Re-dissolve concentrate->redissolve analysis LC-MS/MS Analysis redissolve->analysis

Tissue Extraction Workflow

Signaling Pathways and Logical Relationships

The extraction of this compound from biological matrices does not involve signaling pathways in the traditional biological sense. However, the logical relationship of the analytical process can be visualized.

Analytical_Process_Logic cluster_prep Pre-analytical Phase cluster_extract Analytical Phase cluster_post Post-analytical Phase sample Biological Sample (Urine, Plasma, Tissue) preparation Sample Preparation sample->preparation extraction Extraction preparation->extraction analysis Instrumental Analysis extraction->analysis quantification Data Quantification analysis->quantification

Logical Flow of Bioanalytical Method

References

Application Notes and Protocols for Solid-Phase Extraction of Promethazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine (B1679618) is a first-generation antihistamine and antiemetic drug that is extensively metabolized in the body. One of its major metabolites is promethazine sulfoxide (B87167). Accurate quantification of promethazine and its metabolites, such as promethazine sulfoxide, in biological matrices is crucial for pharmacokinetic, toxicological, and clinical studies. Solid-phase extraction (SPE) is a widely used technique for the sample cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples.

A critical consideration during the sample preparation of promethazine is its potential oxidation to this compound, which can lead to inaccurate quantification of the metabolite.[1] The choice of extraction conditions, particularly the elution solvent system, significantly influences the extent of this oxidation.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various methods for the analysis of this compound.

ParameterMatrixMethodAnalyteValueReference
Lower Limit of Quantitation (LLOQ)UrineOnline SPE-LCThis compound2.50 ng/mL[2][3]
Intra-assay Precision (CV)UrineOnline SPE-LCThis compound< 5.5%[2]
Inter-assay Precision (CV)UrineOnline SPE-LCThis compound< 5.5%[2]
Bias (Accuracy)UrineOnline SPE-LCThis compound+/- 11.8%[2]
Limit of Detection (LOD)Swine Muscle, Liver, KidneyLLE-LC-MS/MSThis compound0.05 µg/kg[4]
Limit of Quantification (LOQ)Swine Muscle, Liver, KidneyLLE-LC-MS/MSThis compound0.1 µg/kg[4]
Limit of Detection (LOD)Swine FatLLE-LC-MS/MSThis compound0.05 µg/kg[4]
Limit of Quantification (LOQ)Swine FatLLE-LC-MS/MSThis compound0.1 µg/kg[4]
Average RecoverySwine TissuesLLE-LC-MS/MSThis compound77% - 111%[4]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is based on a method developed for the extraction of promethazine and its metabolites from biological samples using mixed-mode SPE for basic drugs.[1]

Materials:

  • SPE Cartridges: Mixed-mode SPE cartridges for basic drugs

  • Reagents:

    • Methanol (B129727) (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Isopropanol (iPrOH), HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Ammonium hydroxide (B78521) (NH₄OH), analytical grade

    • Phosphate (B84403) buffer (0.1 M, pH 6)

    • 0.1% Formic acid in 90:10 water:ACN (Mobile Phase A)

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Vacuum centrifuge/evaporator

    • Vortex mixer

    • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • For biological samples like bone tissue extract or blood, precipitate proteins and lipids by adding 3 mL of ACN:MeOH (1:1) to 1 mL of the sample.[1]

    • Vortex the mixture and store at -20°C overnight to enhance precipitation.[1]

    • Centrifuge the sample to pellet the precipitate.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode SPE cartridge according to the manufacturer's instructions. A general procedure involves sequentially passing methanol and then the phosphate buffer (0.1 M, pH 6) through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge to remove interfering substances. This step is crucial for a clean extract. A typical wash solution could be the phosphate buffer followed by a weak organic solvent.

  • Elution:

    • Elute the analytes of interest using an appropriate solvent system. To minimize the oxidation of promethazine to this compound, an elution solvent system of dichloromethane:isopropanol:ammonium hydroxide (80:17:3) is recommended.[1] The use of an ethyl acetate-based elution solvent has been shown to induce oxidation.[1]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness at 40°C using a vacuum centrifuge.[1]

    • Reconstitute the dried residue in 500 µL of Mobile Phase A (0.1% formic acid in 90:10 water:ACN).[1]

    • Centrifuge the reconstituted sample for 10 minutes at 13,000 x g.[1]

    • Transfer the supernatant to an autosampler vial for analysis by a suitable technique such as UPLC-PDA or LC-MS.[1]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Processing Sample Biological Sample (1 mL) Add_Precipitation_Solvent Add ACN:MeOH (1:1, 3 mL) Sample->Add_Precipitation_Solvent Incubate Incubate at -20°C Overnight Add_Precipitation_Solvent->Incubate Centrifuge_Sample Centrifuge Incubate->Centrifuge_Sample Supernatant Collect Supernatant Centrifuge_Sample->Supernatant Condition 1. Condition SPE Cartridge Load 2. Load Sample Supernatant->Load Condition->Load Wash 3. Wash Cartridge Load->Wash Elute 4. Elute with DCM:iPrOH:NH₄OH (80:17:3) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Centrifuge_Final Centrifuge Reconstitute->Centrifuge_Final Analysis Transfer to Vial for Analysis Centrifuge_Final->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Promethazine Sulfoxide using Horseradish Peroxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618), a first-generation antihistamine with sedative and antiemetic properties, undergoes metabolic transformation in vivo, with sulfoxidation being a primary pathway. The resulting metabolite, promethazine sulfoxide (B87167), can be synthesized enzymatically with high efficiency using horseradish peroxidase (HRP). This method offers a specific and controlled alternative to chemical synthesis. HRP, a heme-containing enzyme, catalyzes the oxidation of a wide range of substrates in the presence of hydrogen peroxide.[1] This document provides detailed protocols and application notes for the HRP-catalyzed synthesis of promethazine sulfoxide, tailored for research and drug development applications. The enzymatic reaction is robust, yielding this compound quantitatively.[2][3]

Reaction Mechanism and Kinetics

The horseradish peroxidase-catalyzed sulfoxidation of promethazine proceeds via a free radical-mediated mechanism. In the presence of hydrogen peroxide, HRP converts promethazine to a transient free radical cation intermediate.[3] This intermediate is then further oxidized to the final product, this compound. The reaction is influenced by several factors including pH, and the concentrations of promethazine and hydrogen peroxide.[2][3] Notably, the product, this compound, acts as an inhibitor to the enzymatic reaction.[2][3] Other substances such as ascorbic acid and glutathione (B108866) have also been shown to inhibit the reaction.[2][3]

Data Presentation

Table 1: Key Parameters for HRP-Catalyzed Promethazine Sulfoxidation
ParameterValue/RangeReference
Enzyme Horseradish Peroxidase (HRP)[2][3]
Substrate Promethazine Hydrochloride[2][3]
Oxidizing Agent Hydrogen Peroxide (H₂O₂)[2][3]
Primary Product This compound[2][3]
Yield Quantitative[2][3]
Optimal pH 5.5 (in 0.25 M acetate (B1210297) buffer)[3]
Inhibitors This compound (product), Ascorbic Acid, Glutathione[2][3]
Apparent Kᵢ of this compound 59.7 µM at pH 5.5[2][3]
Apparent Kᵢ of Ascorbic Acid 26.8 µM[2]
Apparent Kᵢ of Glutathione 41.8 µM[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol outlines the batch synthesis of this compound using horseradish peroxidase.

Materials:

  • Promethazine Hydrochloride

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Acetate buffer (0.25 M, pH 5.5)

  • Spectrophotometer

  • Cuvettes

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Prepare a 0.25 M acetate buffer and adjust the pH to 5.5.

  • Dissolve promethazine hydrochloride in the acetate buffer to a final concentration of 75 µM.

  • Place the reaction mixture in a suitable vessel with a magnetic stir bar and maintain the temperature at 25°C.

  • Add horseradish peroxidase to the reaction mixture to a final concentration of 4.5 µg/ml.

  • Initiate the reaction by adding hydrogen peroxide to a final concentration of 100 µM.

  • Monitor the formation of this compound by measuring the increase in absorbance at 335 nm using a spectrophotometer.[3]

  • The reaction can be considered complete when the absorbance at 335 nm plateaus, indicating a quantitative yield.[3]

Protocol 2: Analytical Monitoring of the Reaction

This protocol describes the use of spectrophotometry and High-Performance Liquid Chromatography (HPLC) for monitoring the progress of the reaction and quantifying the product.

A. Spectrophotometric Analysis:

  • As described in the synthesis protocol, the formation of this compound can be continuously monitored by observing the increase in absorbance at 335 nm.[3]

  • The appearance of a red intermediate, the phenazathionium cation, can also be monitored at 530 nm.[3]

B. HPLC Analysis:

  • Sample Preparation: At various time points, withdraw aliquots from the reaction mixture and quench the reaction by adding a suitable agent (e.g., catalase to remove excess H₂O₂). Dilute the samples with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A C18 column is suitable for separating promethazine and its metabolites.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid can be employed.[4][5]

    • Detection: UV detection at a wavelength where both promethazine and this compound have significant absorbance (e.g., 254 nm).

    • Quantification: Use a calibration curve prepared with a known concentration of a this compound standard to determine the concentration of the product in the reaction samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Acetate Buffer (pH 5.5) prep_promethazine Prepare Promethazine Solution (75 µM) prep_buffer->prep_promethazine add_hrp Add HRP (4.5 µg/ml) prep_promethazine->add_hrp add_h2o2 Add H₂O₂ (100 µM) to initiate add_hrp->add_h2o2 incubation Incubate at 25°C with stirring add_h2o2->incubation monitoring Monitor Reaction Progress incubation->monitoring hplc HPLC Analysis monitoring->hplc spectro Spectrophotometry (335 nm) monitoring->spectro reaction_mechanism HRP HRP (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) HRP->Compound_I + H₂O₂ H2O2 H₂O₂ Promethazine_Radical Promethazine Radical Cation Compound_I->Promethazine_Radical Oxidation Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + Promethazine Promethazine Promethazine Promethazine->Promethazine_Radical Promethazine_Sulfoxide This compound Promethazine_Radical->Promethazine_Sulfoxide + H₂O / - H⁺ Compound_II->HRP + Promethazine Compound_II->Promethazine_Sulfoxide Oxidation

References

Application Notes and Protocols: Promethazine Sulfoxide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine and antiemetic agent belonging to the phenothiazine (B1677639) family. During its synthesis and storage, and as a result of metabolic processes, various related substances, including impurities and degradation products, can be formed. One of the primary degradation products and a known metabolite is promethazine sulfoxide (B87167).[1][2] Regulatory agencies require the accurate identification and quantification of such impurities to ensure the safety and efficacy of pharmaceutical products. Promethazine sulfoxide is officially recognized as a related compound in pharmacopeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP).[3] Therefore, the use of a well-characterized this compound reference standard is critical for the accurate analysis of promethazine drug substances and products.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in the pharmaceutical analysis of promethazine.

Characterization of this compound Reference Standard

A certified reference standard of this compound is essential for accurate quantitative analysis. The certificate of analysis should provide comprehensive data on the identity and purity of the standard.

Table 1: Exemplar Certificate of Analysis Data for this compound Reference Standard

ParameterSpecificationResult
Appearance White to off-white solidConforms
Identity (¹H NMR) Conforms to structureConforms
Purity (HPLC) ≥95%99.6%
Mass Spectrometry (M+H)⁺ Conforms to molecular weight (300.4 g/mol )301.0
CAS Number 7640-51-97640-51-9
Molecular Formula C₁₇H₂₀N₂OSC₁₇H₂₀N₂OS
Storage 2-8°C, protected from light-

Note: Data presented is a composite from typical certificates of analysis.[4]

Quantitative Analysis of Promethazine and Impurities by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of promethazine and its related substances.[5] A validated, stability-indicating HPLC method can effectively separate promethazine from its impurities, including this compound.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol outlines a typical HPLC method for the determination of promethazine and this compound.

3.1.1. Materials and Reagents

  • Promethazine Hydrochloride Reference Standard (USP or BP)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Promethazine drug substance or product for analysis

3.1.2. Chromatographic Conditions

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.1.3. Preparation of Solutions

Standard Solution Preparation:

  • Promethazine Stock Solution (A): Accurately weigh about 25 mg of Promethazine Hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • This compound Stock Solution (B): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution: Pipette 5.0 mL of Stock Solution A and 1.0 mL of Stock Solution B into a 100 mL volumetric flask and dilute to volume with mobile phase A. This provides a standard solution with known concentrations of both promethazine and this compound.

Sample Solution Preparation:

  • Drug Substance: Accurately weigh about 25 mg of the promethazine drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. Pipette 5.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with mobile phase A.

  • Drug Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of promethazine hydrochloride into a 50 mL volumetric flask. Add about 30 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution and then pipette 5.0 mL of the clear supernatant into a 100 mL volumetric flask and dilute to volume with mobile phase A.

Data Analysis and Interpretation

The concentration of this compound in the sample can be calculated using the following formula:

Concentration of this compound (mg/mL) = (Peak Area of Sulfoxide in Sample / Peak Area of Sulfoxide in Standard) x Concentration of Sulfoxide in Standard (mg/mL)

The percentage of this compound impurity can then be determined relative to the concentration of the active pharmaceutical ingredient (API).

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of an analytical method. Promethazine is subjected to various stress conditions to induce degradation and assess the method's ability to separate the resulting degradation products from the parent drug.

Table 3: Summary of Forced Degradation Studies of Promethazine

Stress ConditionConditionsObservation
Acid Hydrolysis 0.1 N HCl at 80°C for 2 hoursSignificant degradation observed.
Base Hydrolysis 0.1 N NaOH at 80°C for 2 hoursSignificant degradation observed.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursMajor degradation product is this compound.
Thermal Degradation 105°C for 24 hoursMinimal degradation.
Photolytic Degradation UV light (254 nm) for 24 hoursSome degradation observed.

Diagrams

Metabolic Pathway of Promethazine to this compound

The primary metabolic pathway for the formation of this compound involves the oxidation of the sulfur atom in the phenothiazine ring, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[6]

metabolic_pathway promethazine Promethazine C₁₇H₂₀N₂S promethazine_sulfoxide This compound C₁₇H₂₀N₂OS promethazine->promethazine_sulfoxide Oxidation (CYP2D6)

Caption: Metabolic conversion of promethazine to this compound.

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using this compound as a reference standard in the analysis of a promethazine sample.

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting standard_prep Prepare this compound Reference Standard Solution hplc_analysis Inject Solutions and Acquire Chromatograms standard_prep->hplc_analysis sample_prep Prepare Promethazine Sample Solution sample_prep->hplc_analysis peak_integration Integrate Peak Areas hplc_analysis->peak_integration quantification Quantify this compound peak_integration->quantification report Generate Analysis Report quantification->report

Caption: Workflow for promethazine impurity analysis.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantitative analysis of promethazine in pharmaceutical samples. The HPLC method detailed in this document, when properly validated, is suitable for the separation and quantification of promethazine and its primary degradation product, this compound. Adherence to these protocols will enable researchers and drug development professionals to meet regulatory requirements and ensure the quality of promethazine-containing products.

References

Application Note and Protocol: Quantitative Analysis of Promethazine and Its Impurities, Including Promethazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine (B1679618) is a first-generation antihistamine and antiemetic agent belonging to the phenothiazine (B1677639) class of drugs. Like many pharmaceuticals, promethazine is susceptible to degradation, forming various impurities that can affect its safety and efficacy. One of the primary degradation products is promethazine sulfoxide (B87167). Therefore, robust analytical methods are crucial for the quantitative determination of promethazine and its impurities in pharmaceutical formulations to ensure product quality and stability. This document provides detailed application notes and protocols for the quantitative analysis of promethazine and its key impurities, with a specific focus on promethazine sulfoxide, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Key Impurities of Promethazine

  • This compound: An oxidative degradation product.

  • Isopromethazine: A geometric isomer.

  • N-Desmethylpromethazine: A metabolite and potential impurity.

  • Phenothiazine: The core heterocyclic structure and a potential process impurity or degradant.

Analytical Methodologies

Several analytical techniques can be employed for the quantitative analysis of promethazine and its impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (RP-UPLC) are the most common and effective methods due to their high resolution, sensitivity, and specificity.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method can effectively separate promethazine from its key impurities, including this compound.

Experimental Protocol

a. Materials and Reagents:

  • Promethazine HCl Reference Standard

  • This compound Reference Standard

  • Isopromethazine Reference Standard

  • N-Desmethylpromethazine Reference Standard

  • Phenothiazine Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Dipotassium phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Promethazine HCl tablets

b. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

c. Chromatographic Conditions:

ParameterCondition
Column Cogent UDC-Cholesterol™ (150 x 4.6 mm, 4 µm)[4]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 15 µL[4]
Detector UV at 250 nm (switch to 320 nm after iso-promethazine elution for phenothiazine detection)[4]

d. Preparation of Solutions:

  • Diluent: 50:50 (v/v) mixture of water and acetonitrile with 0.1% TFA.[4]

  • Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Promethazine HCl reference standard in the diluent in a 100 mL volumetric flask. Sonicate for 10 minutes and dilute to volume.[4]

  • Impurity Stock Solution: Prepare a stock solution containing this compound, isopromethazine, N-desmethylpromethazine, and phenothiazine at appropriate concentrations in the diluent.

  • Sample Solution (Tablets): Weigh and finely powder 20 promethazine HCl tablets. Transfer a portion of the powder equivalent to 12.5 mg of promethazine HCl into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 10 minutes, and then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[4]

e. Analysis and Calculation:

Inject the standard and sample solutions into the HPLC system. Identify the peaks of promethazine and its impurities based on their retention times compared to the standards. The percentage of each impurity can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

A study using a similar method found the level of this compound to be 0.17%, which is below the specified limit of 0.20%.[4]

Ultra-Performance Liquid Chromatography (UPLC) for Assay and Impurity Determination

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

Experimental Protocol

a. Materials and Reagents:

  • Same as for the HPLC method.

  • Potassium dihydrogen phosphate (KH2PO4)

  • Potassium hydroxide (B78521) (KOH)

b. Instrumentation:

  • UPLC system with a UV or Photodiode Array (PDA) detector.

  • Other equipment as listed for the HPLC method.

c. Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][3]
Mobile Phase Isocratic mixture of 3.4% KH2PO4 solution (pH 7.0, adjusted with KOH), acetonitrile, and methanol (40:40:20, v/v/v)[1][3]
Flow Rate 0.6 mL/min[3]
Column Temp. 30°C
Injection Vol. 1.0 µL
Detector UV at 254 nm[3]
Run Time 3 minutes[3]

d. Preparation of Solutions:

  • Diluent: 0.1% solution of triethylamine (B128534) (TEA) in methanol.[1][2]

  • Standard and Sample Solutions: Accurately weigh about 100 mg of the standard or sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the diluent.[1]

e. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[5][6]

  • Acid Degradation: Treat the sample with 5N HCl at room temperature for 30 minutes.[1]

  • Base Degradation: Treat the sample with 5N NaOH at room temperature for 30 minutes.[1]

  • Oxidative Degradation: Treat the sample with 30% H2O2 at room temperature for 15 minutes.[1] Promethazine was found to degrade by 12.46% under these conditions.[1]

  • Thermal Degradation: Expose the solid drug to heat.

  • Photolytic Degradation: Expose the drug solution to UV light.

Data Presentation

Table 1: Summary of Quantitative Data for Promethazine Impurities

ImpurityAnalytical MethodSample TypeReported LevelSpecification LimitReference
This compoundHPLCTablets0.17%≤ 0.20%[4]

Table 2: Comparison of Chromatographic Methods for Promethazine Analysis

ParameterHPLC MethodUPLC Method
Column Cogent UDC-Cholesterol™ (150 x 4.6 mm, 4 µm)[4]Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][3]
Mobile Phase GradientIsocratic[1]
Flow Rate 1.0 mL/min0.6 mL/min[3]
Run Time 35 min3 min[3]
Detection UV at 250/320 nm[4]UV at 254 nm[3]

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start: Obtain Promethazine Tablets and Reference Standards weigh_tablets Weigh and Powder 20 Tablets prep_start->weigh_tablets weigh_std Weigh 25 mg Reference Standard prep_start->weigh_std weigh_powder Transfer Powder Equivalent to 12.5 mg Promethazine weigh_tablets->weigh_powder add_diluent_sample Add Diluent (ACN:H2O:TFA) weigh_powder->add_diluent_sample sonicate_sample Sonicate for 10 min add_diluent_sample->sonicate_sample dilute_sample Dilute to Volume sonicate_sample->dilute_sample filter_sample Filter (0.45 µm) dilute_sample->filter_sample sample_ready Sample Solution Ready for Injection filter_sample->sample_ready inject_sample Inject Sample and Standard Solutions sample_ready->inject_sample add_diluent_std Add Diluent weigh_std->add_diluent_std sonicate_std Sonicate for 10 min add_diluent_std->sonicate_std dilute_std Dilute to Volume sonicate_std->dilute_std std_ready Standard Solution Ready dilute_std->std_ready std_ready->inject_sample separation Chromatographic Separation (Cogent UDC-Cholesterol™ Column) inject_sample->separation detection UV Detection (250 nm & 320 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for HPLC analysis of promethazine impurities.

G cluster_degradation Degradation Pathways cluster_impurities Resulting Impurities promethazine Promethazine oxidation Oxidation (e.g., H2O2) promethazine->oxidation photolysis Photolysis (UV Light) promethazine->photolysis hydrolysis Hydrolysis (Acid/Base) promethazine->hydrolysis isomerization Isomerization promethazine->isomerization sulfoxide This compound oxidation->sulfoxide photodegradants Photodegradation Products photolysis->photodegradants hydrolysis_products Hydrolysis Products hydrolysis->hydrolysis_products isopromethazine Isopromethazine isomerization->isopromethazine

Caption: Logical relationships in promethazine degradation pathways.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of Promethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of promethazine (B1679618) hydrochloride in bulk drug and pharmaceutical formulations. The method is designed to separate promethazine from its potential degradation products, which is crucial for assessing the stability and shelf-life of the drug product. The protocol outlined herein is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.[1][2][3][4]

Introduction

Promethazine hydrochloride is a first-generation antihistamine and antiemetic agent belonging to the phenothiazine (B1677639) class of drugs.[] It is essential to monitor the stability of promethazine in its formulations as degradation can lead to loss of potency and the formation of potentially harmful impurities. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the drug's properties over time.[6] This document provides a detailed protocol for a stability-indicating HPLC method capable of separating promethazine from its degradation products formed under various stress conditions.[7]

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C8 or C18, 150 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase Acetonitrile and 25mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid) in a 50:50 (v/v) ratio[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 249 nm[2]
Injection Volume 10 µL[4]
Column Temperature 25°C[4]
Run Time Approximately 15 minutes
Preparation of Solutions
  • Buffer Preparation (25mM Potassium Dihydrogen Phosphate, pH 7.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of high-purity water. Adjust the pH to 7.0 using a dilute solution of potassium hydroxide.[4]

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio.[2] Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of promethazine hydrochloride reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8] The general procedure involves subjecting a 100 µg/mL solution of promethazine hydrochloride to the following stress conditions:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 5N HCl and keep at room temperature for 30 minutes.[3] Neutralize the solution with 5N NaOH before injection.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 5N NaOH and keep at room temperature for 30 minutes.[3] Neutralize the solution with 5N HCl before injection.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 30% hydrogen peroxide and keep at room temperature for 15 minutes.[3][9]

  • Thermal Degradation: Heat the drug solution at 105°C for 24 hours.[9]

  • Photolytic Degradation: Expose the drug solution to UV light (200 Wh/m²) and cool white fluorescent light (1.2 x 10⁶ lux hours).[3]

A diagram of the forced degradation workflow is provided below.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis DrugSolution Promethazine HCl Solution (100 µg/mL) Acid Acid Hydrolysis (5N HCl, RT, 30 min) DrugSolution->Acid Base Base Hydrolysis (5N NaOH, RT, 30 min) DrugSolution->Base Oxidation Oxidative Degradation (30% H2O2, RT, 15 min) DrugSolution->Oxidation Thermal Thermal Degradation (105°C, 24 h) DrugSolution->Thermal Photolytic Photolytic Degradation (UV & Fluorescent Light) DrugSolution->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Neutralize->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for the forced degradation study of promethazine hydrochloride.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[10][11]

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Linearity

The linearity of the method was established by analyzing a series of promethazine hydrochloride solutions at different concentrations.

ParameterResult
Concentration Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999[3]
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of promethazine hydrochloride spiked into a placebo matrix.

Spiked LevelMean Recovery (%)% RSD
80% 98.0 - 102.0≤ 2.0
100% 98.0 - 102.0≤ 2.0
120% 98.0 - 102.0≤ 2.0
Precision

The precision of the method was evaluated at two levels: repeatability and intermediate precision.

Precision Level% RSD of Assay Results
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Specificity

The specificity of the method is demonstrated by its ability to resolve the promethazine peak from potential degradation products generated during forced degradation studies. The chromatograms from the stressed samples should show no interference at the retention time of the promethazine peak.

A logical diagram illustrating the method validation process is presented below.

Method Validation Workflow cluster_validation Method Validation as per ICH Q2(R1) cluster_params Key Parameters Evaluated SystemSuitability System Suitability Tailing Tailing Factor SystemSuitability->Tailing Plates Theoretical Plates SystemSuitability->Plates RSD_Area RSD of Peak Area SystemSuitability->RSD_Area Linearity Linearity Correlation Correlation Coefficient Linearity->Correlation Accuracy Accuracy Recovery Percent Recovery Accuracy->Recovery Precision Precision RSD_Assay RSD of Assay Precision->RSD_Assay Specificity Specificity PeakPurity Peak Purity Specificity->PeakPurity Resolution Resolution Specificity->Resolution LOD_LOQ LOD & LOQ

Caption: Overview of the HPLC method validation workflow.

Results and Discussion

The developed HPLC method successfully separated promethazine hydrochloride from its degradation products. The retention time for promethazine was observed to be approximately 7-8 minutes.[2] The forced degradation studies showed significant degradation under oxidative and acidic conditions, with minor degradation observed under basic, thermal, and photolytic stress. The degradation products, including promethazine sulfoxide, were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.[12] The validation results demonstrate that the method is linear, accurate, precise, and specific for the quantification of promethazine hydrochloride.

Conclusion

The stability-indicating HPLC method described in this application note is suitable for the routine quality control and stability analysis of promethazine hydrochloride in bulk and pharmaceutical dosage forms. The method is simple, rapid, and adheres to the requirements of regulatory guidelines.

References

Application Notes and Protocols for Promethazine Sulfoxide Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618), a first-generation antihistamine, is extensively metabolized in the body, with promethazine sulfoxide (B87167) being one of its major metabolites excreted in urine.[1] Accurate and reliable quantification of promethazine sulfoxide in urine is crucial for pharmacokinetic studies, drug metabolism research, and clinical toxicology. This document provides detailed application notes and protocols for three common sample preparation techniques used in the analysis of this compound in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

The selection of an appropriate sample preparation method is critical to remove interfering substances from the complex urine matrix, thereby enhancing the accuracy and sensitivity of subsequent analytical determination, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Quantitative Data

The following table summarizes the quantitative performance of different sample preparation techniques for the analysis of this compound in urine.

ParameterOnline Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Lower Limit of Quantification (LLOQ) 2.50 ng/mL[2][3]Data not available for urineData not available for urine
Linear Range 2.5 - 1400 ng/mL[2][3]Data not available for urineData not available for urine
Recovery Not explicitly reported, but method showed good accuracy and precision[2][3]~90% (for Promethazine in serum, adaptable to urine)Data not available for this compound in urine
Precision (% CV) < 11.5%[2][3]Data not available for urineData not available for urine
Matrix Effect Minimized by column-switching system[2][3]Potential for matrix effectsHigh potential for matrix effects

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for purifying and concentrating analytes from complex matrices like urine. Both online and offline SPE methods can be employed.

a) Online Solid-Phase Extraction with Column-Switching

This automated technique offers high throughput and excellent reproducibility by integrating sample cleanup directly with the LC-MS/MS analysis.[2][3]

Materials:

  • SPE column (e.g., Oasis HLB, Waters)

  • Analytical column (e.g., C18 column)

  • Loading pump

  • Elution pump

  • Switching valve

  • LC-MS/MS system

  • Reagents: Formic acid, Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)

Protocol:

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes. Take the supernatant for analysis.

  • Injection: Directly inject a specific volume (e.g., 100 µL) of the urine supernatant into the online SPE system.

  • Loading: The sample is loaded onto the SPE column using a loading pump with an aqueous mobile phase (e.g., 0.1% formic acid in water). This step traps the analyte on the SPE sorbent while allowing polar interferences to be washed to waste.

  • Washing: Wash the SPE column with a weak organic solvent mixture (e.g., 5% methanol in water) to remove remaining interferences.

  • Elution and Transfer: After the washing step, the switching valve position is changed. The analytical mobile phase from the elution pump is directed through the SPE column in the reverse direction to elute the this compound onto the analytical column for separation.

  • LC-MS/MS Analysis: The separated analyte is then detected and quantified by the mass spectrometer.

b) Offline Solid-Phase Extraction

This manual or semi-automated method is suitable for lower sample throughput.

Materials:

  • SPE cartridges (e.g., Mixed-mode Cation Exchange)

  • Vacuum manifold or positive pressure processor

  • Collection tubes

  • Evaporator (e.g., nitrogen evaporator)

  • Reagents: Methanol, Acetonitrile, Deionized water, Buffer solution (e.g., phosphate (B84403) buffer), Elution solvent (e.g., ammoniated ethyl acetate)

Protocol:

  • Sample Pre-treatment: Adjust the pH of the urine sample to approximately 6.0 with a buffer solution.

  • Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Equilibration: Equilibrate the cartridge with the buffer solution.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with deionized water and a weak organic solvent to remove interferences.

  • Elution: Elute the this compound from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases.

Materials:

  • Glass test tubes with screw caps

  • Centrifuge

  • Pipettes

  • Evaporator (e.g., nitrogen evaporator)

  • Extraction solvent (e.g., n-hexane, ethyl acetate)

  • Aqueous buffer (e.g., phosphate buffer)

  • Acidic or basic solution for pH adjustment

Protocol:

  • Sample Preparation: To a 1 mL urine sample in a glass test tube, add an internal standard and a buffer to adjust the pH to the desired level (typically basic for promethazine and its metabolites).

  • Extraction: Add 5 mL of the extraction solvent to the tube. Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase and inject it into the LC-MS/MS system.

Protein Precipitation

While urine has a lower protein content than plasma or serum, protein precipitation can still be used as a simple and rapid sample cleanup method, particularly for high concentration samples.

Materials:

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Precipitating agent (e.g., ice-cold acetonitrile, methanol, or trichloroacetic acid)

Protocol:

  • Sample Preparation: Place a 200 µL aliquot of the urine sample into a microcentrifuge tube.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the urine sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if concentration is needed.

Visualizations

Signaling Pathway and Experimental Workflow

Promethazine_Metabolism_and_Analysis cluster_metabolism In Vivo Metabolism cluster_workflow Analytical Workflow Promethazine Promethazine Promethazine_Sulfoxide This compound Promethazine->Promethazine_Sulfoxide Sulfoxidation (CYP450) Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation Urine_Sample->Sample_Prep SPE Solid-Phase Extraction Sample_Prep->SPE High Purity LLE Liquid-Liquid Extraction Sample_Prep->LLE Moderate Purity PP Protein Precipitation Sample_Prep->PP Rapid Cleanup LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS LLE->LC_MS_MS PP->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Promethazine metabolism and analytical workflow.

Logical Relationships in Sample Preparation

Sample_Prep_Logic Start Urine Sample Decision Required Purity & Throughput? Start->Decision SPE Solid-Phase Extraction (SPE) - High Purity - Lower Throughput (Offline) - High Throughput (Online) Decision->SPE High LLE Liquid-Liquid Extraction (LLE) - Moderate Purity - Moderate Throughput - Labor Intensive Decision->LLE Moderate PP Protein Precipitation - Lower Purity - High Throughput - Simple & Fast Decision->PP Low End Analysis SPE->End LLE->End PP->End

Caption: Decision tree for sample preparation selection.

References

Troubleshooting & Optimization

overcoming peak tailing in HPLC analysis of promethazine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of promethazine (B1679618) sulfoxide (B87167), with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the HPLC analysis of promethazine sulfoxide?

A1: Peak tailing for this compound, a basic compound, is often attributed to several factors:

  • Secondary Interactions: The primary cause is often the interaction between the basic amine groups of this compound and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 8.9), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[4] Column voids can also contribute to poor peak shape.[5]

  • Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections, can increase the dead volume in the HPLC system, causing band broadening and peak tailing.[3]

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape, including tailing.

Q2: How does the pKa of this compound influence peak shape?

A2: The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For a basic compound like this compound (predicted pKa ≈ 8.9), operating the mobile phase at a pH near this value will result in a mixed population of ionized and non-ionized molecules.[4] These two forms will have different interactions with the stationary phase, leading to a broadened and asymmetric peak. To ensure a single, consistent form of the analyte and minimize peak tailing, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: For the analysis of basic compounds like this compound, it is advisable to use:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[1][3]

  • "Base-Deactivated" or "High Purity Silica" Columns: Modern columns are often manufactured with high-purity silica (B1680970) that has a lower concentration of acidic silanol groups and metal contaminants, leading to improved peak shape for basic analytes.

  • Hybrid Silica Columns: These columns incorporate organic modifications into the silica matrix, which can improve pH stability and reduce silanol activity.[2]

Troubleshooting Guide: Overcoming Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in the HPLC analysis of this compound.

Problem: Asymmetric peak shape (tailing) observed for this compound.

Below is a logical workflow to diagnose and address the issue.

G cluster_solutions Potential Solutions start Peak Tailing Observed check_system 1. Check System Suitability (Pressure, Baseline Noise) start->check_system check_column 2. Evaluate Column Condition (Age, Usage History) check_system->check_column flush_system Flush System check_system->flush_system Abnormal mobile_phase 3. Optimize Mobile Phase check_column->mobile_phase replace_column Replace Column check_column->replace_column Old/Contaminated sample_prep 4. Review Sample Preparation (Solvent, Concentration) mobile_phase->sample_prep adjust_ph Adjust Mobile Phase pH mobile_phase->adjust_ph add_modifier Add Mobile Phase Modifier mobile_phase->add_modifier resolution Resolution sample_prep->resolution reduce_conc Reduce Sample Concentration sample_prep->reduce_conc flush_system->resolution replace_column->resolution adjust_ph->resolution add_modifier->resolution reduce_conc->resolution

Caption: Troubleshooting workflow for peak tailing.

Step 1: Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling peak shape.

Experimental Protocol: Adjusting Mobile Phase pH

  • Initial Condition: Prepare a mobile phase with a pH that is at least 2 units below the pKa of this compound (pKa ≈ 8.9). A starting pH of 3.0 is recommended to ensure the analyte is fully protonated and the silanol groups are not ionized.[2][4]

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a buffer solution (e.g., 20 mM phosphate (B84403) or acetate (B1210297) buffer) and adjust the pH to 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Organic Modifier: Use HPLC-grade acetonitrile (B52724) or methanol.

    • Mix the aqueous and organic components in the desired ratio (e.g., 70:30 v/v aqueous:organic).

  • Analysis: Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved. Inject the this compound standard and observe the peak shape.

  • Further Optimization: If tailing persists, the pH can be incrementally lowered (e.g., to 2.5) to further suppress silanol activity.

Experimental Protocol: Using Mobile Phase Additives

If adjusting the pH alone is insufficient, the addition of a mobile phase modifier can help to mask residual silanol groups.

  • Modifier Selection: Triethylamine (TEA) is a common additive for reducing peak tailing of basic compounds.

  • Preparation: Add a small concentration of TEA to the mobile phase (e.g., 0.1% v/v). Ensure the TEA is of high purity to avoid baseline noise.

  • Analysis: Equilibrate the system and inject the sample.

  • Caution: TEA can be difficult to remove from the HPLC system and may not be suitable for all detectors (e.g., mass spectrometry).

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)Observations
7.02.5Significant tailing
5.01.8Reduced tailing
3.01.2Symmetrical peak
2.51.1Good peak symmetry

Tailing factor is calculated as Tf = W₀.₀₅ / (2 * f), where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[4] A value close to 1 indicates a symmetrical peak.

Step 2: Column Selection and Care

The choice of column and its condition are paramount for good peak shape.

Experimental Protocol: Column Flushing and Regeneration

  • Disconnect the column from the detector.

  • Flush with a series of solvents in order of decreasing polarity:

    • Water (HPLC grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Reverse the column direction and repeat the flushing sequence.

  • If the column is highly contaminated, a stronger solvent wash may be necessary, following the manufacturer's recommendations.

  • Equilibrate the column with the mobile phase before reconnecting to the detector.

If peak tailing persists after thorough flushing, the column may be irreversibly damaged and require replacement.

Step 3: Instrumental Considerations

Minimizing extra-column volume is crucial.

Troubleshooting Checklist:

  • Tubing: Use narrow internal diameter (e.g., 0.005") tubing where possible, and keep the length to a minimum.[3]

  • Fittings: Ensure all fittings are properly tightened to avoid dead volume.

  • Injector: Check the injector for any signs of wear or blockage.

  • Detector Cell: Use a detector cell with an appropriate volume for the column dimensions.

G cluster_analyte Analyte cluster_column Stationary Phase cluster_interaction Interaction cluster_result Result promethazine This compound (Basic Amine Groups) interaction Secondary Ionic Interaction promethazine->interaction silanol Residual Silanol Groups (Si-OH) (Acidic) silanol->interaction tailing Peak Tailing interaction->tailing

Caption: Interaction leading to peak tailing.

References

Technical Support Center: Chromatographic Analysis of Promethazine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of promethazine (B1679618) and its isomers during chromatographic analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of promethazine that can cause co-elution issues in chromatography?

A1: The most common isomer that co-elutes with promethazine is isopromethazine (B104278).[1] Additionally, as promethazine is a chiral compound, its enantiomers can also be challenging to separate.[2][3][4]

Q2: Why is the separation of promethazine and isopromethazine difficult?

A2: Promethazine and isopromethazine are structural isomers, which means they have the same molecular formula and molecular weight, but differ in the arrangement of atoms. This structural similarity can make them difficult to distinguish using standard reversed-phase chromatography alone, often leading to co-elution.[1]

Q3: What type of chromatographic columns are recommended for the separation of promethazine and its isomers?

A3: For the separation of promethazine and its related impurities, including isopromethazine, a UDC-Cholesterol™ column has been shown to be effective where a standard Phenyl Hydride™ column failed to resolve the critical pair.[1] For the chiral separation of promethazine enantiomers, a Vancomycin Chirobiotic V column is a suitable choice.[2][3][5][6] Other columns used for promethazine analysis include C8 and C18 columns.[5][7]

Q4: What are the typical mobile phase compositions used for the separation of promethazine and its isomers?

A4: The mobile phase composition is critical for achieving good separation. For chiral separation of enantiomers on a Chirobiotic V column, a mixture of methanol (B129727), acetic acid, and triethylamine (B128534) (e.g., 100:0.1:0.1 by volume) is commonly used.[2][3][5] For separating promethazine from its impurities like isopromethazine, a gradient elution with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) is often employed.[8]

Q5: What are the common causes of peak tailing when analyzing promethazine?

A5: Promethazine contains amine groups which are known to interact with residual silanols on the surface of silica-based HPLC columns.[1] This interaction can lead to peak tailing, which can affect accurate quantification and resolution. Using highly end-capped columns or mobile phase additives like triethylamine can help to minimize these secondary interactions.[9]

Troubleshooting Guide for Co-elution of Promethazine and Isomers

This guide provides a systematic approach to resolving co-elution issues encountered during the chromatographic analysis of promethazine and its isomers.

Problem: Poor or no separation between promethazine and isopromethazine.

Possible Cause Recommended Solution
Inadequate Column Selectivity The stationary phase does not provide enough selectivity for the isomers. A standard C18 or phenyl column may not be sufficient.[1]
Action: Switch to a column with a different selectivity. A UDC-Cholesterol™ column has demonstrated the ability to resolve promethazine and isopromethazine by providing shape selectivity in addition to reversed-phase interactions.[1]
Mobile Phase Optimization Needed The mobile phase composition is not optimized to resolve the critical pair.
Action: Adjust the mobile phase. This can include changing the organic modifier (e.g., from acetonitrile to methanol or vice versa), modifying the pH of the aqueous phase, or using additives. For ionizable compounds like promethazine, pH control is crucial.
Isocratic Elution is Insufficient An isocratic mobile phase may not have the resolving power to separate closely eluting isomers.
Action: Implement a gradient elution. A shallow gradient can often improve the resolution of closely eluting peaks.[1]

Problem: Co-elution of promethazine enantiomers.

Possible Cause Recommended Solution
Non-chiral Stationary Phase A standard achiral column (e.g., C18, C8) will not separate enantiomers.
Action: Utilize a chiral stationary phase (CSP). For promethazine enantiomers, a macrocyclic antibiotic-based CSP like a Vancomycin Chirobiotic V column has proven effective.[2][3][5][6]
Inappropriate Mobile Phase for Chiral Separation The mobile phase composition is not suitable for the chiral recognition mechanism.
Action: Optimize the mobile phase for the specific chiral column. For a Chirobiotic V column, a mobile phase of methanol with small amounts of acidic and basic modifiers like acetic acid and triethylamine is recommended.[2][3]
Temperature Effects Column temperature can influence chiral recognition and, consequently, the separation.
Action: Optimize the column temperature. A study using a Chirobiotic V column for promethazine enantiomers was conducted at 20°C.[2]

Experimental Protocols

Method for Separation of Promethazine Enantiomers[2][3]
  • Column: Vancomycin Chirobiotic V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (100:0.1:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 20°C

  • Detection: UV at 254 nm

  • Internal Standard: Acetyl salicylic (B10762653) acid (Aspirin)

Method for Impurity Profiling of Promethazine (including Isopromethazine)[1]
  • Column: Cogent UDC-Cholesterol™ (150 x 4.6 mm, 4 µm)

  • Mobile Phase A: DI Water / 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A relatively long and shallow gradient is recommended to resolve the critical pair of promethazine and isopromethazine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, wavelength may be adjusted during the run for optimal detection of all impurities.

Quantitative Data Summary

Analysis Type Column Mobile Phase Analyte Retention Time (min) Resolution (Rs) Reference
Enantiomeric SeparationChirobiotic VMethanol/Acetic Acid/Triethylamine (100:0.1:0.1)Enantiomer 112.850.97[3]
Enantiomer 213.96
Impurity ProfilingUDC-Cholesterol™Gradient with Water/ACN/TFAPromethazineNot specifiedSeparation achieved[1]
IsopromethazineNot specified

Visualizations

TroubleshootingWorkflow start Start: Co-elution Observed check_isomer_type Identify Isomers: Positional or Enantiomers? start->check_isomer_type positional_isomer Positional Isomer (e.g., Isopromethazine) check_isomer_type->positional_isomer Positional enantiomer Enantiomers check_isomer_type->enantiomer Enantiomeric optimize_column Change Column Selectivity (e.g., UDC-Cholesterol) positional_isomer->optimize_column use_chiral_column Use Chiral Stationary Phase (e.g., Chirobiotic V) enantiomer->use_chiral_column optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) optimize_column->optimize_mobile_phase use_gradient Implement Gradient Elution optimize_mobile_phase->use_gradient end_resolved Resolution Achieved use_gradient->end_resolved optimize_chiral_mobile_phase Optimize Chiral Mobile Phase (Modifiers, Temperature) use_chiral_column->optimize_chiral_mobile_phase optimize_chiral_mobile_phase->end_resolved

Caption: Troubleshooting workflow for co-elution of promethazine isomers.

ChromatographicParameters cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_other Other Parameters column_selectivity Selectivity (e.g., C18, Chiral, Cholesterol) resolution Separation (Resolution) column_selectivity->resolution particle_size Particle Size particle_size->resolution column_dimensions Dimensions (L x ID) column_dimensions->resolution organic_modifier Organic Modifier (% and Type) organic_modifier->resolution ph pH ph->resolution additives Additives (e.g., TFA, TEA) additives->resolution flow_rate Flow Rate flow_rate->resolution temperature Temperature temperature->resolution

Caption: Factors influencing chromatographic separation of promethazine isomers.

References

degradation of promethazine to sulfoxide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of promethazine (B1679618) to promethazine sulfoxide (B87167) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of promethazine during sample analysis?

A1: The primary degradation product of promethazine is its sulfoxide derivative.[1][2][3] This occurs through the oxidation of the sulfur atom in the phenothiazine (B1677639) ring. Promethazine sulfoxide is also a known human metabolite of promethazine.[4][5]

Q2: What are the main factors that contribute to the oxidation of promethazine during sample preparation?

A2: Several factors can promote the oxidation of promethazine to this compound during sample preparation. These include:

  • pH: The rate of degradation is influenced by the pH of the medium.[6] Degradation is more likely to occur in basic pH conditions.[7][8]

  • Presence of Oxidizing Agents: Exposure to oxidizing agents, even atmospheric oxygen, can lead to degradation.[6][9]

  • Metal Ions: The presence of metal ions, such as copper(II) and iron(III), can catalyze the oxidation process.[6]

  • Light and Temperature: Exposure to light and elevated temperatures can increase the rate of degradation.[10][11]

  • Sample Matrix: The complexity of the biological matrix, such as blood or tissue extracts, can contribute to oxidation.[3]

  • Extraction Solvents and Techniques: The choice of solvents and the sample preparation technique (e.g., solid-phase extraction with certain elution solvents) can significantly influence the extent of oxidation.[3]

Q3: How can I prevent or minimize the degradation of promethazine to sulfoxide?

A3: To minimize the formation of this compound, consider the following preventative measures:

  • Use of Antioxidants: The addition of antioxidants, such as sodium metabisulfite (B1197395) (SMBS), to the sample or solutions can effectively reduce degradation.[7][8]

  • pH Control: Maintaining the pH of the sample and solutions in a slightly acidic range (around pH 5.0) can help to minimize hydrolysis and oxidation.[7]

  • Protection from Light: Store samples and standards in light-resistant containers (e.g., amber vials) to prevent photodegradation.[12]

  • Temperature Control: Keep samples and solutions at controlled room temperature or refrigerated, and avoid freezing of injections.

  • Careful Selection of Extraction Method: Filtration/pass-through extraction (FPTE) without an evaporation step has been shown to induce minimal to no oxidation compared to some solid-phase extraction (SPE) methods.[3]

  • Solvent Choice: When using SPE, the choice of elution solvent is critical. For example, using a mixture of dichloromethane:isopropanol:ammonium hydroxide (B78521) has been found to cause less oxidation than ethyl acetate:isopropanol:ammonium hydroxide.[3]

  • Use of High-Purity Reagents: Using high-purity solvents and reagents, such as HPLC-grade trifluoroacetic acid from ampules, can minimize baseline interference and potential contaminants that may promote oxidation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of an extraneous peak corresponding to this compound in chromatograms. Oxidation of promethazine during sample preparation.- Add an antioxidant like sodium metabisulfite to your samples and standards.[7] - Optimize the pH of your extraction and mobile phases to be slightly acidic.[7] - Protect your samples from light and heat.[10] - Re-evaluate your sample extraction method; consider using a less harsh technique like FPTE.[3]
Inconsistent and non-reproducible quantitative results for promethazine. Variable degradation of promethazine across different samples.- Standardize all sample preparation steps, including timing, temperature, and light exposure. - Ensure consistent addition of antioxidants to all samples and standards. - Check for the presence of metal ion contamination in your reagents or vials.[6]
Poor peak shape (tailing) for promethazine in HPLC analysis. Interaction of the amine groups in promethazine with residual silanols on the HPLC column.[2]- Use a column with end-capping or a base-deactivated stationary phase. - Consider using a column with a different chemistry, such as a Phenyl Hydride™ column, which has shown good peak shape for tertiary amine-containing compounds.[2] - Adjust the mobile phase composition, for example, by adding a small amount of an amine modifier like triethylamine.[13]
Difficulty in separating promethazine from its isomer, iso-promethazine. Co-elution of the two isomers under the current chromatographic conditions.[2]- Employ a column with high resolving power and different selectivity, such as a Cogent UDC-Cholesterol™ column.[2] - Optimize the mobile phase gradient and composition to enhance separation.

Quantitative Data Summary

Table 1: Influence of Extraction Method on Promethazine Oxidation

Extraction Method Elution Solvent Relative Extent of Oxidation Reference
Solid-Phase Extraction (SPE)Ethyl acetate:isopropanol:ammonium hydroxide (80:17:3)High[3]
Solid-Phase Extraction (SPE)Dichloromethane:isopropanol:ammonium hydroxideReduced[3]
Filtration/Pass-Through Extraction (FPTE)Not ApplicableNot Measurably Induced[3]

Table 2: Stability of Promethazine in Methanolic Solutions over 19 Days

Concentration Storage Condition Remaining Promethazine (%) Reference
0.5 mg/mlDarkness, low temperature84.0[10]
0.05 mg/mlDarkness, low temperature89.6[10]
0.5 mg/mlDarkness, laboratory temperature38.1[10]
0.05 mg/mlDarkness, laboratory temperature62.6[10]
0.5 mg/mlExposed to light, laboratory temperature36.7[10]
0.05 mg/mlExposed to light, laboratory temperature52.6[10]

Experimental Protocols

Protocol 1: Sample Preparation of Swine Edible Tissues for LC-MS/MS Analysis with Minimized Degradation

This protocol is adapted from a validated method for the determination of promethazine and its metabolites.[14]

  • Homogenization: Homogenize 5 ± 0.1 g of the tissue sample.

  • Extraction:

    • Add the homogenized sample to a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of 0.1% formic acid in acetonitrile (B52724).

    • Vortex for 2 minutes.

    • Add 5 g of anhydrous sodium sulfate.

    • Vortex for another 2 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step on the residue with another 10 mL of 0.1% formic acid in acetonitrile.

    • Combine the supernatants.

  • Purification:

    • Add 10 mL of acetonitrile-saturated n-hexane to the combined supernatant.

    • Vortex for 2 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Discard the upper n-hexane layer.

    • Repeat the purification step.

  • Concentration and Reconstitution:

    • Transfer the lower acetonitrile layer to a new tube.

    • Concentrate to near dryness using a rotary evaporator at 40°C.

    • Re-dissolve the residue in 1 mL of a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).

    • Filter the solution through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: HPLC Method for the Assay of Promethazine and Impurities

This protocol is based on a method developed for the analysis of promethazine tablets.[2]

  • Instrumentation: HPLC system with UV detection.

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 150mm.

  • Mobile Phase: 50/50/0.1 (v/v/v) Acetonitrile / DI Water / Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation (for tablets):

    • Grind tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a target concentration of promethazine HCl.

    • Dissolve in a diluent of 50/50/0.1 DI water/acetonitrile/TFA.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Dilute to the final volume with the diluent.

    • Filter through a 0.45 µm nylon syringe filter prior to injection.

Visualizations

cluster_prep Sample Preparation Workflow cluster_factors Factors Promoting Degradation cluster_prevention Preventative Measures Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, SPE, FPTE) Homogenization->Extraction Purification Purification/ Cleanup Extraction->Purification Concentration Concentration/ Evaporation Purification->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis High_pH High pH High_pH->Extraction Oxidants Oxidizing Agents Oxidants->Extraction Metal_Ions Metal Ions Metal_Ions->Extraction Light_Temp Light & Temperature Light_Temp->Concentration Antioxidants Add Antioxidants Antioxidants->Extraction pH_Control Control pH pH_Control->Extraction Protect_Light Protect from Light Protect_Light->Sample FPTE Use FPTE FPTE->Extraction Alternative Method

Caption: Workflow for sample preparation with factors promoting degradation and preventative measures.

Caption: Chemical transformation of Promethazine to this compound under oxidative conditions.

References

minimizing oxidation of promethazine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the oxidation of promethazine (B1679618) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of promethazine during extraction?

A1: The primary oxidation product of promethazine is promethazine 5-oxide.[1] Other degradation products, including N-desmethyl promethazine and phenothiazine, can also be formed.[2] The oxidation process can cause a visible color change in the solution, often to a blue or pinkish-red color.[3][4]

Q2: What are the key factors that promote the oxidation of promethazine?

A2: Several factors can accelerate the oxidation of promethazine during extraction:

  • Presence of Oxygen: The degradation of promethazine is largely oxygen-dependent.[5]

  • pH of the Solution: The rate of degradation increases with higher pH, reaching a limiting value around pH 5.[1] Promethazine is more stable in acidic conditions.[1][6]

  • Exposure to Light: Promethazine is sensitive to light, which can promote photolytic degradation.[4][6]

  • Elevated Temperatures: Higher temperatures increase the rate of thermal degradation.[1][5][6]

  • Presence of Metal Ions: Metal ions, particularly copper (II) and iron (III), can catalyze the oxidation process.[1][4][7]

  • Choice of Extraction Solvents: Certain solvent systems used in solid-phase extraction (SPE) can promote oxidation.[8][9][10]

Q3: How can I prevent or minimize the oxidation of promethazine during extraction?

A3: To minimize promethazine oxidation, consider the following preventative measures:

  • Use Antioxidants: The addition of antioxidants like sodium metabisulfite (B1197395) (SMBS) can effectively inhibit oxidation.[11][12] However, be cautious as some antioxidants, such as ascorbic acid and hydroquinone, have been reported to sometimes increase the degradation rate.[1]

  • Control pH: Maintain a slightly acidic pH (around 5) in your aqueous solutions to enhance stability.[12]

  • Work Under an Inert Atmosphere: Whenever possible, perform extraction procedures under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Protect from Light: Use low-actinic (amber) glassware and minimize exposure to direct light throughout the experiment.[2][12]

  • Maintain Low Temperatures: Perform extractions at reduced temperatures (e.g., in an ice bath) to slow down the degradation kinetics.[13]

  • Use Chelating Agents: Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[5]

  • Optimize Extraction Method: For SPE, carefully select the elution solvent. A filtration/pass-through extraction (FPTE) without an evaporation step has been shown to cause no measurable oxidation.[8][9][10]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Discoloration of the sample (e.g., blue or pinkish-red). Oxidation of promethazine.1. Immediately protect the sample from light. 2. Purge the sample with an inert gas (e.g., nitrogen). 3. Add an appropriate antioxidant like sodium metabisulfite.[11][12] 4. Verify and adjust the pH to be in the acidic range (ideally around 5).[12]
Low recovery of promethazine in the final extract. Significant degradation during the extraction process.1. Review the entire extraction workflow to identify and minimize exposure to oxygen, light, and high temperatures. 2. Incorporate an antioxidant into the extraction solvent. 3. Evaluate the pH of all aqueous solutions and adjust as needed. 4. Consider using a less harsh extraction method, such as filtration/pass-through extraction (FPTE).[8][9][10]
Appearance of unexpected peaks in the chromatogram (e.g., HPLC, UPLC). Formation of degradation products like promethazine sulfoxide.[2]1. Confirm the identity of the extra peaks by comparing their retention times and UV spectra with those of known promethazine degradation standards.[8][10] 2. Implement the preventative measures outlined in the FAQs to minimize the formation of these impurities in subsequent extractions.
Inconsistent results between replicate extractions. Variable exposure to oxidative conditions.1. Standardize all extraction parameters, including time, temperature, and light exposure. 2. Ensure consistent and thorough mixing of any added stabilizers or antioxidants. 3. Use fresh, high-purity solvents and reagents for each experiment.

Data Presentation

Table 1: Influence of pH on Promethazine Degradation

pHRelative Degradation RateReference
< 5Lower[1]
5Limiting High Value[1]
> 5High[11][12]

Table 2: Effect of Additives on Promethazine Oxidation

AdditiveEffect on Oxidation RateReference
Copper (II) IonsIncreased[1][4]
Iron (III) IonsIncreased[1][4]
Sodium Metabisulfite (SMBS)Decreased[11][12]
Ascorbic AcidCan Increase[1]
Hydroquinone (higher concentrations)Can Increase[1]
EDTAModifies Degradation[5]

Experimental Protocols

Protocol 1: General Precautions for Minimizing Promethazine Oxidation During Liquid-Liquid Extraction

  • Preparation of Solutions:

    • Prepare all aqueous solutions using deoxygenated water (e.g., by sparging with nitrogen for 15-20 minutes).

    • If possible, buffer the aqueous phase to a pH of approximately 5.[12]

    • Consider adding an antioxidant such as sodium metabisulfite to the aqueous phase at an appropriate concentration.[11][12]

  • Extraction Procedure:

    • Perform all steps in low-actinic glassware to protect the sample from light.[2]

    • Conduct the extraction at a reduced temperature by placing the separatory funnel in an ice bath.

    • Minimize the headspace in the separatory funnel and consider flushing with an inert gas before shaking.

    • Reduce the agitation time to the minimum required for efficient extraction.

  • Solvent Evaporation:

    • If the organic solvent needs to be evaporated, use a rotary evaporator under reduced pressure at a low temperature.

    • Avoid evaporating to complete dryness, as this can concentrate non-volatile impurities that may promote oxidation.

    • Reconstitute the sample immediately in a suitable solvent, preferably one that has been deoxygenated.

Protocol 2: Analysis of Promethazine and its Oxidation Products by RP-HPLC

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.[14]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.[14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good separation.[14] For example, a mobile phase consisting of a 40:40:20 ratio of 3.4% KH2PO4 solution (pH 7.0), acetonitrile, and methanol (B129727) has been reported.[14]

    • Flow Rate: Typically around 1.0 mL/min.[3]

    • Detection Wavelength: Promethazine and its metabolites can be detected at around 250-254 nm.[3]

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter.[2]

  • Analysis:

    • Inject the prepared sample and standards onto the HPLC system.

    • Identify and quantify promethazine and its oxidation products by comparing their retention times and peak areas to those of certified reference standards.

Visualizations

Promethazine_Oxidation_Pathway Promethazine Promethazine Semiquinone Semiquinone Free Radical Promethazine->Semiquinone + O2 Promethazine_Oxide Promethazine 5-Oxide Semiquinone->Promethazine_Oxide + O2 Other_Products Other Degradation Products Semiquinone->Other_Products

Caption: Simplified pathway of promethazine oxidation.

Caption: Recommended workflow for minimizing promethazine oxidation.

References

improving resolution between promethazine and its degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of promethazine (B1679618) and its degradation products. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of promethazine?

A1: Common degradation products of promethazine identified through forced degradation studies include promethazine sulfoxide, iso-promethazine, and N-desmethyl promethazine.[1][2] Under various stress conditions such as acid, base, oxidation, and photolysis, different degradation profiles can be observed.[3][4]

Q2: Why am I observing significant peak tailing with my promethazine peak?

A2: Peak tailing for promethazine, a basic compound, is a frequent issue in reversed-phase HPLC.[1][5] The primary cause is often secondary interactions between the amine groups in the promethazine molecule and residual silanol (B1196071) groups on the surface of silica-based columns.[1][5] Other contributing factors can include using a mobile phase with a pH close to the pKa of promethazine, or column overload due to high sample concentration.[5]

Q3: How can I reduce or eliminate peak tailing for promethazine?

A3: To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 3.0) can help to protonate the silanol groups, reducing their interaction with the basic analyte.[5][6]

  • Column Chemistry: Employing columns with alternative stationary phases can be effective. For example, a Phenyl Hydride™ column has been shown to produce excellent peak shape for promethazine.[1] For resolving critical pairs like promethazine and iso-promethazine, a UDC-Cholesterol™ column, which offers shape selectivity, can be beneficial.[1]

  • Competitive Amines: Adding a small amount of a competitive amine, like triethylamine, to the mobile phase can help to mask the active silanol sites and improve peak shape.[7]

  • Sample Concentration: Ensure that the sample concentration is within the linear range of the column to avoid mass overload, a common cause of peak distortion.[5]

Q4: I'm having trouble separating promethazine from its isomer, iso-promethazine. What should I do?

A4: The co-elution of promethazine and its isomer, iso-promethazine, is a known challenge due to their similar structures.[1] Standard C18 or Phenyl Hydride™ columns may not provide adequate selectivity.[1] A column with a different separation mechanism, such as the UDC-Cholesterol™ column, which provides shape selectivity in addition to reversed-phase interactions, has been demonstrated to successfully resolve this critical pair.[1] A long and shallow gradient elution program may also be necessary to achieve baseline separation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of promethazine and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Promethazine and Degradation Products Inadequate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous buffer. A lower pH often improves the peak shape of promethazine.[3][7][8]
Incorrect column selection.Select a column with appropriate selectivity. For general-purpose analysis, a C8 or C18 column can be used.[3][8] For challenging separations, consider specialized columns like Phenyl Hydride™ or UDC-Cholesterol™.[1]
Isocratic elution is not providing enough separation power.Switch to a gradient elution method. A shallow gradient can be particularly effective for separating closely eluting impurities.[1]
Broad Peaks Mobile phase flow rate is too low.Increase the flow rate to the optimal level for your column dimensions and particle size.
Extra-column band broadening.Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[9]
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[6][10]
Split Peaks Partially blocked column inlet frit.Reverse the column and flush it with a strong solvent. If the problem persists, the frit may need to be replaced.[6][11]
Sample injected in a solvent much stronger than the mobile phase.Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.[6]
Column void or channeling.This may indicate column degradation. Replace the column.[6][9]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of promethazine and its degradation products.

Protocol 1: Stability-Indicating HPLC Method for Promethazine Hydrochloride

This protocol is adapted from a method developed for the determination of promethazine hydrochloride in the presence of its degradation products.[3][4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C8 (2), 150 mm x 4.6 mm i.d., 3 µm particle size.[3][4]

  • Mobile Phase: Acetonitrile and 25mM potassium phosphate (B84403) buffer (pH 7.0) in a 50:50 (v/v) ratio.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: 249 nm.[3][4]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a stock solution of promethazine hydrochloride in water at a concentration of 200 µg/mL.[3]

Protocol 2: Forced Degradation Study of Promethazine Hydrochloride

This protocol outlines the conditions for inducing the degradation of promethazine to evaluate the stability-indicating nature of an analytical method.[3][4][12]

  • Acid Degradation: Mix the drug solution with 5N HCl and keep at room temperature for 30 minutes.[7][12]

  • Base Degradation: Mix the drug solution with 5N NaOH and keep at room temperature for 30 minutes.[7]

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 15 minutes.[7][12]

  • Thermal Degradation: Subject the drug solution to dry heat.

  • Photolytic Degradation: Expose the drug solution to UV light.[12]

Following exposure to the stress conditions, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration before HPLC analysis.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters obtained from various methods for the analysis of promethazine and its related substances.

Table 1: Chromatographic Conditions and Retention Times

Parameter Method 1 [3][4]Method 2 [8]Method 3 [7]
Column C8 (2), 150 mm x 4.6 mm, 3 µmLUNA C18, 250 x 4.6 mm, 5µSymmetry shield RP8, 150 x 4.6 mm, 5µ
Mobile Phase Acetonitrile:25mM Phosphate Buffer pH 7.0 (50:50)Methanol:Phosphate Buffer pH 3.6 (30:70)Gradient elution with Mobile Phase A (Buffer:ACN:MeOH) and B (ACN:MeOH)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 249 nm262 nm254 nm
Retention Time (Promethazine) 7.78 min5.317 minNot specified

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of promethazine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Standard/Sample Weighing s2 Dissolution in Diluent s1->s2 s3 Forced Degradation (Acid, Base, Oxidative, etc.) s2->s3 h1 HPLC Injection s2->h1 s3->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 d2 Resolution Calculation d1->d2 d3 Assay & Impurity Quantification d2->d3

Caption: A typical experimental workflow for the HPLC analysis of promethazine.

troubleshooting_logic cluster_peak_tailing Peak Tailing Observed? cluster_coelution Co-elution of Peaks? cluster_solutions_tailing Solutions for Tailing cluster_solutions_coelution Solutions for Co-elution start Poor Resolution or Peak Shape pt_yes Yes start->pt_yes pt_no No co_yes Yes start->co_yes sol_ph Adjust Mobile Phase pH pt_yes->sol_ph sol_col Change Column Chemistry pt_yes->sol_col sol_amine Add Competitive Amine pt_yes->sol_amine sol_grad Implement Gradient Elution co_yes->sol_grad sol_col2 Use High-Selectivity Column co_yes->sol_col2 co_no No end Improved Separation sol_ph->end sol_col->end sol_amine->end sol_grad->end sol_col2->end

Caption: A logical troubleshooting guide for common chromatographic issues.

References

Technical Support Center: LC-MS/MS Analysis of Promethazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of promethazine (B1679618) sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of promethazine sulfoxide?

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-column infusion technique.[3][6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[7] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[7] Another approach is the post-extraction spike method, where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution.[6]

Q3: What are the primary strategies to minimize matrix effects for this compound analysis?

A3: The main strategies to combat matrix effects can be categorized into three areas:

  • Sample Preparation: Implementing a more rigorous sample cleanup procedure is often the most effective approach.[8] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simple Protein Precipitation (PPT).[8][9]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[3][4]

  • Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for matrix effects.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Problem Potential Cause Recommended Solution
Low or inconsistent recovery of this compound. Inefficient extraction or significant ion suppression.1. Optimize Sample Preparation: Switch from Protein Precipitation to a more selective method like Liquid-Liquid Extraction or Solid-Phase Extraction.[8] 2. Evaluate Different Extraction Solvents: For LLE, test various organic solvents to find the one with the best recovery and cleanest extract.[8] 3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for recovery losses and variability.
Poor reproducibility of results between samples. Variable matrix effects between different sample lots or individuals.1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3] 2. Thorough Sample Cleanup: Employ advanced sample preparation techniques like HybridSPE which specifically targets the removal of phospholipids, a major source of matrix effects in plasma and serum.
Signal intensity of this compound is lower than expected (Ion Suppression). Co-elution of matrix components that compete for ionization.1. Modify Chromatographic Gradient: Adjust the mobile phase gradient to better separate this compound from the interfering peaks.[7] 2. Change Column Chemistry: Experiment with a different stationary phase that offers alternative selectivity. 3. Reduce Injection Volume: Injecting a smaller volume can decrease the amount of matrix components entering the MS source. 4. Consider a Metal-Free HPLC System: For certain compounds, interactions with metal components in the HPLC system can cause ion suppression.[10]
Inaccurate quantification. Non-linear response due to matrix effects.1. Standard Addition Method: For a few samples, the method of standard additions can provide accurate quantification in the presence of matrix effects.[3][6] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol describes how to quantify the matrix effect for this compound.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • This compound standard solution

  • Solvent for final reconstitution (e.g., mobile phase)

  • LC-MS/MS system

Procedure:

  • Prepare Set A: Spike a known concentration of this compound into the reconstitution solvent.

  • Prepare Set B: Extract a blank biological matrix using your established sample preparation protocol. After extraction, spike the same concentration of this compound into the final extract.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpretation of Results:

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

A study on the simultaneous determination of promethazine and this compound in rat plasma reported matrix effect values for this compound between 121.56% and 122.80%, indicating ion enhancement.[11]

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol provides a general procedure for LLE to reduce matrix effects.

Materials:

  • Plasma sample containing this compound

  • Internal standard solution

  • pH adjustment solution (e.g., NaOH or HCl)

  • Water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Pipette an aliquot of the plasma sample into a clean tube.

  • Add the internal standard.

  • Adjust the pH of the sample. For basic analytes, adjust the pH to be at least two units above the pKa to ensure the analyte is in its neutral form.[8]

  • Add the organic extraction solvent.

  • Vortex mix vigorously for several minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase or other suitable solvent.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes validation data for an LC-MS/MS method for the analysis of promethazine (PMZ) and this compound (PMZSO) in rat plasma.[11]

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
PMZSO1.2596.70121.56
PMZSO12.598.23122.80
PMZSO150100.44121.97
PMZ1.2584.50102.37
PMZ12.589.81104.36
PMZ15086.32103.15

Data extracted from a study by Li et al. (2019).[11]

Visual Guides

Troubleshooting_Workflow start Inconsistent or Inaccurate This compound Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect (Suppression or Enhancement) Observed? check_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_sp Optimize Sample Preparation (e.g., LLE, SPE) me_present->optimize_sp Yes troubleshoot_other Investigate Other Method Parameters (e.g., Instrument Stability) no_me->troubleshoot_other optimize_lc Optimize Chromatography (e.g., Gradient, Column) optimize_sp->optimize_lc use_is Implement Stable Isotope-Labeled Internal Standard optimize_lc->use_is revalidate Re-evaluate Matrix Effect use_is->revalidate revalidate->me_present Still Present end Method Optimized revalidate->end Resolved

Caption: Troubleshooting workflow for matrix effects.

Sample_Prep_Comparison cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Inject Supernatant ppt_vortex->ppt_supernatant ppt_result High Throughput Potential for Significant Matrix Effects ppt_supernatant->ppt_result lle_start Plasma Sample lle_add Add Organic Solvent lle_start->lle_add lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_extract Evaporate & Reconstitute lle_vortex->lle_extract lle_result Cleaner Extract Reduced Matrix Effects lle_extract->lle_result spe_start Plasma Sample spe_load Load onto Cartridge spe_start->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_result Highly Selective Minimal Matrix Effects spe_elute->spe_result

Caption: Comparison of sample preparation techniques.

References

optimizing mobile phase for separation of promethazine and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of promethazine (B1679618) and its metabolites using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of promethazine I should be looking to separate?

A1: The primary metabolites of promethazine that are often targeted for separation and analysis include Promethazine Sulphoxide (PMZSO) and Monodesmethyl-promethazine (Nor1PMZ).[1][2][3][4] Another important related substance to consider, particularly in stability studies, is the isomer isopromethazine (B104278).[5]

Q2: What type of HPLC column is best suited for separating promethazine and its metabolites?

A2: Reversed-phase columns are the most common choice for this separation. C18 and C8 columns are widely used and have demonstrated good performance.[1][6][7][8] For specific challenges, such as separating the isomer iso-promethazine, a UDC-Cholesterol™ column, which offers shape selectivity in addition to reversed-phase interactions, has been shown to be effective.[5] For enantiomeric separations, a Chirobiotic V column can be utilized.[6]

Q3: I am seeing significant peak tailing for my promethazine peak. What could be the cause and how can I fix it?

A3: Peak tailing with promethazine is a common issue and is often caused by the interaction of its amine groups with residual silanols on the HPLC column.[5] Here are several ways to address this:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. Using a buffer to maintain a consistent pH can help.[6][8][9]

  • Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol (B1196071) sites and improve peak shape.[6]

  • Column Choice: Using a column with low silanol activity or an end-capped column can significantly reduce peak tailing.[10]

Q4: I'm having trouble separating promethazine from its isomer, isopromethazine. What should I do?

A4: Co-elution of promethazine and isopromethazine is a known challenge due to their structural similarity.[5] Standard C18 or Phenyl-Hydride™ columns may not provide adequate selectivity.[5] To achieve separation, consider using a column with a different selectivity mechanism, such as a UDC-Cholesterol™ column, which leverages shape selectivity.[5]

Q5: Should I use an isocratic or gradient elution method?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, can be suitable for simpler mixtures containing only promethazine and one or two well-resolved metabolites.[6][9]

  • Gradient elution , where the mobile phase composition is changed over the course of the run, is generally preferred for separating a larger number of metabolites with different polarities.[5][8][11] A gradient allows for better resolution of all compounds in a reasonable timeframe.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between Promethazine and a Metabolite Mobile phase composition is not optimal.- Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase.[9]- Modify the pH of the aqueous phase; this can alter the ionization state of the analytes and improve separation.[9]- If using a buffer, ensure its concentration is adequate.
Unstable Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Use a high-quality HPLC system with a reliable pump and mixer.- Employ a column oven to maintain a stable temperature.[8]
High Backpressure - Blockage in the HPLC system.- Precipitation of buffer in the mobile phase.- Filter all solvents and samples before use.- Check for blockages in the tubing, frits, and guard column.- Ensure the buffer is completely dissolved in the mobile phase and is compatible with the organic modifier concentration.
Co-elution of Multiple Analytes The chosen stationary phase lacks the necessary selectivity.- Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).- For isomers, consider a column that offers a different separation mechanism, such as shape selectivity.[5]

Experimental Protocols

Method 1: Reversed-Phase HPLC for Promethazine and Two Metabolites

This method is adapted from a validated procedure for the determination of promethazine (PMZ), promethazine sulphoxide (PMZSO), and monodesmethyl-promethazine (Nor1PMZ).[1][7]

  • Column: Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)[1][7]

  • Mobile Phase A: 0.1% Formic Acid in Water[1][7]

  • Mobile Phase B: Acetonitrile[1][7]

  • Flow Rate: 0.3 mL/min[7]

  • Detection: Mass Spectrometry (MS) or UV at an appropriate wavelength.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
8.01090
10.01090
10.1955
15.0955
Method 2: Isocratic HPLC for Promethazine and Related Substances

This method is a general-purpose approach for the separation of promethazine from some of its related substances.

  • Column: C8 (150 mm x 4.6 mm, 3 µm)[6]

  • Mobile Phase: Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 254 nm[6]

  • Column Temperature: 25°C[8]

Quantitative Data Summary

Parameter Method 1 (Gradient) Method 2 (Isocratic)
Column Type C18C8
Column Dimensions 100 mm × 2.1 mm, 3.5 µm150 mm x 4.6 mm, 3 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile50:50 Acetonitrile:25mM Phosphate Buffer (pH 7.0)
Flow Rate 0.3 mL/min1.0 mL/min
Analytes Promethazine, PMZSO, Nor1PMZPromethazine and related substances

Visualizations

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Loop prep_sample Prepare Sample (e.g., dissolve in diluent) prep_mobile_phase Prepare Mobile Phase (e.g., buffer, organic modifier) filter_degas Filter and Degas Mobile Phase prep_mobile_phase->filter_degas hplc_system HPLC System Setup (Column, Flow Rate, Temp) filter_degas->hplc_system inject Inject Sample hplc_system->inject separation Chromatographic Separation inject->separation detection Detection (UV or MS) separation->detection check_resolution Adequate Resolution and Peak Shape? detection->check_resolution adjust_params Adjust Mobile Phase (pH, Organic %, Additives) check_resolution->adjust_params No end Method Finalized check_resolution->end Yes adjust_params->hplc_system Re-equilibrate and Re-inject

Caption: Workflow for HPLC method development and mobile phase optimization.

promethazine_metabolism cluster_phase1 Phase I Metabolism promethazine Promethazine cyp450 CYP450 Enzymes (primarily CYP2D6) sulphoxidation S-Oxidation cyp450->sulphoxidation n_demethylation N-Demethylation cyp450->n_demethylation pmzso Promethazine Sulphoxide (PMZSO) sulphoxidation->pmzso nor1pmz Monodesmethyl-promethazine (Nor1PMZ) n_demethylation->nor1pmz

Caption: Metabolic pathway of promethazine.

References

Technical Support Center: HPLC Analysis of Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HPLC analysis of phenothiazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during HPLC analysis of phenothiazines?

The most common issues include peak tailing, poor resolution, variable retention times, and sample degradation.[1][2][3][4] These problems can stem from interactions between the basic phenothiazine (B1677639) compounds and the stationary phase, improper mobile phase pH, column degradation, or sample preparation issues.[2][3][5]

Q2: Why do phenothiazine peaks often show tailing in reversed-phase HPLC?

Peak tailing for basic compounds like phenothiazines is frequently caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[2][3][5] At typical mobile phase pH values, these silanols can be ionized and interact with the protonated basic analytes, leading to asymmetrical peak shapes.[3][5]

Q3: What is a suitable starting point for mobile phase selection in phenothiazine analysis?

A common starting point for reversed-phase HPLC of phenothiazines is a mobile phase consisting of acetonitrile (B52724) and a buffer.[6][7] The pH of the buffer is a critical parameter to control peak shape and retention.[8][9] Using a slightly acidic mobile phase (pH 2-4) can help to suppress the ionization of silanol groups and reduce peak tailing.[2][9]

Q4: How can I improve the resolution between different phenothiazine derivatives?

To improve resolution, you can optimize the mobile phase composition, such as the organic modifier content and pH.[10] Additionally, selecting a column with a different stationary phase chemistry or a smaller particle size can enhance separation efficiency.[11][12] A gradient elution method, where the mobile phase composition is changed over time, can also be effective for separating complex mixtures of phenothiazines.[10]

Q5: Are there any special considerations for sample preparation of phenothiazines?

Yes, phenothiazines can be sensitive to light and oxidation.[13][14] Therefore, it is advisable to protect samples from light and use fresh solutions. For biological samples like plasma or urine, a protein precipitation or solid-phase extraction (SPE) step is often necessary to remove matrix interferences.[7][15][16][17]

Troubleshooting Guides

Problem: Peak Tailing

Symptom: Chromatographic peaks are asymmetrical with a pronounced trailing edge.

Possible Causes and Solutions:

CauseSolution
Secondary interactions with residual silanols - Lower the mobile phase pH to 2-3 to protonate silanol groups.[2] - Use a high-purity, end-capped column with minimal residual silanols. - Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete for active sites (use with caution as it can affect column lifetime).[4]
Mobile phase pH close to analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of the phenothiazine analytes to ensure a single ionic form.[9]
Column overload Reduce the injection volume or dilute the sample.[2][3]
Column contamination or degradation - Flush the column with a strong solvent.[1] - Replace the guard column or the analytical column if flushing does not resolve the issue.[2]
Extra-column effects Minimize the length and diameter of tubing between the injector, column, and detector.[3][5]
Problem: Poor Resolution

Symptom: Peaks are not well separated from each other.

Possible Causes and Solutions:

CauseSolution
Inappropriate mobile phase strength Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower organic content generally increases retention and may improve resolution.[10]
Suboptimal mobile phase pH Optimize the mobile phase pH to alter the selectivity between analytes.[8][9]
Inefficient column - Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC). - Use a longer column to increase the number of theoretical plates.
Inadequate stationary phase chemistry Select a column with a different stationary phase (e.g., phenyl-hexyl or cyano) that offers different selectivity for phenothiazines.[12]
Isocratic elution limitations For complex mixtures, develop a gradient elution method to improve separation of both early and late-eluting peaks.[10]
Problem: Variable Retention Times

Symptom: The retention time of the same analyte changes between injections.

Possible Causes and Solutions:

CauseSolution
Inadequate column equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phases or after a gradient.[1]
Fluctuations in mobile phase composition - Prepare the mobile phase accurately and consistently. - If using online mixing, ensure the pump is functioning correctly.[1]
Leaks in the HPLC system Check for leaks at all fittings, especially between the pump and the column, as this can affect the flow rate.[1][18]
Temperature fluctuations Use a column oven to maintain a constant and stable temperature.[1]
Column degradation Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, the column may need to be replaced.[2]

Experimental Protocols

Key Experiment: Reversed-Phase HPLC Method for Phenothiazine Analysis

This protocol provides a general starting point for the analysis of phenothiazines. Optimization will be required based on the specific analytes and matrix.

1. Sample Preparation (for Plasma)

  • To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-1 min: 30% B1-10 min: 30-70% B10-12 min: 70% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Visualizations

TroubleshootingWorkflow start Start: HPLC Analysis Issue peak_shape Problem with Peak Shape? start->peak_shape retention_time Problem with Retention Time? start->retention_time resolution Poor Resolution? start->resolution no_peaks No Peaks? start->no_peaks tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting split Split Peaks peak_shape->split broad Broad Peaks peak_shape->broad rt_drift Retention Time Drift retention_time->rt_drift Yes rt_shift Sudden Retention Time Shift retention_time->rt_shift sol_resolution1 Optimize Mobile Phase Strength resolution->sol_resolution1 Yes sol_resolution2 Change Stationary Phase resolution->sol_resolution2 sol_resolution3 Implement Gradient Elution resolution->sol_resolution3 sol_nopeaks1 Check Sample Preparation no_peaks->sol_nopeaks1 Yes sol_nopeaks2 Verify Detector Settings no_peaks->sol_nopeaks2 sol_nopeaks3 Check for System Blockage no_peaks->sol_nopeaks3 sol_tailing1 Adjust Mobile Phase pH (Lower pH for basic analytes) tailing->sol_tailing1 sol_tailing2 Check for Column Overload tailing->sol_tailing2 sol_tailing3 Use End-capped Column tailing->sol_tailing3 sol_rtdrift1 Check for Leaks rt_drift->sol_rtdrift1 sol_rtdrift2 Ensure Proper Equilibration rt_drift->sol_rtdrift2 sol_rtdrift3 Use Column Oven rt_drift->sol_rtdrift3

Caption: A troubleshooting workflow for common HPLC issues.

PeakTailingCauses peak_tailing Peak Tailing cause1 Secondary Interactions (e.g., Silanol Groups) peak_tailing->cause1 cause2 Mobile Phase Effects peak_tailing->cause2 cause3 Column Issues peak_tailing->cause3 cause4 Sample-Related Problems peak_tailing->cause4 sub_cause2a Incorrect pH cause2->sub_cause2a sub_cause2b Insufficient Buffer Capacity cause2->sub_cause2b sub_cause3a Contamination cause3->sub_cause3a sub_cause3b Void Formation cause3->sub_cause3b sub_cause3c Degradation cause3->sub_cause3c sub_cause4a Overload cause4->sub_cause4a sub_cause4b Strong Injection Solvent cause4->sub_cause4b

Caption: Common causes of peak tailing in HPLC analysis.

References

Technical Support Center: Chromatography of Promethazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of promethazine (B1679618) sulfoxide (B87167). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on the impact of the injection solvent on peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for promethazine sulfoxide in reversed-phase HPLC?

A1: Poor peak shape for this compound, often manifesting as peak tailing or broadening, can stem from several factors. A primary cause is the interaction of the analyte with the stationary phase. Promethazine and its metabolites, being basic compounds, have a tendency to interact with residual silanol (B1196071) groups on silica-based columns, which can lead to peak tailing.[1][2] Additionally, the choice of injection solvent is critical; a solvent stronger than the mobile phase can cause significant peak distortion.[3][4] Other potential causes include column overload, inappropriate mobile phase pH, and issues with the HPLC system itself.[2][5]

Q2: How does the injection solvent affect the peak shape of my analyte?

A2: The injection solvent can have a profound impact on peak shape. If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread and distort as it enters the column, resulting in broad, asymmetric, or even split peaks.[3][4][6] Conversely, using an injection solvent that is weaker than the mobile phase can help to focus the analyte band at the head of the column, often leading to sharper and more symmetrical peaks.[4] This is a technique known as on-column concentration.[3]

Q3: My this compound peak is tailing. What are the first troubleshooting steps I should take?

A3: When encountering peak tailing for this compound, first review your sample diluent. Ensure it is not significantly stronger than your mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.[7] Next, consider the mobile phase pH. For a basic compound like promethazine, a lower pH (e.g., around 3) can help to minimize undesirable interactions with the stationary phase.[2] Also, check for potential column overload by reducing the injection volume or sample concentration.[2][5] If tailing persists, it could indicate column degradation or contamination.

Q4: Can I use 100% organic solvent to dissolve my this compound sample?

A4: While a high percentage of organic solvent may be necessary for solubility, injecting a sample dissolved in 100% organic solvent (like acetonitrile (B52724) or methanol) into a reversed-phase system with a weaker mobile phase is likely to cause severe peak distortion.[8][9] If a strong solvent is required, it is crucial to inject the smallest possible volume to minimize these detrimental effects.[3] Alternatively, consider a solvent exchange step after dissolution to transfer the analyte into a weaker, more compatible injection solvent.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with this compound peak shape related to the injection solvent.

Issue: Broad or Asymmetric Peaks

When you observe that the this compound peak is broader than expected or shows significant fronting or tailing, follow this troubleshooting workflow:

Troubleshooting workflow for poor peak shape.

Data Presentation

The following table summarizes the expected impact of different injection solvent compositions on the peak shape of this compound, assuming a reversed-phase HPLC method with a mobile phase of 50:50 water:acetonitrile.

Injection Solvent Composition (Water:Acetonitrile)Expected Peak Asymmetry (Tailing Factor)Expected Peak Width (at half height)Expected Theoretical PlatesNotes
90:10~1.1NarrowHighWeaker than mobile phase; promotes peak focusing.
50:50 (Mobile Phase)~1.2OptimalGoodIdeal scenario; minimizes solvent effects.
10:90>1.5BroadLowStronger than mobile phase; can cause significant peak broadening.
0:100 (100% Acetonitrile)>2.0Very BroadVery LowStrongest solvent mismatch; likely to cause severe peak distortion.[8][9]

Note: The values presented are illustrative and will vary depending on the specific HPLC system, column, and other method parameters.

Experimental Protocols

Sample Preparation for Optimal Peak Shape

This protocol is based on a validated method for the analysis of promethazine and its impurities.[1]

  • Diluent Preparation: Prepare a diluent consisting of a 50:50 (v/v) mixture of deionized water and acetonitrile, with 0.1% trifluoroacetic acid (TFA) added. For example, to prepare 100 mL of diluent, mix 50 mL of deionized water, 50 mL of acetonitrile, and 100 µL of TFA.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in the prepared diluent to achieve the desired concentration (e.g., 20 ppm).[1]

  • Sample Solution Preparation:

    • If analyzing a formulated product, accurately weigh and grind the tablets.[1]

    • Transfer a known weight of the ground material to a volumetric flask.

    • Add a portion of the diluent, and sonicate for approximately 10 minutes to aid dissolution.[1]

    • Dilute to the final volume with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

General Reversed-Phase HPLC Method

This is a general starting point for the analysis of this compound. Method optimization will be required for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% TFA in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL (can be optimized)

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for this compound.

Logical Relationships

The following diagram illustrates the relationship between the injection solvent strength and its effect on peak shape in reversed-phase chromatography.

G cluster_cause Cause cluster_effect Effect on Peak Shape A Injection Solvent << Mobile Phase Strength X Peak Sharpening / Focusing A->X Leads to B Injection Solvent = Mobile Phase Strength Y Symmetrical Peak B->Y Leads to C Injection Solvent >> Mobile Phase Strength Z Peak Broadening / Distortion C->Z Leads to

Injection solvent strength and its effect on peak shape.

References

preventing promethazine sulfoxide formation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Promethazine (B1679618) Stock Solutions >

Troubleshooting Guides & FAQs

This guide provides researchers, scientists, and drug development professionals with answers to common issues related to the preparation and storage of promethazine stock solutions, focusing on the prevention of its degradation to promethazine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: My promethazine stock solution has developed a blueish tint. What does this indicate?

A1: A blue discoloration indicates the oxidation of promethazine.[1] This process is accelerated by exposure to air (oxygen) and light.[2][3] The primary oxidation product is promethazine sulfoxide, though other colored degradation products can also form.[4][5] To prevent this, it is crucial to prepare and store the solution under conditions that minimize exposure to light and oxygen.[3]

Q2: What are the primary factors that cause the degradation of promethazine in stock solutions?

A2: The main factors contributing to the degradation of promethazine into this compound and other byproducts are:

  • Exposure to Light: UV and ambient light can induce photo-oxidation.[3][6]

  • Presence of Oxygen: The oxidation process is oxygen-dependent.[2][7]

  • Temperature: Higher temperatures accelerate the rate of degradation.[4][8]

  • pH: Degradation is more likely to occur in basic pH conditions.[1][3]

  • Presence of Metal Ions: Heavy metal ions, such as copper(II) and iron(III), can catalyze the degradation process.[2][4]

Q3: What is the recommended solvent for preparing promethazine stock solutions?

A3: Promethazine hydrochloride is very soluble in water and freely soluble in ethanol.[9] For many applications, sterile water for injection or a buffered aqueous solution is appropriate.[10][11] The choice of solvent may depend on the specific experimental requirements and the desired concentration. Methanol has also been used in stability studies.[8]

Q4: What are the optimal storage conditions for a promethazine stock solution?

A4: To ensure the stability of your promethazine stock solution, adhere to the following storage conditions:

  • Container: Store in a tightly closed, light-resistant container (e.g., amber glass vials).[1][3]

  • Temperature: Store at a controlled room temperature between 15°C and 30°C, or refrigerated at 4°C for enhanced stability. Avoid freezing the solution.[3][12]

  • Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can help to displace oxygen and minimize oxidation.

Q5: Can I use antioxidants to stabilize my promethazine stock solution?

A5: Yes, adding an antioxidant is a highly effective method to prevent oxidation. Sodium metabisulfite (B1197395) (SMBS) is commonly used and has been shown to significantly decrease the degradation of promethazine.[1][3] Other antioxidants like monothioglycerol (MTG) have also been reported to offer superior protection against oxidative degradation compared to SMBS.[13] The concentration of the antioxidant is a critical factor in achieving optimal stability.[3]

Q6: How can I confirm the integrity of my promethazine stock solution?

A6: The integrity of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][14] An HPLC method can separate and quantify promethazine and its degradation products, including this compound, allowing you to determine the concentration of the active compound remaining in your solution.[9][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Promethazine Stock Solution

This protocol describes the preparation of a 10 mg/mL promethazine hydrochloride stock solution with the addition of sodium metabisulfite as an antioxidant.

Materials:

  • Promethazine Hydrochloride (USP grade)

  • Sodium Metabisulfite (SMBS)

  • Sterile Water for Injection, USP

  • Light-resistant (amber) sterile glass vials with airtight septa

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • In an appropriate clean environment (e.g., a laminar flow hood), weigh out 100 mg of promethazine hydrochloride.

  • Weigh out 1 mg of sodium metabisulfite.

  • In a sterile beaker, dissolve the sodium metabisulfite in approximately 9 mL of sterile water for injection.

  • Add the promethazine hydrochloride to the sodium metabisulfite solution.

  • Gently swirl the mixture until all solids are completely dissolved.

  • Adjust the final volume to 10 mL with sterile water for injection.

  • Aseptically filter the solution through a 0.22 µm sterile syringe filter into a sterile, light-resistant vial.

  • (Optional) For extended storage, purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Seal the vial tightly and label it with the compound name, concentration, date of preparation, and storage conditions.

  • Store the vial protected from light at either controlled room temperature (15-30°C) or under refrigeration (4°C).[3][12]

Protocol 2: HPLC Analysis of Promethazine and this compound

This protocol provides a general method for the analysis of promethazine and its primary degradation product, this compound, using Reverse-Phase HPLC (RP-HPLC).

Chromatographic Conditions:

  • Column: C18 column (e.g., Waters Symmetry C18, 100 mm x 2.1 mm, 3.5 µm)[15]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer such as 0.1% formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer.[9][15]

  • Flow Rate: 1.0 mL/min[12]

  • Detection: UV detection at 254 nm[9][16]

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of USP Promethazine Hydrochloride reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.[14]

    • Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL).[14]

    • Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Dilute an aliquot of the promethazine stock solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis:

    • Inject the standards and the prepared sample onto the HPLC system.

    • Identify the peaks for promethazine and this compound based on the retention times of the reference standards.

    • Quantify the amount of promethazine and this compound in the sample by comparing the peak areas to the calibration curve.

Data Presentation

Table 1: Factors Affecting Promethazine Solution Stability

FactorCondition Leading to DegradationRecommended Mitigation StrategyReference
Light Exposure to ambient or UV lightStore in light-resistant (amber) containers.[3][6]
Oxygen Presence of atmospheric oxygenUse airtight containers; purge with inert gas (N₂, Ar).[2][7]
Temperature Elevated temperatures (>30°C)Store at controlled room temperature or refrigerate.[3][8]
pH Basic conditionsMaintain a slightly acidic pH (e.g., 4.0-5.0).[1][3]
Metal Ions Presence of Cu(II) or Fe(III) ionsUse high-purity water and reagents; consider a chelating agent like EDTA.[4][17]

Table 2: Efficacy of Different Antioxidants in Promethazine Formulations

AntioxidantTypical ConcentrationEfficacy NotesReference
Sodium Metabisulfite (SMBS) 0.25 - 1 mg/mLEffective at reducing oxidation; stability is concentration-dependent.[3][17]
Monothioglycerol (MTG) 2 - 5 mg/mLReported to provide a significant increase in protection against oxidative degradation.[13]
Ascorbic Acid VariableCan sometimes increase the degradation rate under certain conditions.[4]

Visualizations

cluster_factors Factors Promoting Degradation cluster_prevention Prevention Strategies Light Light Promethazine_Solution Promethazine Stock Solution Light->Promethazine_Solution Oxygen Oxygen Oxygen->Promethazine_Solution Heat Heat Heat->Promethazine_Solution Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->Promethazine_Solution Amber_Vial Amber Vial Amber_Vial->Light Blocks Inert_Gas Inert Gas Purge Inert_Gas->Oxygen Displaces Refrigeration Refrigeration Refrigeration->Heat Reduces Antioxidants Antioxidants (SMBS, MTG) Antioxidants->Promethazine_Solution Protects Degradation_Product This compound (Degradation) Promethazine_Solution->Degradation_Product Oxidation

Caption: Logical relationship between degradation factors and prevention strategies.

start Start: Prepare Solution dissolve Dissolve Promethazine HCl and Antioxidant (e.g., SMBS) in Sterile Water start->dissolve filter Sterile Filter (0.22 µm) into Amber Vial dissolve->filter purge Optional: Purge Headspace with Inert Gas filter->purge store Store in Tightly Sealed Vial, Protected from Light at Controlled Temperature purge->store end End: Stable Solution store->end

Caption: Workflow for preparing a stabilized promethazine stock solution.

References

Validation & Comparative

A Comparative Guide to the Pharmacological Activity of Promethazine and Promethazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of the first-generation antihistamine, promethazine (B1679618), and its primary metabolite, promethazine sulfoxide (B87167). The information presented is supported by experimental data to facilitate a clear understanding of their respective activities.

Overview of Pharmacological Profiles

Promethazine is a phenothiazine (B1677639) derivative with a complex and potent pharmacological profile. It is primarily recognized as a histamine (B1213489) H1 receptor antagonist, which accounts for its anti-allergic effects. Additionally, it exhibits significant sedative, antiemetic, and anticholinergic properties, stemming from its activity at various other receptors.[1] Promethazine undergoes extensive first-pass metabolism in the liver, with sulfoxidation being a primary metabolic pathway, leading to the formation of promethazine sulfoxide.[1] This metabolic conversion is a critical step in the drug's inactivation. Generally, this compound is considered to be a significantly less active, or largely inactive, metabolite compared to the parent compound.

Quantitative Comparison of Pharmacological Activity

The following table summarizes the quantitative and qualitative differences in the pharmacological activities of promethazine and its sulfoxide metabolite. The data highlights the significant loss of potency upon sulfoxidation.

Pharmacological ParameterTarget Receptor(s)PromethazineThis compound
Antihistaminic Activity Histamine H1 ReceptorPotent Antagonist (IC₅₀ = 2.87 - 5.4 nM)[2]Negligible Activity (Described as a metabolite of the H1 receptor antagonist)[3][4][5]
Antidopaminergic (Neuroleptic) Activity Dopamine (B1211576) D2 ReceptorWeak Antagonist (IC₅₀ = 100 nM)[2]Virtually Inactive (Ring sulfoxides of related phenothiazines are inactive in D2 binding assays)
Anticholinergic Activity Muscarinic ReceptorsPresent Significantly Reduced (Anticholinesterase activity is an order of magnitude lower than promethazine)[6]
Sedative Activity H1 and other CNS receptorsStrong Significantly Reduced / Inactive
Antiemetic Activity D2 and H1 receptors in the CTZStrong Significantly Reduced / Inactive
Antioxidant Activity N/APresent Devoid of Effect [7]
Photosensitizing Action N/APresent Lacks Action [7]

IC₅₀ (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for key experiments used to determine the pharmacological activities are provided below.

Histamine H1 Receptor Binding Assay
  • Objective: To determine and compare the binding affinity of promethazine and this compound for the histamine H1 receptor.

  • Methodology: This is a competitive radioligand binding assay.

    • Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of human histamine H1 receptors (e.g., HEK293 or CHO cells).

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

    • Radioligand: A radiolabeled H1 antagonist, typically [³H]pyrilamine, is used as the tracer.

    • Competition Reaction: Constant concentrations of the cell membranes and [³H]pyrilamine are incubated in assay tubes with increasing concentrations of the unlabeled test compounds (promethazine or this compound).

    • Incubation: The mixture is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the free radioligand. The filters are washed quickly with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Antiemetic Activity Assay (Apomorphine-Induced Emesis in Dogs)
  • Objective: To assess the in vivo efficacy of promethazine and this compound in preventing emesis.

  • Methodology:

    • Animal Model: Beagle dogs are commonly used as they have a reliable emetic response to apomorphine (B128758).

    • Acclimatization: Animals are acclimatized to the laboratory environment and handled to minimize stress. They are typically fasted overnight before the experiment.

    • Drug Administration: A group of dogs is pre-treated with the test compound (promethazine or this compound) or a vehicle control, usually administered subcutaneously or orally.

    • Emetic Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), the dogs are challenged with a subcutaneous injection of an emetic agent, typically apomorphine (a dopamine D2 receptor agonist).

    • Observation: Each animal is observed continuously for a set period (e.g., 60 minutes) after the apomorphine challenge.

    • Measurement: The primary endpoints recorded are the latency to the first emetic episode and the total number of emetic episodes (retching and vomiting) for each animal.

    • Data Analysis: The antiemetic effect is quantified by the percentage of animals protected from emesis and the reduction in the number of emetic episodes in the drug-treated groups compared to the vehicle-treated control group.

Sedative Activity Assay (Locomotor Activity in Mice)
  • Objective: To evaluate the sedative effects of promethazine and this compound by measuring changes in spontaneous movement.

  • Methodology:

    • Animal Model: Mice are frequently used for this assay.

    • Apparatus: An automated activity monitoring system (e.g., an actophotometer or an open-field arena equipped with infrared beams or video-tracking software) is used.

    • Acclimatization: Mice are placed individually into the test chambers and allowed to acclimatize for a period (e.g., 30-60 minutes) until their exploratory behavior stabilizes.

    • Drug Administration: Following acclimatization, mice are removed, administered the test compound (promethazine or this compound) or vehicle control via intraperitoneal injection or oral gavage, and immediately returned to the activity chambers.

    • Measurement: Locomotor activity (e.g., number of beam breaks, distance traveled, time spent mobile) is recorded continuously for a defined period (e.g., 60-120 minutes).

    • Data Analysis: The total locomotor activity counts or distance traveled are calculated for each animal. The data from the drug-treated groups are compared with the vehicle control group. A significant decrease in locomotor activity indicates a sedative effect.

Mandatory Visualizations

Metabolic Pathway

Promethazine Promethazine (Active) Metabolite This compound (Largely Inactive) Promethazine->Metabolite Enzyme CYP450 Enzymes (e.g., CYP2D6) Enzyme->Promethazine Sulfoxidation

Caption: Metabolic inactivation of promethazine via sulfoxidation.

Experimental Workflow: Receptor Binding Assay

cluster_0 Preparation cluster_1 Incubation & Separation cluster_2 Quantification & Analysis A Prepare H1 Receptor Membranes D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Radioligand ([³H]pyrilamine) B->D C Prepare Test Compounds (Promethazine / Sulfoxide) C->D E Separate Bound & Free Ligand (Rapid Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ and Ki Values F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The metabolic conversion of promethazine to this compound represents a significant inactivation and detoxification pathway. Experimental evidence indicates that sulfoxidation leads to a substantial loss of affinity for the histamine H1 and dopamine D2 receptors, thereby effectively eliminating the primary pharmacological activities of the parent drug, including its antihistaminic, sedative, antiemetic, and anticholinergic effects. While promethazine is a versatile therapeutic agent, its metabolite, this compound, is largely pharmacologically inert. This clear distinction is fundamental for pharmacokinetic and pharmacodynamic modeling and for understanding the clinical efficacy and duration of action of promethazine.

References

A Comparative Analysis of the Neuroleptic Profiles of Promethazine and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroleptic effects of the first-generation antihistamine promethazine (B1679618) and its primary metabolite, promethazine sulfoxide (B87167). The neuroleptic activity of promethazine is a well-documented aspect of its pharmacological profile, primarily attributed to its antagonism of the dopamine (B1211576) D2 receptor. However, the contribution of its major metabolite, promethazine sulfoxide, to this central nervous system effect has been a subject of conflicting reports in the scientific literature. This document aims to clarify the existing data, present a comparative analysis of their potencies, and provide detailed experimental methodologies for the key assays used in their evaluation.

Executive Summary

Promethazine exhibits demonstrable neuroleptic effects through its blockade of dopamine D2 receptors. In contrast, its major metabolite, this compound, is generally considered to be significantly less active or inactive as a dopamine D2 receptor antagonist. While some studies on analogous phenothiazine (B1677639) sulfoxides suggest a retention of neuroleptic activity, direct, quantitative comparisons of promethazine and this compound are scarce. The available data, primarily from broader screenings of phenothiazine metabolites, indicate that the sulfoxidation of promethazine substantially diminishes its affinity for the dopamine D2 receptor, thereby reducing its neuroleptic potential. This guide will delve into the available data, highlighting the disparities and providing a framework for understanding the structure-activity relationships at play.

Comparative Neuroleptic Activity: A Data-Driven Overview

The primary mechanism underlying the neuroleptic effects of typical antipsychotics, including phenothiazines like promethazine, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] The affinity of a compound for the D2 receptor is a key indicator of its neuroleptic potency.

Table 1: Dopamine D2 Receptor Binding Affinity

CompoundReceptorAssay TypeSpeciesKi (nM)IC50 (nM)pIC50Reference
PromethazineDopamine D2Radioligand BindingHuman-1007[2]
This compoundDopamine D2--Not ReportedNot Reported--
Other Phenothiazine Sulfoxides (e.g., chlorpromazine (B137089) sulfoxide, perphenazine (B1679617) sulfoxide)Dopamine D2Radioligand BindingRatVirtually Inactive--[3]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; pIC50: -log(IC50)

Signaling Pathways and Experimental Workflows

To understand the functional consequences of D2 receptor binding (or lack thereof), it is essential to consider the downstream signaling pathways. Antagonism of the D2 receptor by a neuroleptic agent blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Dopamine_D2_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Neuroleptic Action Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Reduced Neuronal Excitability) PKA->CellularResponse Phosphorylates Promethazine Promethazine Promethazine->D2R Antagonizes

Dopamine D2 Receptor Signaling Pathway and Promethazine Antagonism.

The experimental workflow to determine the neuroleptic potential of a compound typically involves a tiered approach, starting with in vitro receptor binding assays, followed by functional cell-based assays, and culminating in in vivo behavioral studies in animal models.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Binding Dopamine D2 Receptor Binding Assay (Radioligand Displacement) Functional Functional Assay (cAMP Measurement) Binding->Functional Confirm Functional Antagonism Behavioral Animal Behavioral Models (e.g., Conditioned Avoidance, Catalepsy) Functional->Behavioral Assess In Vivo Efficacy Start Start->Binding

General Experimental Workflow for Assessing Neuroleptic Activity.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the existing findings, the following are generalized protocols for key experiments.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (high-affinity D2 receptor antagonists).

  • Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

  • Test compounds: Promethazine and this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add only the radioligand and buffer.

  • For non-specific binding wells, add the radioligand, buffer, and the non-specific binding control.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Neuroleptic Activity: The Conditioned Avoidance Response (CAR) Model

Objective: To evaluate the ability of a test compound to produce neuroleptic-like effects in an animal model.

Animals:

  • Male Wistar or Sprague-Dawley rats.

Apparatus:

  • A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.

Procedure:

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a set period (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the rat does not move, present the US (foot shock) along with the CS until the rat escapes to the other compartment (an escape response).

    • Repeat this process for a set number of trials per day until the rats reach a stable baseline of avoidance responding (e.g., >80% avoidance).

  • Testing:

    • Administer the test compound (promethazine or this compound) or vehicle to the trained rats at various doses.

    • After a predetermined time for drug absorption, place the rats back in the shuttle box and run a session of CAR trials.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis:

    • A significant reduction in the number of avoidance responses without a significant increase in escape failures is indicative of a neuroleptic effect.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control.

Conclusion

The available evidence strongly suggests that while promethazine possesses neuroleptic properties due to its antagonism of the dopamine D2 receptor, its major metabolite, this compound, is significantly less potent in this regard. The conflicting reports in the literature, particularly the observation of in vivo effects of other phenothiazine sulfoxides, highlight the need for direct, quantitative comparative studies on promethazine and its metabolites. Future research should focus on determining the binding affinity and functional activity of this compound at the dopamine D2 receptor to definitively characterize its contribution to the overall central nervous system effects of promethazine. Such studies will provide a clearer understanding of the structure-activity relationships of phenothiazine neuroleptics and their metabolites, which is crucial for the development of safer and more effective therapeutic agents.

References

A Comparative Analysis of the Antioxidant Properties of Promethazine and Its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, is recognized for its sedative, antiemetic, and anticholinergic effects. Emerging research has also highlighted its significant antioxidant properties, a characteristic not shared by its primary metabolite, promethazine sulfoxide (B87167). This guide provides a detailed comparison of the antioxidant capacities of these two compounds, supported by experimental evidence. While direct quantitative comparisons from a single study are limited, the existing literature consistently demonstrates that the metabolic conversion of promethazine to its sulfoxide derivative results in a loss of antioxidant activity. This guide will delve into the mechanistic underpinnings of promethazine's antioxidant action, present relevant experimental protocols, and visualize key pathways.

Comparative Analysis of Antioxidant Activity

Experimental evidence consistently indicates that promethazine possesses notable antioxidant properties, whereas its sulfoxide metabolite is largely devoid of such activity. This difference is primarily attributed to the structural change at the sulfur atom in the phenothiazine ring during metabolism.

FeaturePromethazinePromethazine Sulfoxide
Antioxidant Activity Possesses significant antioxidant properties.Devoid of the antioxidant effect exhibited by promethazine.[1]
Mechanism of Action Acts as a free radical scavenger, particularly against trichloromethylperoxyl and lipid peroxyl radicals. It also regulates the SLC7A11–GPX4 antioxidant system.Lacks the chemical structure necessary for effective free radical scavenging.
Effect on Lipid Peroxidation Strongly inhibits the formation of aldehydic products of lipid peroxidation.Does not inhibit lipid peroxidation.

Mechanistic Insights into Promethazine's Antioxidant Activity

Promethazine's antioxidant effects are attributed to its ability to donate a hydrogen atom from its nitrogen-containing side chain, thereby neutralizing free radicals and terminating the chain reactions of lipid peroxidation.

Furthermore, recent studies suggest that promethazine's protective effects against oxidative stress may be mediated through the modulation of specific signaling pathways. One such proposed pathway involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in cell survival and resistance to oxidative stress-induced apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Promethazine Promethazine PI3K PI3K Promethazine->PI3K activates GPX4 GPX4 Promethazine->GPX4 upregulates SLC7A11 SLC7A11 Promethazine->SLC7A11 upregulates Oxidative_Stress Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces Akt Akt PI3K->Akt activates Bcl2 Bcl2 Akt->Bcl2 promotes Bax Bax Akt->Bax inhibits GPX4->Oxidative_Stress reduces SLC7A11->GPX4 supports Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Proposed signaling pathway of promethazine's antioxidant effect.

Experimental Protocols

The following is a representative protocol for assessing the inhibition of lipid peroxidation in rat brain synaptosomes, a common in vitro model for studying neuroprotective effects.

Objective: To evaluate the ability of a test compound (e.g., promethazine) to inhibit lipid peroxidation induced by an oxidizing agent in an ex vivo preparation of nerve terminals (synaptosomes).

Materials:

  • Wistar rats

  • Sucrose (B13894) solution (0.32 M)

  • Phosphate buffered saline (PBS)

  • Ferrous sulfate (B86663) (FeSO4)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Test compounds (Promethazine, this compound)

  • Spectrophotometer

Procedure:

  • Preparation of Rat Brain Synaptosomes:

    • Euthanize Wistar rats according to approved ethical guidelines.

    • Rapidly dissect the brains and homogenize in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the synaptosomal fraction) in PBS.

  • Induction of Lipid Peroxidation:

    • Incubate the synaptosomal suspension with the test compounds (promethazine or this compound) at various concentrations for a predetermined time.

    • Induce lipid peroxidation by adding a solution of FeSO4 and ascorbic acid.

    • Incubate the mixture at 37°C for 1 hour.

  • Measurement of Malondialdehyde (MDA):

    • Stop the reaction by adding TCA.

    • Centrifuge to precipitate proteins.

    • Add TBA reagent to the supernatant and heat at 95°C for 30 minutes to allow the formation of the MDA-TBA adduct.

    • Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compounds compared to the control (induced but untreated).

    • If possible, determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of lipid peroxidation.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Rat Brain Homogenization B Differential Centrifugation A->B C Synaptosome Isolation B->C D Incubation with Promethazine/Sulfoxide C->D E Induction of Lipid Peroxidation (FeSO4/Ascorbic Acid) D->E F TBA Assay for MDA E->F G Spectrophotometric Reading (532 nm) F->G H Calculation of % Inhibition G->H

Workflow for assessing antioxidant activity in synaptosomes.

Conclusion

References

comparative analysis of different extraction methods for promethazine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of extraction methods for promethazine (B1679618) sulfoxide (B87167) is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology. The efficiency and reliability of the extraction method directly impact the accuracy of quantitative analysis. This guide provides a detailed comparison of common extraction techniques for promethazine sulfoxide, supported by experimental data from published literature.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method for this compound from various biological matrices is critical for accurate quantification. This section compares the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Filtration/Pass-Through Extraction (FPTE).

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Filtration/Pass-Through Extraction (FPTE)
Principle Differential partitioning between a solid and liquid phase.Partitioning based on relative solubility in two immiscible liquids.Physical separation based on size exclusion.
Reported Recovery Variable, can be affected by elution solvent.[1]77% to 111% for promethazine and its metabolites (including sulfoxide) in swine tissues.[2]Not explicitly quantified, but noted to minimize analyte oxidation.[1]
Limit of Quantification (LOQ) Not explicitly stated for this compound alone.0.1 µg/kg in swine muscle, liver, and kidney; 0.1 µg/kg in fat tissue.[2]Not reported.
Advantages High selectivity, potential for automation.High recovery rates, cost-effective.Minimal analyte oxidation, simple and fast procedure.[1]
Disadvantages Potential for analyte oxidation depending on the elution solvent system.[1]Can be labor-intensive, may require larger volumes of organic solvents.May not provide sufficient cleanup for complex matrices.
Common Solvents/Reagents Elution solvents: ethyl acetate:isopropanol:ammonium hydroxide (B78521); dichloromethane:isopropanol:ammonium hydroxide.[1]0.1% formic acid in acetonitrile (B52724), n-hexane.[2]Acetonitrile:Methanol (1:1) for protein precipitation.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following are protocols for the key extraction methods discussed.

Solid-Phase Extraction (SPE)

This protocol is adapted from a study on the extraction of phenothiazine (B1677639) drugs and their metabolites from biological samples.[1]

  • Sample Preparation:

    • To 1 mL of the biological matrix (e.g., bone tissue extract, blood), add an internal standard.

    • Precipitate proteins and lipids by adding 3 mL of acetonitrile:methanol (1:1).

    • Store at -20°C overnight.

    • Centrifuge the samples for 10 minutes at 4,000 rpm.

    • Collect the supernatant and evaporate it to 1 mL.

    • Dilute the evaporated sample with 2 mL of phosphate-buffered saline (PBS) and acidify with 100 µL of glacial acetic acid.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interfering substances as per the cartridge protocol.

  • Elution:

    • Elute the analytes using one of the following solvent systems:

      • Ethyl acetate:isopropanol:ammonium hydroxide (80:17:3)

      • Dichloromethane:isopropanol:ammonium hydroxide (80:17:3)

  • Post-Elution Processing:

    • Evaporate the eluate to dryness at 40°C under vacuum.

    • Reconstitute the residue in 500 µL of the initial mobile phase for analysis.

Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the determination of promethazine and its metabolites in swine tissues.[2]

  • Sample Homogenization:

    • Homogenize 2 g of tissue sample.

  • Extraction:

    • Add 10 mL of 0.1% formic acid in acetonitrile to the homogenized sample.

    • Vortex for 1 minute and shake for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of 0.1% formic acid in acetonitrile.

  • Purification:

    • Combine the supernatants and purify with acetonitrile-saturated n-hexane.

  • Concentration and Reconstitution:

    • Concentrate the extract by rotary evaporation.

    • Re-dissolve the residue in a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v).

Filtration/Pass-Through Extraction (FPTE)

This method was evaluated as an alternative to SPE to minimize oxidation.[1]

  • Sample Preparation:

    • Prepare the sample in 500 µL of the biological matrix.

  • Protein Precipitation:

    • Add 1 mL of acetonitrile:methanol (1:1) to precipitate proteins.

  • Filtration:

    • Filter the sample through an appropriate syringe filter to remove precipitated proteins and other particulates.

  • Analysis:

    • The filtrate can be directly injected for analysis or undergo a solvent exchange if necessary. The study noted that avoiding an evaporation step was key to preventing analyte oxidation.[1]

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for selecting an appropriate extraction method for this compound.

cluster_0 Phase 1: Method Identification cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Method Selection A Identify Potential Extraction Methods B Solid-Phase Extraction (SPE) A->B C Liquid-Liquid Extraction (LLE) A->C D Filtration/Pass-Through (FPTE) A->D E Assess Recovery Rate B->E F Determine Limit of Quantification B->F G Evaluate Analyte Stability (Oxidation Risk) B->G Potential Oxidation C->E High Recovery C->F D->G Minimal Oxidation H Select Optimal Method Based on Requirements E->H F->H G->H

Caption: Workflow for selecting a this compound extraction method.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Promethazine Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of promethazine (B1679618) sulfoxide (B87167), a primary metabolite of the antihistamine promethazine. This document outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics to aid in the selection of the most appropriate analytical technique for specific research needs.

Experimental Protocols

A detailed description of the methodologies for both HPLC-UV and LC-MS/MS is provided below, outlining the critical parameters for each technique.

HPLC-UV Method for Impurity Profiling

This method is designed for the analysis of promethazine and its impurities, including promethazine sulfoxide, in pharmaceutical formulations.

  • Sample Preparation: A solution of the promethazine sample is prepared in a diluent consisting of 50/50/0.1 (v/v/v) water/acetonitrile (B52724)/trifluoroacetic acid (TFA). The solution is then filtered through a 0.45 µm nylon syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Cogent UDC-Cholesterol™, 4.6 x 150 mm, 4 µm particle size

    • Mobile Phase: A gradient elution is employed.

    • Detection: UV detection is utilized, with a wavelength change during the gradient to optimize the detection of different impurities.

LC-MS/MS Method for Metabolite Quantification in Biological Matrices

This highly sensitive and selective method has been validated for the determination of promethazine and its metabolites, including this compound, in swine edible tissues.[1][2]

  • Sample Preparation: Tissue samples are extracted with 0.1% formic acid in acetonitrile. The resulting extract is purified using acetonitrile-saturated n-hexane. After evaporation, the residue is reconstituted in a solution of 80:20 (v/v) 0.1% formic acid in water and acetonitrile.[1]

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18, 100 mm × 2.1 mm i.d., 3.5 μm particle size.[1]

    • Mobile Phase: A gradient elution is performed using 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B.[1]

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

    • Quantification: this compound is quantified using an external standard method.[1][2]

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance data for the LC-MS/MS method. While a complete set of directly comparable validation data for the HPLC-UV method for this compound was not available in the public literature, the provided information highlights the typical performance differences between the two techniques.

Performance ParameterLC-MS/MS Method (in Swine Tissue)HPLC-UV Method (General Impurity Method)
Limit of Detection (LOD) 0.05 µg/kg[1][2]Data not specified for this compound.
Limit of Quantification (LOQ) 0.1 µg/kg (muscle, liver, kidney, fat)[1][2]Data not specified for this compound.
Linearity Range 0.1 - 50 µg/kg[1]Data not specified for this compound.
Correlation Coefficient (r) > 0.99[1]Data not specified for this compound.
Accuracy (Recovery) 77% - 111%[1]Data not specified for this compound.
Precision (%RSD) 1.8% - 11%[1]Data not specified for this compound.

Note: The lack of specific, comprehensive validation data for the HPLC-UV method for the sole quantification of this compound limits a direct, quantitative comparison. The LC-MS/MS method demonstrates high sensitivity and has been rigorously validated for trace-level analysis in complex biological matrices.

Visualizing the Analytical Process

The following diagrams illustrate the experimental workflows and the logical relationship in the cross-validation process.

Analytical_Workflow cluster_HPLC HPLC-UV Workflow cluster_LCMS LC-MS/MS Workflow HPLC_Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC Separation (Gradient Elution) HPLC_Sample_Prep->HPLC_Analysis HPLC_Detection UV Detection HPLC_Analysis->HPLC_Detection HPLC_Data Data Analysis (Peak Area Integration) HPLC_Detection->HPLC_Data LCMS_Sample_Prep Sample Preparation (Extraction & Purification) LCMS_Analysis LC Separation (Gradient Elution) LCMS_Sample_Prep->LCMS_Analysis LCMS_Detection MS/MS Detection (MRM Mode) LCMS_Analysis->LCMS_Detection LCMS_Data Data Analysis (Quantification) LCMS_Detection->LCMS_Data

Figure 1: Analytical Workflows for HPLC-UV and LC-MS/MS Methods.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC-UV Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Selectivity Selectivity HPLC->Selectivity LCMS LC-MS/MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ LCMS->Selectivity Comparison Comparative Assessment Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Selectivity->Comparison

Figure 2: Logical Framework for Cross-Validation of Analytical Methods.

References

Promethazine Sulfoxide: A Comparative Guide to its Pharmacopeial Identification as a Specified Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacopeial specifications for promethazine (B1679618) sulfoxide (B87167), a known degradation product and specified impurity of the first-generation antihistamine, promethazine. Understanding the varying analytical methodologies and acceptance criteria outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is critical for ensuring the quality, safety, and efficacy of promethazine-containing drug products.

Introduction to Promethazine and its Degradation

Promethazine is a phenothiazine (B1677639) derivative widely used for its antihistaminic, sedative, and antiemetic properties. However, like many pharmaceutical compounds, promethazine is susceptible to degradation under various conditions, including exposure to light and oxidizing agents. A primary degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of promethazine sulfoxide. Due to its potential to impact the stability and safety profile of the final drug product, this compound is classified as a specified impurity in major pharmacopeias.

This guide will delve into the specific requirements for identifying and controlling this compound in promethazine hydrochloride active pharmaceutical ingredient (API) and various dosage forms, as stipulated by the USP and EP.

Pharmacopeial Status of this compound

Both the United States Pharmacopeia and the European Pharmacopoeia recognize this compound as a specified impurity. In the European Pharmacopoeia, it is officially designated as Promethazine impurity D .[1][2][3][4] The USP also lists this compound as a potential impurity in its monographs for various promethazine hydrochloride products.[5][6]

The following diagram illustrates the chemical transformation of promethazine to this compound and its classification as a specified impurity according to pharmacopeial standards.

G Promethazine Promethazine Promethazine_Sulfoxide This compound (Promethazine Impurity D - EP) Promethazine->Promethazine_Sulfoxide Oxidation Specified_Impurity Specified Impurity Promethazine_Sulfoxide->Specified_Impurity Classified as Pharmacopeia Pharmacopeias (USP, EP) Specified_Impurity->Pharmacopeia Monitored by

Caption: Logical relationship between promethazine, its degradation to this compound, and its status as a specified impurity in major pharmacopeias.

Comparison of Acceptance Criteria

The acceptance criteria for this compound vary between the pharmacopeias and depending on the specific dosage form. The following table summarizes the specified limits for this impurity.

PharmacopeiaProductImpurity NameAcceptance Criteria
European Pharmacopoeia (EP) Promethazine Hydrochloride (API)Impurity D≤ 0.1%
United States Pharmacopeia (USP) Promethazine Hydrochloride (API)Related substances (TLC)No single impurity > 1.0%, Sum of impurities ≤ 2.0%
United States Pharmacopeia (USP) Promethazine Hydrochloride InjectionThis compoundLimits have been revised and widened.[6] Specific limits are detailed in the current monograph.
United States Pharmacopeia (USP) Promethazine Hydrochloride Oral SolutionThis compoundLimits have been revised and widened.[5] Specific limits are detailed in the current monograph.
United States Pharmacopeia (USP) Promethazine Hydrochloride TabletsOrganic ImpuritiesRefer to the current USP monograph for specific limits.

Comparative Analysis of Experimental Protocols

The analytical procedures for the determination of this compound also differ between the USP and EP. The European Pharmacopoeia specifies a liquid chromatography (LC) method for the related substances test, while the USP monograph for the active pharmaceutical ingredient has historically utilized a thin-layer chromatography (TLC) method. However, USP monographs for finished dosage forms often employ HPLC methods.

European Pharmacopoeia: Liquid Chromatography Method

The EP monograph for Promethazine Hydrochloride outlines a specific LC method for the separation and quantification of related substances, including Impurity D.

Experimental Workflow:

G cluster_prep Sample and Standard Preparation cluster_lc Liquid Chromatography cluster_analysis Data Analysis Sample_Prep Dissolve Promethazine HCl in Solvent Mixture Injection Inject into LC System Sample_Prep->Injection Standard_Prep Prepare Reference Solution of Promethazine Impurity D Standard_Prep->Injection Separation Isocratic Elution on Octylsilyl Silica (B1680970) Gel Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify Impurity D against Reference Standard Peak_Integration->Quantification Comparison Compare with Acceptance Criteria (≤ 0.1%) Quantification->Comparison

Caption: Workflow for the determination of Promethazine Impurity D according to the European Pharmacopoeia.

Detailed Method Parameters (EP):

ParameterSpecification
Stationary Phase End-capped octylsilyl silica gel for chromatography with embedded polar groups (5 µm)
Column Dimensions l = 0.15 m, Ø = 4.6 mm
Mobile Phase Mix 20 volumes of methanol, 30 volumes of acetonitrile, and 50 volumes of a 3.4 g/L solution of potassium dihydrogen phosphate (B84403) previously adjusted to pH 7.0 with potassium hydroxide (B78521).
Flow Rate 1.0 mL/min
Detection Spectrophotometer at 254 nm
Injection Volume 10 µL
Run Time 2.5 times the retention time of promethazine
United States Pharmacopeia: Methodologies

The USP employs different analytical strategies depending on the specific monograph.

Promethazine Hydrochloride API (TLC Method):

The USP monograph for the bulk drug substance describes a Thin-Layer Chromatography (TLC) method for the assessment of related substances.[7]

Experimental Protocol:

  • Standard and Test Solution Preparation: Dissolve accurately weighed quantities of USP Promethazine Hydrochloride RS and the test sample in methylene (B1212753) chloride. Prepare a series of standard dilutions corresponding to specified impurity percentages.[7]

  • Chromatography: Apply 10-µL portions of the test solution and standard dilutions to a silica gel TLC plate.

  • Development: Develop the plate in an unsaturated tank with a solvent system of ethyl acetate, acetone, alcohol, and ammonium (B1175870) hydroxide (90:45:2:1).[7]

  • Detection: After air-drying, view the plate under short-wavelength UV light.

  • Analysis: Estimate the concentration of any secondary spots in the test sample by comparison with the spots from the standard dilutions. The sum of impurities should not be greater than 2.0%, and no single impurity should be greater than 1.0%.[7]

Promethazine Hydrochloride Dosage Forms (HPLC Methods):

For finished products such as injections and oral solutions, the USP has moved towards more quantitative and specific HPLC methods. The monographs for these products have undergone revisions to update the analytical procedures and, in some cases, widen the acceptance criteria for this compound based on FDA approval.[5][6] Researchers and analysts should always refer to the most current official USP monograph for the specific dosage form to obtain the detailed HPLC method parameters and impurity limits.

Conclusion

The identification and control of this compound are critical aspects of ensuring the quality and stability of promethazine-containing pharmaceuticals. Both the USP and EP have established clear, albeit different, methodologies and acceptance criteria for this specified impurity. While the EP provides a specific limit of 0.1% for this compound (Impurity D) in the active substance using a liquid chromatography method, the USP's approach can vary, with a TLC method for the API and HPLC methods for finished dosage forms with limits that have been subject to revision.

For professionals in drug development and quality control, it is imperative to consult the current official monographs of the respective pharmacopeias to ensure compliance with the latest requirements. The use of certified reference standards for this compound (Promethazine Impurity D) is essential for the accurate identification and quantification of this critical impurity.

References

A Comparative Guide to the In Vitro Metabolism of Promethazine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro metabolism of promethazine (B1679618) across various species, offering valuable insights for preclinical drug development and toxicological studies. Understanding species-specific metabolic profiles is crucial for extrapolating non-clinical data to human scenarios. This document summarizes key metabolic pathways, enzymatic players, and available quantitative data, supported by detailed experimental protocols and visual diagrams.

Executive Summary

Promethazine, a first-generation antihistamine with sedative and antiemetic properties, undergoes extensive metabolism primarily in the liver. The main metabolic transformations include N-demethylation , S-oxidation , and ring hydroxylation . In humans, Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for these metabolic reactions.[1] Significant species differences in the rate and primary pathways of promethazine metabolism have been observed, highlighting the importance of selecting appropriate animal models for preclinical studies.

Comparative In Vitro Metabolism Data

While comprehensive, directly comparative quantitative data for promethazine metabolism across multiple species in a single study is limited, the following table summarizes the key metabolic pathways and enzymes identified in different species.

SpeciesPrimary Metabolic Pathways Identified In VitroKey Enzymes InvolvedNotes
Human Ring Hydroxylation, S-Oxidation, N-DemethylationCYP2D6 (principal)[1]Hydroxylation appears to be a high-affinity pathway (low Km value).[1]
Rabbit N-Dealkylation, N-Oxidation, Ring HydroxylationLiver homogenate fractionsStudies have identified promethazine-N-oxide and other N-oxygenated products.
Pig N-Oxidation, S-OxidationFlavin-containing monooxygenase (FMO)FMO catalyzes both N- and S-oxidation of desmethylpromethazine.
Rat N-Demethylation, S-OxidationCytochrome P-450Promethazine has been shown to induce its own metabolism in rats.

Metabolic Pathways of Promethazine

The metabolism of promethazine primarily involves three key pathways, as illustrated in the diagram below. These reactions are catalyzed by various enzyme systems, with Cytochrome P450 enzymes playing a central role, particularly in humans.

promethazine_metabolism General Metabolic Pathways of Promethazine cluster_pathways Primary Metabolic Pathways cluster_metabolites Resulting Metabolites Promethazine Promethazine N_Demethylation N-Demethylation Promethazine->N_Demethylation CYP450 S_Oxidation S-Oxidation Promethazine->S_Oxidation CYP450, FMO Ring_Hydroxylation Ring Hydroxylation Promethazine->Ring_Hydroxylation CYP2D6 (Human) N_Desmethylpromethazine N-Desmethylpromethazine N_Demethylation->N_Desmethylpromethazine Promethazine_Sulfoxide Promethazine Sulfoxide S_Oxidation->Promethazine_Sulfoxide Hydroxylated_Promethazine Hydroxylated Promethazine Ring_Hydroxylation->Hydroxylated_Promethazine experimental_workflow Experimental Workflow for In Vitro Metabolism Study cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Preincubation Pre-incubation at 37°C Microsomes->Preincubation Cofactors NADPH System Cofactors->Preincubation Buffer Buffer (pH 7.4) Buffer->Preincubation Add_Promethazine Add Promethazine Preincubation->Add_Promethazine Incubate Incubate at 37°C Add_Promethazine->Incubate Time_Sampling Time Sampling Incubate->Time_Sampling Quench_Reaction Quench Reaction Time_Sampling->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge LC_MS_MS LC-MS/MS Analysis Centrifuge->LC_MS_MS Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis Data Analysis

References

Comparative Analysis of Relative Retention Time for Promethazine Sulfoxide and Other Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the relative retention time (RRT) of promethazine (B1679618) sulfoxide (B87167) and other related impurities is crucial for researchers, scientists, and drug development professionals in ensuring the purity and stability of promethazine-containing pharmaceutical products. This guide provides a detailed analysis based on a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method, offering a clear comparison of the elution behavior of these compounds.

Relative Retention Time Data

The following table summarizes the relative retention times of key promethazine impurities, calculated with respect to the retention time of promethazine. This data is essential for the identification and quantification of these impurities during routine quality control and stability studies.

Impurity NameEP Impurity DesignationRelative Retention Time (RRT)
PhenothiazineImpurity A0.88
IsopromethazineImpurity B0.95
N-Desmethyl PromethazineImpurity C0.65
Promethazine SulfoxideImpurity D0.55

Experimental Protocol

The data presented in this guide was obtained using a validated stability-indicating RP-HPLC method specifically developed for the determination of related substances in Promethazine Hydrochloride.[1]

Chromatographic Conditions:

  • Column: Symmetry Shield RP8 (4.6 mm x 150 mm, 5 µm)[1]

  • Mobile Phase A: 3.4% potassium dihydrogen phosphate (B84403) solution in water, adjusted to pH 7.0 with dilute potassium hydroxide (B78521) solution, acetonitrile (B52724), and methanol (B129727) in a ratio of 40:40:20.[1]

  • Mobile Phase B: A mixture of acetonitrile and methanol in a 60:40 ratio.[1]

  • Gradient Elution: The specific gradient program is detailed in the referenced method.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detector: UV/PDA detector at a wavelength of 254 nm.[1]

  • Injection Volume: 10.0 µL[1]

System Suitability:

The method was validated for specificity, precision, accuracy, linearity, and robustness in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The resolution between the critical peak pairs was found to be adequate, ensuring reliable quantification of the impurities.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of promethazine and its impurities using the described HPLC method.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis start Start: Obtain Promethazine HCl Sample and Reference Standards prep_std Prepare Standard Solution of Promethazine and Impurities start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_system Equilibrate HPLC System with Mobile Phase prep_std->hplc_system prep_sample->hplc_system inject Inject Standard and Sample Solutions hplc_system->inject run Perform Chromatographic Run using Gradient Elution inject->run acquire_data Acquire Chromatographic Data run->acquire_data integrate_peaks Integrate Peaks and Determine Retention Times acquire_data->integrate_peaks calc_rrt Calculate Relative Retention Times (RRT) integrate_peaks->calc_rrt quantify Quantify Impurities calc_rrt->quantify end End: Report Results quantify->end

HPLC analysis workflow for promethazine impurities.

Chemical Structures and Elution Order

The elution order of the impurities is influenced by their polarity. This compound, being the most polar among the listed impurities due to the sulfoxide group, elutes earliest from the reverse-phase column. Phenothiazine, the basic core structure, and isopromethazine, a structural isomer of promethazine, have retention times closer to the parent compound.

This comparative guide provides essential data and a robust analytical framework for the accurate assessment of promethazine purity. The provided relative retention times serve as a reliable reference for the identification of known impurities, contributing to the development and quality control of safe and effective pharmaceutical products. The European Pharmacopoeia (EP) designates Phenothiazine as Impurity A, Isopromethazine as Impurity B, N-Desmethyl Promethazine as Impurity C, and this compound as Impurity D[1][2][3][4][5][6].

References

A Comparative Guide to Purity Assessment of Promethazine Sulfoxide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of a reference standard is paramount for accurate analytical measurements, ensuring the quality and reliability of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Promethazine (B1679618) Sulfoxide (B87167) reference standards. It includes detailed experimental protocols, a comparative data summary, and visual workflows to assist in selecting the most appropriate analytical strategy.

Promethazine Sulfoxide is a key metabolite of Promethazine and is also considered a significant impurity.[1][2][3] Therefore, a well-characterized reference standard of high purity is essential for the accurate quantification of Promethazine and its impurities in pharmaceutical formulations.[4][5][6]

Comparison of Analytical Methodologies

The purity of a this compound reference standard can be determined using a combination of chromatographic, spectroscopic, and thermal analysis techniques. Each method offers distinct advantages in terms of specificity, sensitivity, and the type of impurity it can detect.

Analytical Technique Principle Information Provided Typical Performance Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purity (% area), presence of related substances and degradation products.Purity: >95%[1], LOD/LOQ: ~0.04/0.07 µg/mL for related compounds.[7]High resolution and sensitivity, widely available, suitable for quantitative analysis of non-volatile and thermally labile compounds.[8]May not detect non-UV active impurities, requires a reference standard for each impurity for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis of the analyte and its fragments.Confirms molecular weight, provides structural information for impurity identification.LOD/LOQ: ~0.05/0.1 µg/kg in complex matrices.[9]High specificity and sensitivity, capable of identifying unknown impurities.[8]Higher cost and complexity compared to HPLC-UV, matrix effects can influence quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Provides a direct, primary measurement of purity without the need for a specific reference standard of the analyte.High precision and accuracy, as it is a primary ratio method.[10][11]Highly accurate and precise, provides structural confirmation, can quantify impurities without their specific reference standards.[8][11]Lower sensitivity than chromatographic methods, requires a highly pure and stable internal standard.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Determines the content of volatile impurities, including water and residual solvents.Detects mass changes with high precision.Provides information on thermal stability and composition.[12][13]Not specific for the type of volatile impurity.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Determines melting point and can be used to estimate purity for highly pure, crystalline compounds (>98%).[14]Provides information on the physical state (crystalline vs. amorphous).[12][13]Not suitable for compounds that decompose upon melting or are not crystalline.[14]
Karl Fischer Titration Titrimetric method that reacts quantitatively with water.Measures the water content of the sample.Can measure water content from ppm levels to 100%.[15]High accuracy and precision for water determination, considered the gold standard.[15]Only measures water content.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established procedures for the analysis of promethazine and its impurities.[4][16][17]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient can be used to effectively separate this compound from its potential impurities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Inject the sample solution into the chromatograph.

    • Record the chromatogram and integrate the peak areas.

  • Purity Calculation:

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100.

Karl Fischer Titration for Water Content

This is a standard pharmacopoeial method for determining water content.[15][18][19][20]

  • Apparatus: Karl Fischer titrator (volumetric or coulometric).

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Accurately weigh a suitable amount of the this compound reference standard and introduce it into the titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

  • Calculation:

    • Calculate the percentage of water in the sample based on the volume of titrant consumed.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound reference standard.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Specific Impurity Content cluster_3 Final Purity Assignment Identity Identity Confirmation (FTIR, MS) HPLC HPLC Purity (% Area) Identity->HPLC Appearance Physical Appearance Appearance->HPLC Calculation Purity Calculation (Mass Balance) HPLC->Calculation qNMR qNMR (Absolute Purity) qNMR->Calculation Water Water Content (Karl Fischer) Water->Calculation Volatiles Residual Solvents (TGA/GC-HS) Volatiles->Calculation Certificate Certificate of Analysis Calculation->Certificate

Figure 1. Experimental workflow for purity assessment.

Logical Relationship of Purity Assessment Components

The final purity of a reference standard is typically determined by a mass balance approach, where the contributions of the main component and all impurities are considered.

Purity_Calculation cluster_impurities Impurities Total Total Substance (100%) Organic_Impurities Organic Impurities (from HPLC/qNMR) Total->Organic_Impurities Water Water (from Karl Fischer) Total->Water Residual_Solvents Residual Solvents (from TGA/GC) Total->Residual_Solvents Inorganic_Impurities Inorganic Impurities (from Sulfated Ash) Total->Inorganic_Impurities Purity Assigned Purity of this compound Organic_Impurities->Purity Water->Purity Residual_Solvents->Purity Inorganic_Impurities->Purity

Figure 2. Logical relationship for purity calculation.

By employing a combination of these analytical techniques, a comprehensive purity profile of the this compound reference standard can be established, ensuring its suitability for its intended analytical applications. The choice of methods will depend on the specific requirements of the analysis and the available instrumentation. For a comprehensive characterization, a combination of a high-resolution chromatographic technique (HPLC or LC-MS/MS), a method for absolute quantification (qNMR), and methods for specific impurity content (Karl Fischer, TGA) is recommended.

References

Comparative Stability of Promethazine and Promethazine Sulfoxide in Solution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound and its degradation products is paramount for ensuring drug safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of promethazine (B1679618) and its primary oxidative degradation product, promethazine sulfoxide (B87167), in solution.

Promethazine, a first-generation antihistamine of the phenothiazine (B1677639) class, is susceptible to degradation, primarily through oxidation, leading to the formation of promethazine sulfoxide. This conversion represents a critical pathway in the degradation of promethazine, influenced by several environmental factors. While extensive data is available on the stability of promethazine, direct comparative studies detailing the degradation kinetics of this compound under the same stress conditions are less common. However, based on the established degradation pathway, it can be inferred that this compound, as the oxidized product, is generally more stable under oxidative conditions than its parent compound.

Factors Influencing Stability

The stability of promethazine in aqueous solutions is a complex interplay of various factors. The degradation process is notably dependent on the presence of oxygen.[1][2] Key environmental and chemical factors that accelerate the degradation of promethazine include:

  • Oxygen: The presence of oxygen is a primary driver for the oxidative degradation of promethazine to this compound.[1][2]

  • Light: Promethazine is sensitive to light, which can accelerate its degradation.[3]

  • Heat: Elevated temperatures increase the rate of thermal degradation.[2][3]

  • pH: An increase in pH can lead to a higher degradation rate of promethazine.[1][3]

  • Metal Ions: The presence of metal ions, particularly copper(II) and iron(III), can catalyze and accelerate the degradation of promethazine.[1]

Quantitative Data Summary

Direct quantitative comparative data for the stability of promethazine and this compound under identical stress conditions is limited in publicly available literature. The following table summarizes the known stability characteristics of promethazine and provides an inferred comparison for this compound based on its position as the oxidative degradation product.

ParameterPromethazineThis compound (Inferred)Key Findings & Citations
Primary Degradation Pathway Oxidation to this compoundFurther degradation (pathways less defined in comparative studies)Promethazine readily oxidizes to form the sulfoxide.[1]
Stability Under Oxidative Stress UnstableMore StableAs the product of oxidation, the sulfoxide form is inherently more resistant to further oxidation compared to the parent drug.
Kinetics of Degradation Follows first-order kinetics in oxygen-saturated, acidic medium.[1] The degradation kinetics can be complex and concentration-dependent.[2]Data not readily available in direct comparative studies.Promethazine's thermal degradation can fit first-order or zero-order kinetics depending on the drug concentration.[2]
Effect of Light Degradation is accelerated by light.[3]Expected to be more stable than promethazine but may still be susceptible to photodegradation.Photolytic degradation of promethazine does not follow simple first-order kinetics.[3]
Effect of Heat Thermally labile; degradation rate increases with temperature.[3]Expected to be more stable than promethazine.Activation energies for thermal degradation of promethazine have been determined at various pH values.[3]
Effect of pH Less stable at higher pH values.[1][3]Stability profile across different pH values is not well-documented in comparative studies.The first-order rate constant for promethazine degradation increases with increasing pH.[3]
Effect of Metal Ions Degradation is accelerated by Cu(II) and Fe(III) ions.[1]Effect of metal ions not detailed in comparative studies.Copper (II) ions increase the degradation rate over the whole process.[1]

Experimental Protocols

The stability of promethazine and the formation of its degradation products are typically assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC).

Forced Degradation Studies

A common approach to evaluating the stability of a drug substance is through forced degradation (stress testing) studies. These studies expose the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Typical Stress Conditions for Promethazine:

  • Acid Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: The drug solution is exposed to a basic medium (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature.

  • Thermal Degradation: The drug solution is heated to a high temperature (e.g., 90°C) for a specified period.[2]

  • Photodegradation: The drug solution is exposed to a controlled light source (e.g., UV lamp) for a defined duration.

Analytical Method for Quantification

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products and quantifying each.

Example HPLC Method:

  • Column: A reversed-phase column, such as a C8 or C18, is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used for elution. The pH of the buffer can be adjusted to achieve optimal separation.

  • Detection: A UV detector is commonly employed for quantification, with the detection wavelength set at the absorbance maximum of promethazine (around 249-254 nm).

  • Quantification: The concentration of promethazine and this compound is determined by comparing their peak areas to those of reference standards of known concentrations.

Degradation Pathway

The primary degradation pathway of promethazine in the presence of an oxidizing agent is the oxidation of the sulfur atom in the phenothiazine ring to form this compound.

G Promethazine Promethazine Promethazine_Sulfoxide This compound Promethazine->Promethazine_Sulfoxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, H₂O₂) Oxidizing_Agent->Promethazine_Sulfoxide

Caption: Oxidative degradation pathway of Promethazine.

References

Safety Operating Guide

Safe Disposal of Promethazine Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of promethazine (B1679618) sulfoxide (B87167), a metabolite of the histamine (B1213489) H₁ receptor antagonist promethazine, is crucial for ensuring laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is vital due to the inherent hazards of promethazine sulfoxide, which is harmful if swallowed or inhaled, causes skin and eye irritation, may lead to an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[3][4]

Hazard and Safety Information

Before handling this compound, it is imperative to be aware of its potential health and environmental effects.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[3][4]
Acute Toxicity (Inhalation) Harmful if inhaled.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Skin Sensitization May cause an allergic skin reaction.[3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[3]
Hazardous to the Aquatic Environment Toxic to aquatic life with long lasting effects.[3][5]

Personal Protective Equipment (PPE): To mitigate exposure risks, personnel must wear appropriate PPE when handling this compound. This includes:

  • Gloves: Use proper glove removal technique to avoid skin contact.[6]

  • Eye Protection: Wear safety glasses or a face shield.[6]

  • Body Protection: A lab coat or a complete suit protecting against chemicals is necessary.[6]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use an approved respirator.[7]

Spill Management Protocols

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Small Spills:

  • Dampen the solid spill material with water.[8]

  • Transfer the dampened material to a suitable, closed container for disposal.[6][8]

  • Use absorbent paper dampened with water to clean up any remaining material.[8]

  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[8]

  • Wash all contaminated surfaces with a strong soap and water solution.[8]

Large Spills:

  • Evacuate the area and prevent entry.

  • Contain the spillage using non-combustible absorbent materials such as sand, earth, diatomaceous earth, or vermiculite.[6]

  • Collect the absorbed material and place it in a designated container for disposal according to local regulations.[6]

  • Ensure the area is thoroughly cleaned and decontaminated.

Crucially, do not let the product enter drains or surface water due to its toxicity to aquatic life. [4][5][6]

Disposal Procedures

The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[9][10] Improper disposal can lead to environmental contamination and regulatory violations.

Step-by-Step Disposal Plan:

  • Segregation:

    • Carefully collect all surplus and non-recyclable this compound.

    • Keep the waste in a suitable, closed, and properly labeled container.[6] Waste containers for hazardous pharmaceuticals are often color-coded, with black containers typically used for RCRA hazardous waste.

  • Licensed Disposal Service:

    • Contact a licensed professional waste disposal company to handle the material.[6]

    • Most pharmaceutical waste is treated by incineration at a licensed medical incineration site.[10]

  • Contaminated Materials:

    • Dispose of contaminated packaging and other materials (e.g., gloves, absorbent paper) as unused product.[6]

Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[9][10] In 2019, the EPA finalized a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities and prohibits the sewering of such waste.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_spill Spill Scenario cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill If Spill collect_waste Collect Waste this compound & Contaminated Materials ppe->collect_waste Routine Disposal contain Contain Spill (Absorbent Material) spill->contain collect_spill Collect Spilled Material into Designated Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste label_waste Store in a Labeled, Closed Container collect_waste->label_waste contact_disposal Contact Licensed Waste Disposal Service label_waste->contact_disposal incineration Incineration by Licensed Facility contact_disposal->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Promethazine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Promethazine sulfoxide (B87167) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

Personal Protective Equipment (PPE)

When handling Promethazine sulfoxide, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Area of Protection Required PPE Standard/Specification
Respiratory Protection Full-face particle respiratorNIOSH (US) N100 or EN 143 (EU) P3 respirator cartridges
Eye Protection Face shield and safety glassesNIOSH (US) or EN 166 (EU) approved
Hand Protection Chemical-resistant glovesInspected prior to use
Skin and Body Laboratory coatStandard laboratory practice

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize risks.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated place.[1]

  • This compound is light-sensitive and should be stored at -20°C under an inert atmosphere.[1]

2. Preparation and Handling:

  • All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • Avoid the formation of dust or aerosols.[1]

  • Prevent contact with skin and eyes by wearing the specified PPE.[1]

  • Avoid breathing vapors, mist, or gas.[1]

3. In Case of Accidental Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

4. Accidental Release Measures:

  • Wear appropriate personal protective equipment.[1]

  • Ensure adequate ventilation.[1]

  • Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[1]

  • Place the collected material in a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[1]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1]

  • General Guidance for Pharmaceutical Waste:

    • Do not dispose of down the sink or toilet unless specifically instructed to do so.[2]

    • For disposal in household trash (not recommended for laboratory settings, but provides context), the material should be mixed with an undesirable substance like used coffee grounds or kitty litter and placed in a sealed bag.[2][3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a research setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C (Light-sensitive, Inert Atmosphere) inspect->store ppe Don Personal Protective Equipment (PPE) store->ppe prepare Prepare for Experiment (in Fume Hood) ppe->prepare experiment Conduct Experiment prepare->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_collection Collect Waste (Unused chemical, contaminated items) decontaminate->waste_collection waste_labeling Label Waste Container waste_collection->waste_labeling waste_disposal Dispose via Licensed Waste Disposal Service waste_labeling->waste_disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Promethazine sulfoxide
Reactant of Route 2
Reactant of Route 2
Promethazine sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.